molecular formula C6H8ClN3 B068334 5-(Chloromethyl)-2-methylpyrimidin-4-amine CAS No. 189745-28-6

5-(Chloromethyl)-2-methylpyrimidin-4-amine

Cat. No.: B068334
CAS No.: 189745-28-6
M. Wt: 157.6 g/mol
InChI Key: AMLLQDUJVUQRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6) is a high-value pyrimidine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and anticancer research. This compound, with the molecular formula C 6 H 8 ClN 3 and a molecular weight of 157.60 g/mol, features a reactive chloromethyl group that facilitates further functionalization, making it a crucial building block for the development of novel therapeutic agents . Key Research Applications: Pharmaceutical Intermediate: This compound is a critical precursor in the synthesis of Rupatadine, an antihistamine drug used to treat allergic rhinitis and urticaria. Its reactivity is also exploited in creating precursors for highly potent Adenosine A1 Receptor Agonists . Anticancer Agent Development: Pyrimidine scaffolds are extensively investigated for their antitumor properties. Derivatives of this core structure have demonstrated significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia cells, often by inhibiting key receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β . Antifungal Research: Synthetic pyrimidine derivatives have shown promising in vitro fungicidal activities against a broad spectrum of phytopathogenic fungi, highlighting their potential in the discovery of new agrochemical agents . The chloromethyl group is a key reactive site, allowing nucleophilic substitution reactions with amines, thiols, and alcohols to create diverse chemical libraries for biological screening. Researchers value this compound for its role in exploring structure-activity relationships (SAR) in drug discovery programs . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLLQDUJVUQRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189745-28-6
Record name 4-Amino-5-(chloromethyl)-2-methylpyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189745286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-AMINO-5-(CHLOROMETHYL)-2-METHYLPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67SQ892UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-(Chloromethyl)-2-methylpyrimidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core. This structure is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives. The compound is characterized by a reactive chloromethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position. This specific arrangement of functional groups makes it a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents. It is commonly handled as a free base and as a hydrochloride salt, the latter of which often exhibits enhanced solubility in polar solvents, making it more suitable for certain pharmaceutical applications.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and relevant experimental considerations for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The compound can be referenced by several identifiers and possesses distinct properties, which differ slightly between its free base form and its more commonly supplied hydrochloride salt.

This compound (Free Base)

This table summarizes the properties of the neutral compound.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 189745-28-6[2]
Molecular Formula C₆H₈ClN₃[2]
Molecular Weight 157.60 g/mol [2]
Exact Mass 157.0406750 Da[2]
InChI Key AMLLQDUJVUQRGA-UHFFFAOYSA-N[2]
SMILES CC1=NC=C(C(=N1)N)CCl[2]
XLogP3 0.6[2]
Topological Polar Surface Area 51.8 Ų[2]
This compound Hydrochloride

This table summarizes the properties of the hydrochloride salt.

PropertyValueSource
Chemical Name This compound,hydrochloride[3]
CAS Number 70476-08-3[3]
Molecular Formula C₆H₉Cl₂N₃[1][3]
Molecular Weight 194.06 g/mol [1][3]
Exact Mass 193.0173527 Da[3]
Boiling Point 296.4 °C at 760 mmHg[3]
Density 1.29 g/cm³[3]
Flash Point 133 °C[3]
Refractive Index 1.59[3]

Reactivity and Chemical Profile

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.[1]

The main types of reactions it can undergo include:

  • Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles, such as amines (R-NH₂), thiols (R-SH), and alkoxides (R-O⁻), to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This is the most common synthetic application of this compound.[1]

  • Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid at the 5-position.[1]

  • Reduction: The chloromethyl group can be reduced, leading to the formation of the corresponding alcohol.[1]

The mechanism of action for its biological activity, particularly when incorporated into larger molecules, often involves the pyrimidine core interacting with biological targets. The chloromethyl group itself can form covalent bonds with nucleophilic sites on proteins or nucleic acids, which can lead to the inhibition of enzyme activity or the disruption of cellular processes.[1]

G cluster_main General Reactivity Profile cluster_reactions Reaction Types cluster_products Resulting Products start 5-(Chloromethyl)-2- methylpyrimidin-4-amine subst Nucleophilic Substitution start->subst + Nucleophile (R-NH₂, R-SH) oxid Oxidation start->oxid [Oxidizing Agent] reduc Reduction start->reduc [Reducing Agent] prod_subst Amine, Thiol, or Ether Adducts subst->prod_subst prod_oxid Aldehyde or Carboxylic Acid oxid->prod_oxid prod_reduc Alcohol Derivative reduc->prod_reduc

Caption: Chemical reactivity of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its pyrimidine scaffold is a common feature in numerous therapeutic agents, and the reactive chloromethyl group allows for straightforward chemical modification and diversification.

  • Antihistamines: It serves as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine used for treating allergic rhinitis and urticaria.[1]

  • Adenosine A1 Receptor Agonists: It is used to create precursors for highly potent agonists of the Adenosine A1 receptor, which are targets for cardiovascular and neurological conditions.[1]

  • Anticancer Research: Pyrimidine derivatives synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).[1]

  • Antibacterial Agents: Structurally related compounds have shown promising activity against various bacterial strains, indicating its potential as a scaffold for new antibacterial drugs.[1]

  • Anti-inflammatory and Analgesic Agents: Studies on related pyrimidine derivatives have shown potent analgesic and anti-inflammatory effects, suggesting its utility in developing new treatments for pain and inflammation.[1]

  • Antihypertensive Agents: Research indicates that pyrimidine derivatives related to this compound may have potential as antihypertensive agents, possibly acting as alpha-2-imidazoline receptor agonists.[1]

G cluster_workflow Role in Pharmaceutical Synthesis cluster_products Final Bioactive Compounds start Starting Material: 5-(Chloromethyl)-2-methyl- pyrimidin-4-amine step1 Chemical Synthesis (e.g., Nucleophilic Substitution) start->step1 step2 Intermediate Product (Functionalized Pyrimidine) step1->step2 step3 Further Synthetic Steps (e.g., Cyclization, Coupling) step2->step3 prod1 Antihistamines (e.g., Rupatadine) step3->prod1 prod2 Anticancer Agents step3->prod2 prod3 Adenosine A1 Agonists step3->prod3 prod4 Other APIs step3->prod4

Caption: Workflow of the compound as a key intermediate in drug discovery.

Experimental Protocols

A specific, peer-reviewed protocol for the synthesis of this compound was not available in the searched literature. However, a representative protocol for the reaction of a chloromethyl-substituted heterocycle with an amine, which is a key step in its utilization, can be generalized from similar reported syntheses.

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol is an illustrative example of how this compound might be used in a subsequent synthetic step.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Target amine/nucleophile (1.1 - 1.5 eq)

    • Anhydrous base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., DMF, Acetonitrile, Isopropanol)

    • Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (e.g., Nitrogen or Argon).

  • Procedure:

    • To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent.

    • Add the anhydrous base to the mixture and stir for 10-15 minutes at room temperature.

    • Add the target amine/nucleophile to the suspension.

    • Heat the reaction mixture to a suitable temperature (e.g., 60-90 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by pouring the mixture into cold water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure substituted product.

Spectroscopic Data

  • ¹H NMR:

    • A singlet corresponding to the methyl protons (-CH₃) at the 2-position.

    • A singlet for the protons of the chloromethyl group (-CH₂Cl) at the 5-position.

    • A broad singlet for the amine protons (-NH₂) at the 4-position.

    • A singlet for the lone proton on the pyrimidine ring.

  • ¹³C NMR:

    • Signals corresponding to the carbon atoms of the pyrimidine ring.

    • A signal for the methyl carbon (-CH₃).

    • A signal for the chloromethyl carbon (-CH₂Cl).

  • IR Spectroscopy:

    • Stretching vibrations for N-H bonds of the primary amine.

    • Stretching vibrations for C-H bonds (both aromatic and aliphatic).

    • Characteristic C=N and C=C stretching vibrations from the pyrimidine ring.

    • A C-Cl stretching vibration.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to its exact mass, showing a characteristic M+2 isotopic pattern due to the presence of chlorine.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This whitepaper provides an in-depth technical guide on the structure elucidation of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various bioactive compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines the multi-faceted analytical approach required to unambiguously confirm the chemical structure of this pyrimidine derivative.

Introduction

This compound, with the chemical formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol , is a heterocyclic aromatic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyrimidine core substituted with a chloromethyl, a methyl, and an amino group, presents a unique set of spectroscopic characteristics. The hydrochloride salt of this compound is also commonly used in synthetic applications. The accurate elucidation of its structure is paramount for understanding its reactivity, predicting its biological activity, and ensuring the quality and purity of its derivatives.

This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to decipher the molecular framework of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular FormulaC₆H₈ClN₃[1]
Molecular Weight157.60 g/mol [1]
IUPAC NameThis compound[1]
CAS Number189745-28-6[1]
Exact Mass157.0406750 Da[1]

Spectroscopic Data Analysis

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic data. The following sections detail the interpretation of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the amino group protons, the chloromethyl protons, and the methyl protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0Singlet1HH6 (aromatic)
~6.0Broad Singlet2H-NH₂
~4.6Singlet2H-CH₂Cl
~2.5Singlet3H-CH₃

Note: Predicted chemical shifts can vary depending on the solvent and prediction algorithm used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct peaks for each unique carbon atom.

Chemical Shift (ppm)Assignment
~165C4 (C-NH₂)
~162C2 (C-CH₃)
~158C6
~115C5 (C-CH₂Cl)
~40-CH₂Cl
~25-CH₃

Note: Predicted chemical shifts can vary depending on the solvent and prediction algorithm used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. Electron Impact (EI) ionization is a common technique for small molecules. The molecular ion peak (M⁺) is expected at m/z 157, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

m/zInterpretation
157/159[M]⁺/ [M+2]⁺ Molecular ion peak
122[M - Cl]⁺
108[M - CH₂Cl]⁺
43[C₂H₃N]⁺ or [C₃H₇]⁺ fragment

Note: Fragmentation patterns can be complex and depend on the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchAliphatic C-H (-CH₃, -CH₂Cl)
1650-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C and C=N stretchPyrimidine ring
800-600C-Cl stretchChloromethyl group

Note: The exact positions of IR bands can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocols

To obtain high-quality spectroscopic data for the structure elucidation of this compound, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

  • EI-MS Acquisition:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • ESI-MS Acquisition (for confirmation of molecular weight):

    • Solvent Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 250-350 °C.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Elucidation Process and Molecular Structure

To provide a clear and logical representation of the structure elucidation workflow and the confirmed molecular structure, the following diagrams are presented using the DOT language.

G cluster_0 Structure Elucidation Workflow Sample Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (EI/ESI) Sample->MS IR IR Spectroscopy (FTIR) Sample->IR Data_Analysis Spectroscopic Data Integration & Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed: 5-(Chloromethyl)-2-methyl -pyrimidin-4-amine Data_Analysis->Structure_Confirmed

Caption: A logical workflow for the structure elucidation of this compound.

G cluster_1 This compound cluster_2 Key Structural Features structure Pyrimidine Pyrimidine Ring Amino 4-Amino Group Methyl 2-Methyl Group Chloromethyl 5-Chloromethyl Group

References

Technical Guide: Physicochemical Characterization of 5-(Chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-(chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6). The information is presented to support research and development activities, with a focus on structured data, experimental context, and analytical workflows. This compound is recognized as an impurity related to Thiamine (Vitamin B1)[1][2].

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueCAS Registry Number
Chemical Name This compound[3][4]189745-28-6[3][4][5][6]
Molecular Formula C₆H₈ClN₃[2][3][4][5]
Molecular Weight 157.60 g/mol [2][3][4]
Density 1.29 g/cm³[3]
Boiling Point 296.38 °C at 760 mmHg[3]
Flash Point 133.05 °C[3]
LogP (Octanol-Water Partition Coefficient) 1.036[3]
Polar Surface Area (PSA) 52.53 Ų
Exact Mass 157.04100 u[3]

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized, yet standard, experimental methodologies that are typically employed to determine the key physical characteristics listed above. These protocols are representative of the techniques used in chemical and pharmaceutical laboratories.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity. A common and effective method for its determination is distillation.

Methodology: Simple or Fractional Distillation

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle or oil bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask. For compounds with boiling points close to those of impurities, a fractional distillation column is inserted between the flask and the distillation head to improve separation.

  • Sample Preparation: The round-bottom flask is charged with the sample of this compound. Boiling chips are added to ensure smooth boiling.

  • Heating and Observation: The sample is heated gradually. The temperature is monitored using a thermometer with the bulb placed at the level of the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.

  • Data Recording: The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. For a pure compound, this temperature should remain constant throughout the distillation process.

Determination of Density

Density is a fundamental physical property that can be used to confirm the identity and purity of a substance.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A pycnometer (a flask of a known volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

  • Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with the sample of this compound at the same temperature. The pycnometer is then weighed.

  • Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a traditional and reliable technique for its determination.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The funnel is then allowed to stand undisturbed for the phases to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an impurity like this compound in a pharmaceutical product, such as a thiamine formulation. This process is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Impurity_Characterization_Workflow cluster_0 Phase 1: Detection and Quantification cluster_1 Phase 2: Isolation and Identification cluster_2 Phase 3: Synthesis and Confirmation cluster_3 Phase 4: Toxicological Assessment A Stability Testing / Batch Release Analysis B Analytical Method (e.g., RP-HPLC) A->B Sample Analysis C Detection of Unknown Peak B->C Data Review D Quantification vs. Reporting Threshold C->D Impurity Level Assessment J Spectroscopic and Chromatographic Comparison C->J Original Sample E Preparative Chromatography for Isolation D->E If Above Threshold F Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation E->F G NMR Spectroscopy (1H, 13C) for Structural Elucidation E->G H Structure Proposal F->H Data Interpretation G->H Data Interpretation I Synthesis of Reference Standard H->I Target for Synthesis I->J Comparison K Confirmation of Impurity Identity J->K Match Confirmation L Literature Review for Known Toxicity K->L Safety Assessment M In Silico Toxicity Prediction L->M N (Q)SAR Analysis M->N O In Vitro / In Vivo Toxicological Studies (if required) N->O If Insufficient Data

Caption: Workflow for Pharmaceutical Impurity Identification and Characterization.

Biological Context and Significance

As a derivative of pyrimidine, this compound belongs to a class of compounds with a broad spectrum of biological activities. Pyrimidine scaffolds are core structures in many therapeutic agents, including anticancer and antimicrobial drugs.

While specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly available literature, its status as a thiamine impurity warrants careful consideration in the context of drug safety and quality control. The presence of impurities in active pharmaceutical ingredients (APIs) can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the detection and quantification of such impurities are essential. Methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed for impurity profiling in thiamine formulations.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of naturally occurring essential molecules such as nucleic acids (cytosine, thymine, and uracil) and is a prevalent structural motif in a vast array of synthetic compounds with significant pharmacological activities. The inherent drug-like properties of the pyrimidine ring system, coupled with the versatility of its chemical modification, have made it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a cornerstone in cancer chemotherapy. Their mechanisms of action are diverse and often target key cellular processes involved in cancer cell proliferation, survival, and metastasis.

A significant number of pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[1] Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] For instance, certain trisubstituted pyrido[3,2-d]pyrimidine derivatives have been shown to be potent irreversible inhibitors of EGFR.[2] Similarly, various pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against CDK2.[3][4][5][6]

Another established mechanism for pyrimidine antimetabolites is the disruption of DNA and RNA synthesis.[7][8] By mimicking endogenous pyrimidine bases, these derivatives can be incorporated into nucleic acids, leading to DNA damage and inhibition of DNA synthesis, ultimately inducing apoptosis.[7]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro inhibitory activities of selected pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrimidine Derivatives against Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile (Compound 10b)HepG2 (Hepatocellular Carcinoma)3.56[9]
A549 (Non-small cell lung cancer)5.85[9]
MCF-7 (Breast Cancer)7.68[9]
Pyrazolo[3,4-d]pyrimidine (Compound 16)DOX/MDA-MB-468 (Doxorubicin-resistant Breast Cancer)0.844[10]
Pyrazolo[1,5-a]pyrimidine (Compound 7d)HepG2, MCF-7, A549, Caco224.24, 14.12, 30.03, 29.27[4]
Pyrazolo[1,5-a]pyrimidine (Compound 10b)HepG2, MCF-7, A549, Caco217.12, 10.05, 29.95, 25.24[4]
Pyrazolo[3,4-d]pyrimidinone (Compound 4a)HCT116 (Colorectal Carcinoma)<12.24[6]
HepG2 (Hepatocellular Carcinoma)<13.82[6]
Pyrazolo[3,4-d]pyrimidinone (Compound 4b)HCT116 (Colorectal Carcinoma)<12.24[6]
HepG2 (Hepatocellular Carcinoma)<13.82[6]
Thiapyran-pyrimidine (Compound 13a)A549 (Non-small cell lung cancer)Similar to Olmutinib[8]
H1975 (Non-small cell lung cancer)Similar to Olmutinib[8]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound/Derivative ClassKinase TargetIC50 (nM)Reference
4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 30)EGFR0.95[2]
4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 31)EGFR0.97[2]
4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 32)EGFR1.5[2]
2,5,8-trisubstituted pyrido[2,3-d]pyrimidine (Compound 36)EGFR2[2]
2,4-disubstituted pyrrolo[2,3-d]pyrimidine (Compound 46)EGFR3.76[2]
Pyrimidine-5-carbonitrile (Compound 10b)EGFR8.29[9]
Pyrazolo[3,4-d]pyrimidine (Compound 16)EGFR-TK34[10]
Pyrazolo[3,4-d]pyrimidine (Compound 4)EGFR-TK54[10]
Pyrazolo[1,5-a]pyrimidine (Compound 6t)CDK290[3]
Pyrazolo[1,5-a]pyrimidine (Compound 6s)CDK2450[3]
Pyrazolo[3,4-d]pyrimidine (Compound 15)CDK2/cyclin A261[5]
Pyrazolo[3,4-d]pyrimidinone (Compound 4a)CDK2210[6]
Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives

The following diagrams illustrate the signaling pathways commonly inhibited by anticancer pyrimidine derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Derivative Pyrimidine Derivative (e.g., Gefitinib, Erlotinib) Pyrimidine_Derivative->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition

CDK_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates Pyrimidine_Derivative_CDK Pyrimidine Derivative (CDK Inhibitor) Pyrimidine_Derivative_CDK->CyclinD_CDK46 CyclinE_CDK2 Cyclin E / CDK2 Pyrimidine_Derivative_CDK->CyclinE_CDK2 E2F E2F Rb->E2F E2F->CyclinE_CDK2 activates S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CyclinE_CDK2->Rb phosphorylates

CDK-Mediated Cell Cycle Regulation

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial metabolic pathways.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thieno[2,3-d]pyrimidine derivativeE. coli1.0[11]
Thieno[2,3-d]pyrimidine derivativeP. aeruginosa1.0[11]

Antiviral Activity

The antiviral potential of pyrimidine derivatives is well-documented, with several compounds being utilized in clinical practice. These derivatives can interfere with viral replication at various stages, including viral entry, replication of the viral genome, and assembly of new viral particles.[12] For example, some pyrimidine derivatives have shown potent activity against influenza virus and human coronaviruses.[13][14] One of the key mechanisms involves the inhibition of host cell pyrimidine biosynthesis, thereby depriving the virus of essential building blocks for nucleic acid replication.[11]

Quantitative Data on Antiviral Activity

The following table presents the in vitro antiviral efficacy of selected pyrimidine derivatives, expressed as the 50% effective concentration (EC50).

Table 4: Antiviral Activity of Pyrimidine Derivatives

Compound/Derivative ClassVirusEC50 (µM)Reference
2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivativeInfluenza A and B virus0.01 - 0.1[13]
4,7-disubstituted pyrimido[4,5-d]pyrimidineHuman coronavirus 229E (HCoV-229E)-[14]

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. A major mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[15][16][17] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, some pyrimidine derivatives have been shown to suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response.[18][19]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrimidine derivatives.

Table 5: COX-2 Inhibitory Activity of Pyrimidine Derivatives

Compound/Derivative ClassIC50 (µM)Reference
Pyrimidine derivative (Compound 5)0.04[15]
Pyrimidine derivative (Compound 6)0.04[15]
Pyrimidine derivative (Compound 7)0.36[15]
Pyrimidine derivative (Compound 9)0.29[15]
Pyridopyrimidinone derivative (IIId)0.67 - 1.02[16]
Pyridopyrimidinone derivative (IIIf)0.67 - 1.02[16]
Pyridopyrimidinone derivative (IIIg)0.67 - 1.02[16]
Pyridopyrimidinone derivative (IIIi)0.67 - 1.02[16]
Pyrimidine-5-carbonitrile (Compound 3b)0.20[20]
Pyrimidine-5-carbonitrile (Compound 5b)0.18[20]
Pyrimidine-5-carbonitrile (Compound 5d)0.16[20]
Signaling Pathway in Inflammation Targeted by Pyrimidine Derivatives

The diagram below illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory action of certain pyrimidine derivatives.

NFkB_Signaling_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates Pyrimidine_Derivative_NFkB Pyrimidine Derivative (NF-κB Inhibitor) Pyrimidine_Derivative_NFkB->IKK IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB NF-κB NFkB_active Active NF-κB (Translocates to Nucleus) IkB_p->NFkB_active releases Inflammation Expression of Pro-inflammatory Genes (Cytokines, Chemokines, COX-2) NFkB_active->Inflammation

NF-κB Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of pyrimidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[22] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24-96 hours.[21]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS).[22] Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 3-4 hours.[21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[21][22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Pyrimidine Derivative (Various Concentrations) Seed_Cells->Add_Compound Incubate_1 Incubate (e.g., 24-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (3-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Absorbance Read Absorbance (540-590 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Experimental Workflow
Kirby-Bauer Disk Diffusion Susceptibility Test for Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[1][26][27][28][29]

Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab to ensure confluent growth.[26]

  • Disk Application: Aseptically apply paper disks impregnated with the test pyrimidine derivative and standard antibiotic controls onto the inoculated agar surface.[1]

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 16-24 hours.[1]

  • Zone Measurement: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[26]

  • Interpretation: Compare the zone diameters to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Kirby_Bauer_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Antimicrobial Disks (Pyrimidine Derivative & Controls) Inoculate_Plate->Apply_Disks Incubate Incubate Plate (e.g., 35°C, 16-24h) Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (in mm) Incubate->Measure_Zones Interpret_Results Interpret Susceptibility (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret_Results End End Interpret_Results->End COX_Inhibitor_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Heme, Enzyme, Inhibitor) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate (Enzyme, Inhibitor, Buffer, Heme) Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate (e.g., 10 min at 37°C) Setup_Reaction->Pre_Incubate Add_Substrate Add Substrate (Arachidonic Acid) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate for Reaction (e.g., 2 min at 37°C) Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Read_Absorbance Read Absorbance (590 nm) Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of bioactive compounds, including pharmaceuticals and agrochemicals. The ability to functionalize this heterocyclic system is paramount in medicinal chemistry and drug discovery. The chloromethyl group (–CH₂Cl), when attached to the pyrimidine ring, serves as a highly versatile and reactive handle for introducing a wide range of molecular diversity through nucleophilic substitution reactions. This guide provides a detailed exploration of the reactivity of chloromethylpyrimidines, focusing on their reaction mechanisms, influencing factors, and practical applications in synthesis.

Core Reactivity: Nucleophilic Substitution

Unlike chloro-substituents directly attached to the pyrimidine ring, which react via nucleophilic aromatic substitution (SNAr), the chloromethyl group's reactivity is analogous to that of a benzylic or allylic halide. The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

This SN2 pathway is favored due to the accessibility of the methylene carbon and the stability of the transition state, which is influenced by the adjacent pyrimidine ring. The pyrimidine ring can stabilize the transition state through its electron-withdrawing nature.

G sub R-CH₂-Cl (Chloromethylpyrimidine) ts [ Transition State ]-‡ sub->ts nuc Nu⁻ (Nucleophile) nuc->ts Attack prod R-CH₂-Nu (Substituted Pyrimidine) ts->prod Bond Formation lg Cl⁻ (Leaving Group) ts->lg Bond Breaking

Caption: General SN2 mechanism for chloromethylpyrimidines.

The reaction is highly versatile, accommodating a wide range of nucleophiles, including:

  • Oxygen Nucleophiles: Alcohols and phenols (leading to ethers, as in the Williamson ether synthesis), and carboxylates (leading to esters).

  • Nitrogen Nucleophiles: Amines (primary, secondary), anilines, and heterocyclic amines like piperazine, yielding substituted aminomethylpyrimidines.[1]

  • Sulfur Nucleophiles: Thiols and thiophenols, resulting in thioethers.

  • Carbon Nucleophiles: Cyanide and enolates, for carbon-carbon bond formation.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution on chloromethylpyrimidines are governed by several key factors inherent to SN2 reactions.

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For example, a thiolate (RS⁻) is a more potent nucleophile than its corresponding thiol (RSH).

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[2] These solvents solvate the cation but not the nucleophile, enhancing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.

  • Leaving Group: While this guide focuses on the chloromethyl group, the reactivity is dependent on the halide. The corresponding bromomethyl and iodomethyl pyrimidines are significantly more reactive due to the better leaving group ability of bromide and iodide ions.

  • Steric Hindrance: Steric bulk on either the nucleophile or near the reaction center on the pyrimidine ring can hinder the backside attack required for the SN2 mechanism, thereby slowing the reaction rate.

  • Electronic Effects: The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. Additional electron-withdrawing groups on the pyrimidine ring will further increase this reactivity, while electron-donating groups may decrease it.

Quantitative Data: Representative Reaction Yields

SubstrateNucleophileProductYield (%)Reference
2,4,5,6-TetrachloropyrimidineDABCO2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine42%[1]
4,5,6-Trichloropyrimidine-2-carbonitrileDABCO4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile52%[1]

These reactions demonstrate that even with multiple reactive sites, selective substitution with nitrogen nucleophiles can be achieved in moderate to good yields.[1]

Experimental Protocols: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction, and it is directly applicable to chloromethylpyrimidines. Below is a generalized protocol for the reaction of a chloromethylpyrimidine with a generic phenol.

Objective: To synthesize a (phenoxymethyl)pyrimidine derivative.

Materials:

  • Chloromethylpyrimidine (1.0 eq)

  • Substituted Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Deprotonation: To a solution of the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to form the phenoxide nucleophile. If using NaH, add it carefully at 0°C.

  • Substitution: Add the chloromethylpyrimidine (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the final phenoxymethylpyrimidine ether.

G A 1. Dissolve phenol in DMF B 2. Add base (K₂CO₃) Stir 30 min @ RT A->B C 3. Add chloromethylpyrimidine B->C D 4. Heat to 60-80°C Monitor by TLC C->D E 5. Quench with water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify (Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for Williamson ether synthesis.

Applications in Drug Development and Medicinal Chemistry

The ability to easily displace the chloro group from a chloromethylpyrimidine makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug development. The pyrimidine core is a well-known "privileged scaffold" found in numerous FDA-approved drugs, including anticancer agents like Fluorouracil and antibacterial drugs like Trimethoprim.[1]

The chloromethyl handle allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). By reacting a single chloromethylpyrimidine intermediate with a library of diverse nucleophiles (alcohols, amines, thiols), chemists can rapidly generate a wide range of analogues for biological screening. This strategy is central to optimizing properties such as potency, selectivity, and pharmacokinetics. For instance, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines by acting as PIM-1 kinase inhibitors.[3]

G A Pyrimidine Core (Privileged Scaffold) B Chloromethyl Handle (-CH₂Cl) A->B Introduce Reactive Site C Nucleophilic Substitution (Sₙ2) B->C D Diverse Functional Groups (-OR, -NR₂, -SR, etc.) C->D Attach Diversity E Library of Bioactive Molecule Candidates D->E F SAR & Lead Optimization E->F

Caption: Role of chloromethylpyrimidines in drug discovery.

References

An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 5-(Chloromethyl)-2-methylpyrimidin-4-amine and its hydrochloride salt is presented in Table 1. The hydrochloride salt form is noted to enhance the solubility of the compound in polar solvents, which is a common strategy employed in pharmaceutical development to improve the dissolution and bioavailability of drug candidates.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound,hydrochloride[2]
CAS Number 70476-08-3[1][2]
Molecular Formula C₆H₉Cl₂N₃[1][2]
Molecular Weight 194.06 g/mol [1][2]
IUPAC Name This compound;hydrochloride[1]
Density 1.29 g/cm³[2]
Boiling Point 296.4ºC at 760mmHg[2]
Flash Point 133ºC[2]
Refractive Index 1.59[2]
InChI Key IUICOFBIOJSLTA-UHFFFAOYSA-N[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound hydrochloride, based on established guidelines from the International Council for Harmonisation (ICH) and common laboratory practices such as the shake-flask method.[3][4][5][6]

2.1. Objective

To determine the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents at a specified temperature (e.g., 37 °C for physiological relevance).[3][4]

2.2. Materials

  • This compound hydrochloride

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)[3][4]

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • pH meter

2.3. Procedure

  • Preparation of Solvent Media: Prepare the required aqueous pH buffers and ensure all organic solvents are of an appropriate purity grade.

  • Sample Preparation: Accurately weigh an excess amount of this compound hydrochloride and add it to a series of vials.

  • Solvent Addition: Add a known volume of each solvent medium to the respective vials containing the compound.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 37 ± 1 °C).[4] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow for the sedimentation of undissolved solids. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected samples with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution after the experiment to check for any significant changes.[5][6]

2.4. Data Analysis

Calculate the solubility of this compound hydrochloride in each solvent, typically expressed in mg/mL or mol/L. The results should be reported as the mean of at least three replicate determinations for each solvent.[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess compound add_solvent Add solvent to compound prep_compound->add_solvent prep_solvents Prepare solvent media prep_solvents->add_solvent equilibration Equilibrate at constant temperature add_solvent->equilibration phase_separation Separate solid and liquid phases equilibration->phase_separation sampling Collect and dilute supernatant phase_separation->sampling quantification Quantify concentration (e.g., HPLC) sampling->quantification data_analysis Calculate and report solubility quantification->data_analysis

Caption: Experimental workflow for solubility determination.

Discussion

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed, it must first be in solution at the site of absorption.[7] Poor aqueous solubility can lead to low and variable bioavailability, which can hinder the development of a drug candidate.[7]

The use of hydrochloride salts is a common strategy to enhance the aqueous solubility of basic drugs.[8] However, the solubility of a salt can be influenced by the pH of the medium, a phenomenon that needs to be carefully characterized during pre-formulation studies.[9] The experimental protocol outlined in this guide provides a robust framework for obtaining the necessary solubility data to support the development of this compound hydrochloride. This data is essential for formulation design, dose selection, and regulatory submissions.

References

Spectroscopic Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(Chloromethyl)-2-methylpyrimidin-4-amine. This pyrimidine derivative is a valuable intermediate in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in synthetic processes.

While a complete experimental dataset for this compound is not publicly available, this guide compiles predicted data and data from analogous structures to provide a robust analytical profile. The information herein is intended to support researchers in confirming the structure and purity of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₈ClN₃[1]

  • Molecular Weight: 157.60 g/mol [1]

  • Exact Mass: 157.0406750 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on established principles of spectroscopy and analysis of related pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0-8.2Singlet1HPyrimidine H-6
~5.0-5.5Broad Singlet2H-NH₂ (Amino)
~4.6-4.8Singlet2H-CH₂Cl (Chloromethyl)
~2.4-2.6Singlet3H-CH₃ (Methyl)

Predicted data is based on the analysis of similar pyrimidine structures.[2][3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165-168Pyrimidine C-2
~160-163Pyrimidine C-4
~155-158Pyrimidine C-6
~110-115Pyrimidine C-5
~40-45-CH₂Cl (Chloromethyl)
~25-28-CH₃ (Methyl)

Predicted data is based on typical chemical shifts for substituted pyrimidines.[5][6]

Table 3: Mass Spectrometry Data
m/z ValueInterpretation
157/159Molecular ion (M⁺) peak with isotopic pattern for one chlorine atom
122Fragment ion from the loss of the chloromethyl radical (•CH₂Cl)
108Fragment ion from the loss of the chloromethyl group and a methyl radical

Data is based on the compound's molecular weight and common fragmentation patterns of similar structures.[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment of Vibration
3400-3250MediumN-H stretching (primary amine) - typically two bands[7]
3100-3000MediumAromatic C-H stretching
2980-2850MediumAliphatic C-H stretching (methyl and chloromethyl)
1650-1580StrongN-H bending (primary amine)
1600-1450StrongC=C and C=N stretching in the pyrimidine ring
1335-1250StrongAromatic C-N stretching[7]
800-700StrongC-Cl stretching

Data is based on characteristic infrared absorption frequencies for the functional groups present.[7][8][9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, direct infusion with an electrospray ionization (ESI) source is common.[10][11]

  • Ionization: Use an appropriate ionization technique. Electron impact (EI) is a common method that leads to fragmentation, which can be useful for structural elucidation.[12]

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[13]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[13]

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[13]

  • Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Elucidation Sample Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

Structural_Elucidation_Logic cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Start Spectroscopic Data MS_MW Molecular Weight & Isotopic Pattern Start->MS_MW IR_Func Functional Groups (e.g., -NH₂, C-Cl) Start->IR_Func H_NMR ¹H NMR: Proton Environments & Connectivity Start->H_NMR C_NMR ¹³C NMR: Carbon Skeleton Start->C_NMR MS_Frag Fragmentation Pattern MS_MW->MS_Frag Proposed_Structure Proposed Structure MS_Frag->Proposed_Structure IR_Func->Proposed_Structure H_NMR->Proposed_Structure C_NMR->Proposed_Structure Final_Structure Confirmed Structure Proposed_Structure->Final_Structure Data Correlation

References

An In-depth Technical Guide to 4-Amino-5-(chloromethyl)-2-methylpyrimidine: Discovery, Synthesis, and Role in Thiamine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-(chloromethyl)-2-methylpyrimidine is a critical intermediate in the chemical synthesis of Vitamin B1, also known as thiamine. This guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its pivotal role as a precursor to thiamine. The document includes tabulated quantitative data for key properties and detailed experimental procedures. Furthermore, logical workflows and the thiamine biosynthesis pathway are visualized to facilitate a deeper understanding of its chemical and biological significance.

Introduction

4-Amino-5-(chloromethyl)-2-methylpyrimidine, a substituted pyrimidine, holds significant importance in the pharmaceutical and chemical industries, primarily as a building block in the synthesis of thiamine. The industrial production of Vitamin B1 became a focus in the 1930s to combat the nutritional deficiency disease beriberi.[1] The synthesis of thiamine involves the coupling of a pyrimidine moiety and a thiazole moiety. 4-Amino-5-(chloromethyl)-2-methylpyrimidine serves as a key precursor to the pyrimidine component of thiamine. Its history is intrinsically linked to the development of scalable and economically viable methods for Vitamin B1 production.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-(chloromethyl)-2-methylpyrimidine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C6H8ClN3PubChem
Molecular Weight 157.60 g/mol PubChem[2]
CAS Number 189745-28-6PubChem[2]
IUPAC Name 5-(chloromethyl)-2-methylpyrimidin-4-aminePubChem[2]
Appearance White to off-white crystalline powderGuidechem[3]
Solubility Sparingly soluble in waterGuidechem[3]
XLogP3 0.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 157.0406750 DaPubChem[2]
Topological Polar Surface Area 51.8 ŲPubChem[2]

Historical Context and Discovery

The development of synthetic routes to thiamine was a significant achievement in the early 20th century. Industrial production of Vitamin B1 commenced in 1937 by Hoffmann-La Roche and Merck.[1] A crucial intermediate in many of these syntheses is 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as "Grewe diamine".[1][4] The synthesis of Grewe diamine and its derivatives, including 4-Amino-5-(chloromethyl)-2-methylpyrimidine, has been the subject of extensive research to improve efficiency and reduce costs.

While a definitive "discovery" of 4-Amino-5-(chloromethyl)-2-methylpyrimidine as a singular event is not well-documented, its emergence is a direct consequence of the efforts to synthesize thiamine. Early synthetic strategies focused on building the pyrimidine ring and then functionalizing the 5-position to allow for coupling with the thiazole moiety. The chloromethyl derivative proved to be a versatile intermediate for this purpose. Various synthetic approaches have been developed, often starting from readily available materials like acrylonitrile or malononitrile.[1][5]

Synthesis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

The synthesis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine is typically achieved through the chlorination of its corresponding hydroxymethyl precursor, 4-amino-5-(hydroxymethyl)-2-methylpyrimidine. This precursor is, in turn, synthesized from simpler starting materials. Below are detailed experimental protocols for these key transformations.

Synthesis of the Precursor: 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine)

Several industrial processes have been developed for the synthesis of Grewe diamine. One common approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine and subsequent hydrogenation.[6]

Experimental Protocol:

  • Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile.

    • 2-Cyanoacetamide is reacted with a Vilsmeier reagent (prepared from dimethylformamide and phosphoryl chloride) to form an enamine.

    • This enamine is then condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[6]

  • Step 2: Hydrogenation to 4-amino-5-aminomethyl-2-methylpyrimidine.

    • The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then hydrogenated.

    • In a typical procedure, the nitrile (15 mol) is mixed with a modified Raney nickel catalyst (300 g wet weight) in a saturated methanol solution of ammonia (20 L) in an autoclave.[7]

    • The mixture is heated to 100 °C and stirred for 5 hours under 4 MPa of hydrogen pressure.[7]

    • After cooling and filtration, the product is obtained by concentrating the filtrate, typically achieving a high yield (e.g., 98%).[7]

Conversion to 4-Amino-5-(hydroxymethyl)-2-methylpyrimidine

The Grewe diamine can be converted to the hydroxymethyl derivative, which is the direct precursor for chlorination.

Chlorination to 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Experimental Protocol:

A common method for the conversion of the hydroxymethyl group to a chloromethyl group involves treatment with a chlorinating agent such as thionyl chloride or phosphoryl chloride.

  • General Procedure:

    • 4-amino-5-(hydroxymethyl)-2-methylpyrimidine is suspended in an inert solvent.

    • A chlorinating agent (e.g., thionyl chloride) is added dropwise at a controlled temperature, often at or below room temperature.

    • The reaction mixture is then stirred for a period of time until the reaction is complete, which can be monitored by thin-layer chromatography.

    • Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

    • The crude product is then purified, for example, by recrystallization, to yield 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

Role in Thiamine Biosynthesis and Industrial Production

While 4-Amino-5-(chloromethyl)-2-methylpyrimidine is a key synthetic intermediate, it is not directly involved in the natural biosynthesis of thiamine. In biological systems, the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR).

The following diagram illustrates the key steps in the biosynthesis of the pyrimidine moiety of thiamine.

Thiamine_Pyrimidine_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) HMP_P 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P) AIR->HMP_P ThiC HMP_PP 4-Amino-5-hydroxymethyl-2-methylpyrimidine Pyrophosphate (HMP-PP) HMP_P->HMP_PP ThiD Thiamine_Synthesis_Workflow cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis Start_Py Simple Precursors (e.g., Acrylonitrile) Grewe_Diamine 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) Start_Py->Grewe_Diamine HMP 4-Amino-5-(hydroxymethyl)-2-methylpyrimidine Grewe_Diamine->HMP CMP 4-Amino-5-(chloromethyl)-2-methylpyrimidine HMP->CMP Chlorination Thiamine Thiamine (Vitamin B1) CMP->Thiamine Coupling Reaction Thiazole_Moiety 4-Methyl-5-(β-hydroxyethyl)thiazole Thiazole_Moiety->Thiamine

References

The Role of 5-(Chloromethyl)-2-methylpyrimidin-4-amine in the Thiamin Salvage Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamin (Vitamin B1) is an essential cofactor for all living organisms. While some organisms can synthesize thiamin de novo, many rely on salvaging thiamin or its precursors from the environment. The thiamin salvage pathway provides a critical route for recycling and utilizing available thiamin moieties. This technical guide delves into the role of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a synthetic analog of a key intermediate in the thiamin salvage pathway. Due to its structural similarity to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), this compound is postulated to act as an antagonist of the thiamin salvage pathway, potentially through competitive inhibition or covalent modification of key enzymes. This guide summarizes the current understanding of the thiamin salvage pathway, explores the hypothesized mechanism of action of this compound, and provides relevant data on analogous compounds and general experimental protocols for studying this pathway.

Introduction to the Thiamin Salvage Pathway

Thiamin pyrophosphate (TPP) is the biologically active form of thiamin and serves as an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism. Organisms that cannot synthesize thiamin de novo must acquire it from their environment. The thiamin salvage pathway allows for the utilization of thiamin and its degradation products, the pyrimidine moiety HMP and the thiazole moiety 4-methyl-5-(β-hydroxyethyl)thiazole (Thz).

The salvage of the pyrimidine moiety typically involves the following key steps:

  • Uptake: HMP is transported into the cell.

  • Phosphorylation: HMP is phosphorylated in two sequential steps by the bifunctional enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (HMPK/PMPK), also known as ThiD. This enzyme first converts HMP to HMP monophosphate (HMP-P) and then to HMP pyrophosphate (HMP-PP).

  • Condensation: Thiamin phosphate synthase (ThiE) catalyzes the condensation of HMP-PP with Thz-P to form thiamin monophosphate (TMP).

  • Final Phosphorylation: TMP is then phosphorylated to the active TPP by thiamin monophosphate kinase (ThiL).

This compound: A Putative Antagonist

This compound is a synthetic compound that is structurally analogous to HMP, with the hydroxymethyl group at the 5-position being replaced by a chloromethyl group. This substitution is significant as the chloromethyl group is a reactive moiety capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine or histidine.[1]

Hypothesized Mechanism of Action

While direct experimental evidence for the interaction of this compound with the thiamin salvage pathway is limited, a plausible mechanism can be inferred from studies of other pyrimidine analogs, such as 4-amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP).

The proposed mechanism involves the following steps:

  • Enzymatic Recognition and Conversion: Due to its structural similarity to HMP, this compound is likely recognized by HMP kinase (ThiD). The kinase may then phosphorylate the compound, creating a reactive analog of HMP-P or HMP-PP.

  • Enzyme Inhibition: This phosphorylated analog could then act as a potent inhibitor of a downstream enzyme, most likely thiamin phosphate synthase (ThiE). The inhibition could be competitive, with the analog binding to the active site and preventing the binding of the natural substrate, HMP-PP.

  • Covalent Modification: Alternatively, the reactive chloromethyl group of the analog could form a covalent bond with a nucleophilic residue in the active site of ThiD or ThiE, leading to irreversible inactivation of the enzyme.

This mechanism is supported by the known action of CF3-HMP, which is converted by ThiD to its pyrophosphate form and subsequently inhibits ThiE.

Thiamin_Salvage_Inhibition cluster_pathway Thiamin Salvage Pathway cluster_inhibition Hypothesized Inhibition HMP HMP HMP_P HMP-P HMP->HMP_P ThiD (HMP Kinase) HMP_PP HMP-PP HMP_P->HMP_PP ThiD (HMP-P Kinase) TMP TMP HMP_PP->TMP ThiE Thz_P Thz-P Thz_P->TMP TPP TPP TMP->TPP ThiL Inhibitor 5-(Chloromethyl)-2- methylpyrimidin-4-amine Inhibitor_P Phosphorylated Inhibitor Inhibitor->Inhibitor_P ThiD (?) ThiD ThiD Inhibitor->ThiD Potential Covalent Modification ThiE ThiE Inhibitor_P->ThiE Inhibition

Hypothesized mechanism of this compound.

Quantitative Data on Analogous Compounds

CompoundTarget EnzymeInhibition TypeKi / IC50OrganismReference
4-Amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP)Thiamin phosphate synthase (ThiE)CompetitiveNot specifiedE. coli(FBP, 2011)
Bacimethrin (4-amino-5-hydroxymethyl-2-methoxypyrimidine)ThDP-dependent enzymes (after conversion)CompetitiveNot specifiedS. enterica(Begley et al., 1999)

Note: This table presents data for analogous compounds to provide a conceptual framework. The inhibitory potential of this compound may differ.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on the thiamin salvage pathway.

Overexpression and Purification of Thiamin Salvage Enzymes

The genes encoding ThiD and ThiE from a relevant organism (e.g., E. coli, B. subtilis) can be cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

Workflow:

protein_expression_workflow start Clone thiD/thiE gene into expression vector transform Transform vector into E. coli expression strain start->transform culture Culture transformed cells transform->culture induce Induce protein expression (e.g., with IPTG) culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Lyse cells (e.g., sonication) harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify purify Purify protein (e.g., Ni-NTA affinity chromatography for His-tagged protein) clarify->purify dialyze Dialyze purified protein into storage buffer purify->dialyze end Store purified enzyme at -80°C dialyze->end

Protein expression and purification workflow.
Enzyme Activity Assays

4.2.1. HMP Kinase (ThiD) Activity Assay

The activity of ThiD can be measured using a coupled-enzyme assay that detects the production of ADP.

  • Principle: The phosphorylation of HMP by ThiD produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), ADP is converted back to ATP, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

  • Reaction Mixture:

    • HEPES buffer (pH 7.5)

    • MgCl2

    • ATP

    • PEP

    • NADH

    • PK/LDH enzyme mix

    • HMP (substrate)

    • Purified ThiD enzyme

  • Procedure:

    • Assemble the reaction mixture without HMP and the inhibitor.

    • Add the purified ThiD enzyme and incubate to establish a baseline rate of ATP hydrolysis.

    • To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding HMP.

    • Monitor the decrease in absorbance at 340 nm.

4.2.2. Thiamin Phosphate Synthase (ThiE) Activity Assay

The activity of ThiE can be assayed by measuring the formation of TMP using high-performance liquid chromatography (HPLC).

  • Reaction Mixture:

    • HEPES buffer (pH 7.5)

    • MgCl2

    • HMP-PP (substrate)

    • Thz-P (substrate)

    • Purified ThiE enzyme

  • Procedure:

    • Assemble the reaction mixture.

    • To test for inhibition, pre-incubate the enzyme with the phosphorylated form of this compound (if it is determined to be a substrate for ThiD).

    • Initiate the reaction by adding the substrates.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding acid or heat).

    • Analyze the reaction mixture by reverse-phase HPLC to quantify the amount of TMP formed. A C18 column is typically used with a mobile phase of phosphate buffer and methanol.

Conclusion

This compound represents a potential tool for probing the thiamin salvage pathway and may serve as a lead compound for the development of novel antimicrobial agents. Its structural analogy to HMP and the presence of a reactive chloromethyl group strongly suggest that it could function as an inhibitor of key enzymes in this pathway, such as ThiD and ThiE. While direct experimental data on this specific compound is currently lacking, the information on analogous compounds and the general experimental protocols provided in this guide offer a solid foundation for future research in this area. Further studies are warranted to elucidate the precise mechanism of action and to quantify the inhibitory potency of this compound. Such research will not only enhance our understanding of the thiamin salvage pathway but also potentially contribute to the development of new therapeutic strategies.

References

A Technical Guide to Methodological Approaches in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of key methodological and application-oriented approaches in modern drug discovery, with a specific focus on the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, a critical axis in cancer progression. This document outlines a typical experimental workflow, from target identification to hit validation, and provides detailed protocols for relevant assays.

The PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in a variety of human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[1]

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer.[2] These mutations often lead to the constitutive activation of the PI3K pathway, promoting uncontrolled cell growth and resistance to therapy.[2]

Below is a diagram illustrating the core components of the PI3K/AKT/mTOR signaling pathway and the points of intervention by various classes of inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation TSC2 TSC2 AKT->TSC2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation PI3K_Inhibitor PI3K Inhibitors (e.g., Alpelisib) PI3K_Inhibitor->PI3K AKT_Inhibitor AKT Inhibitors (e.g., Ipatasertib) AKT_Inhibitor->AKT mTOR_Inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.

Quantitative Analysis of PI3K Inhibitors in Breast Cancer Cell Lines

The efficacy of PI3K inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. A lower IC50 value indicates a more potent compound. The table below summarizes the in vitro activity of several PI3K inhibitors against a panel of human breast cancer cell lines with different PIK3CA mutation statuses.

Compound (Target)Cell LinePIK3CA MutationIC50 (nM)
Alpelisib (PI3Kα)T47DH1047R85
MCF7E545K120
MDA-MB-231Wild-Type>1000
Taselisib (pan-PI3K)T47DH1047R2.8
MCF7E545K4.6
MDA-MB-231Wild-Type480
Buparlisib (pan-PI3K)T47DH1047R52
MCF7E545K65
MDA-MB-231Wild-Type350

Data compiled from publicly available literature for illustrative purposes.

As the data indicates, cell lines harboring activating PIK3CA mutations (T47D and MCF7) generally exhibit greater sensitivity to PI3K inhibitors compared to the wild-type cell line (MDA-MB-231). This highlights the importance of patient stratification based on tumor genetics for targeted therapies.

High-Throughput Screening for PI3Kα Inhibitors: A Detailed Protocol

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their ability to modulate a specific biological target. The following is a detailed protocol for a 384-well plate-based Homogeneous Time-Resolved Fluorescence (HTRF®) assay designed to identify inhibitors of the PI3Kα isoform.

Principle of the Assay

This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. The generated PIP3 displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain/anti-GST-Europium cryptate complex. This disruption of the FRET (Förster Resonance Energy Transfer) between the Europium cryptate donor and the streptavidin-XL665 acceptor results in a decrease in the HTRF signal, which is proportional to the enzyme activity.

Materials and Reagents
  • Enzyme: Recombinant human PI3Kα (p110α/p85α)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • Cofactor: ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% (w/v) CHAPS

  • Detection Reagents:

    • GST-GRP1-PH domain

    • Anti-GST antibody labeled with Europium cryptate

    • Streptavidin-XL665

    • Biotinylated-PIP3 tracer

  • Stop Solution: 50 mM EDTA in assay buffer

  • Compound Library: Test compounds dissolved in 100% DMSO

  • Plates: 384-well, low-volume, black, non-binding surface microplates

  • Instrumentation: HTRF-compatible plate reader

Experimental Workflow

The following diagram outlines the key steps in the HTS workflow for identifying PI3Kα inhibitors.

HTS_Workflow Compound_Plating 1. Compound Plating: Dispense 50 nL of test compounds (in 100% DMSO) into 384-well plates. Reagent_Prep 2. Reagent Preparation: Prepare PI3Kα enzyme and PIP2 substrate solutions in assay buffer. Enzyme_Addition 3. Enzyme Addition: Add 5 µL of PI3Kα enzyme solution to each well. Compound_Plating->Enzyme_Addition Reagent_Prep->Enzyme_Addition Substrate_Addition 4. Reaction Initiation: Add 5 µL of PIP2/ATP solution to initiate the reaction. Enzyme_Addition->Substrate_Addition Incubation 5. Incubation: Incubate for 60 minutes at room temperature. Substrate_Addition->Incubation Stop_Reaction 6. Reaction Termination: Add 5 µL of Stop Solution (EDTA) to each well. Incubation->Stop_Reaction Detection_Reagent 7. Detection Reagent Addition: Add 5 µL of HTRF detection reagents (pre-mixed). Stop_Reaction->Detection_Reagent Read_Plate 8. Plate Reading: Incubate for 60 minutes at room temperature and read on an HTRF plate reader. Detection_Reagent->Read_Plate Data_Normalization 9. Data Normalization: Calculate percent inhibition relative to positive and negative controls. Read_Plate->Data_Normalization Hit_Identification 10. Hit Identification: Identify compounds that exhibit significant inhibition (e.g., >50%). Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for the identification of PI3Kα inhibitors.

Detailed Protocol Steps
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well assay plate. Also, dispense 100% DMSO into the control wells (maximum and minimum signal).

  • Reagent Preparation:

    • Enzyme Solution: Thaw the PI3Kα enzyme on ice and dilute it to the final working concentration (e.g., 2X) in cold assay buffer.

    • Substrate Solution: Prepare a 2X working solution of PIP2 and ATP in assay buffer. The final concentration of PIP2 is typically around 10 µM and ATP at its Km value.

  • Enzyme Addition: Add 5 µL of the 2X PI3Kα enzyme solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Reaction Initiation: To start the enzymatic reaction, add 5 µL of the 2X PIP2/ATP substrate solution to all wells. The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 5 µL of the Stop Solution (containing EDTA) to all wells.

  • Detection Reagent Addition: Prepare the HTRF detection mix according to the manufacturer's instructions, containing the GST-GRP1-PH domain, anti-GST-Europium cryptate, streptavidin-XL665, and biotinylated-PIP3 tracer. Add 5 µL of the detection mix to all wells.

  • Plate Reading: Incubate the plate for 60 minutes at room temperature, protected from light. Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio (665 nm / 620 nm * 10,000) is then calculated.

  • Data Analysis:

    • Percent Inhibition Calculation: The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) Where:

      • Signal_compound is the HTRF ratio in the presence of the test compound.

      • Signal_min is the HTRF ratio of the "no enzyme" control (maximum inhibition).

      • Signal_max is the HTRF ratio of the "DMSO only" control (no inhibition).

    • Hit Identification: Compounds that show a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the DMSO controls) are considered "hits" and are selected for further validation and characterization.

This technical guide provides a foundational understanding of the methodological approaches employed in the discovery of targeted therapies against the PI3K/AKT/mTOR pathway. The provided data and protocols serve as a practical reference for researchers and scientists engaged in drug development.

References

The Versatility of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 5-(Chloromethyl)-2-methylpyrimidin-4-amine as a pivotal synthetic intermediate in the development of pharmacologically active molecules. Its unique structural features, particularly the reactive chloromethyl group, make it a valuable building block for accessing a diverse range of pyrimidine-based compounds with potential therapeutic applications.

Chemical Properties and Reactivity

This compound, often available as its hydrochloride salt to improve stability and solubility, is a key pyrimidine derivative.[1] Its reactivity is primarily centered around the C5-chloromethyl group, which is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈ClN₃PubChem CID 421245[2]
Molecular Weight 157.60 g/mol PubChem CID 421245[2]
IUPAC Name This compoundPubChem CID 421245[2]
CAS Number 189745-28-6PubChem CID 421245[2]

The primary mode of reaction for this intermediate is nucleophilic substitution at the chloromethyl position. This allows for the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, paving the way for a wide array of derivatives.

G start 5-(Chloromethyl)-2- methylpyrimidin-4-amine product 5-(Substituted-methyl)-2- methylpyrimidin-4-amine start->product S N 2 Reaction Nu Nucleophile (e.g., R-NH₂, R-SH, R-OH) Nu->product

Caption: General Nucleophilic Substitution Reaction.

Applications in the Synthesis of Bioactive Molecules

This intermediate is a precursor to a variety of compounds with demonstrated biological activity, including antihistamines and adenosine A1 receptor agonists.

Precursor to Vitamin B1 Intermediate

A key application of pyrimidine derivatives with a C5-methyl substituent is in the synthesis of thiamine (Vitamin B1). While direct synthesis from this compound is not explicitly detailed in the provided literature, a closely related process for the amination of 2-methyl-4-amino-5-alkoxymethylpyrimidine to 4-amino-2-methyl-5-aminomethylpyrimidine (Grewe Diamine), a crucial thiamine intermediate, is well-documented.[3][4][5] This transformation highlights the potential of this compound to serve as a direct precursor to Grewe Diamine via amination.

G start 5-(Chloromethyl)-2- methylpyrimidin-4-amine product 4-Amino-2-methyl-5- (aminomethyl)pyrimidine (Grewe Diamine) start->product Amination ammonia Ammonia (NH₃) ammonia->product thiamine Thiamine (Vitamin B1) product->thiamine Further Synthesis

Caption: Synthesis of a Vitamin B1 Intermediate.

Synthesis of Rupatadine Analogues

Rupatadine is a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors. While patents for rupatadine describe its synthesis from other precursors, the core structure involves a substituted piperidine linked to a heterocyclic system. The reactivity of this compound makes it a suitable starting material for the synthesis of novel rupatadine analogues by reacting it with appropriate piperidine derivatives.

Signaling Pathway of Rupatadine's Targets

Rupatadine exerts its anti-allergic effects by blocking the signaling pathways of two key mediators: histamine and platelet-activating factor (PAF).

G cluster_0 Histamine Pathway cluster_1 PAF Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Gq_11 Gq/11 H1_Receptor->Gq_11 PLC_beta PLC-β Gq_11->PLC_beta IP3_DAG IP₃ & DAG PLC_beta->IP3_DAG Allergic_Symptoms_H Allergic Symptoms IP3_DAG->Allergic_Symptoms_H Rupatadine_H Rupatadine Rupatadine_H->H1_Receptor Antagonism PAF Platelet-Activating Factor (PAF) PAF_Receptor PAF Receptor PAF->PAF_Receptor Gq_PLC Gq → PLC PAF_Receptor->Gq_PLC Gi_AC Gi → ↓AC PAF_Receptor->Gi_AC Allergic_Symptoms_P Allergic Symptoms Gq_PLC->Allergic_Symptoms_P Gi_AC->Allergic_Symptoms_P Rupatadine_P Rupatadine Rupatadine_P->PAF_Receptor Antagonism

Caption: Rupatadine's Dual Antagonistic Action.

Development of Adenosine A1 Receptor Agonists

Derivatives of this compound can be utilized in the synthesis of potent and selective adenosine A1 receptor (A1AR) agonists. These agonists have therapeutic potential in various conditions, including cardiovascular diseases and neurological disorders.

Signaling Pathway of Adenosine A1 Receptor Agonists

Activation of the A1AR by an agonist initiates a cascade of intracellular events mediated by G-proteins, leading to various physiological responses.

G Agonist A1AR Agonist A1AR Adenosine A1 Receptor Agonist->A1AR Gi_o Gi/o Protein A1AR->Gi_o AC Adenylate Cyclase Gi_o->AC Inhibition PLC Phospholipase C Gi_o->PLC Activation K_channel ↑ K+ Channels Gi_o->K_channel Activation Ca_channel ↓ Ca²+ Channels Gi_o->Ca_channel Inhibition MAPK ↑ MAPK/ERK Pathway Gi_o->MAPK Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG

Caption: Adenosine A1 Receptor Signaling Cascade.

Experimental Protocols

The following are representative, detailed experimental protocols for key reactions involving pyrimidine intermediates, adapted from the literature for the use of this compound.

General Procedure for Nucleophilic Substitution with Amines

This protocol is adapted from a general procedure for the reaction of chloropyrimidines with amines.[1]

Table 2: Experimental Protocol for Amination

StepProcedure
1. Reagents & Setup In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).
2. Base Addition Add a base (e.g., triethylamine, potassium carbonate, 2.0-3.0 eq) to neutralize the hydrochloride and facilitate the reaction.
3. Nucleophile Addition Add the desired amine nucleophile (1.1-1.5 eq).
4. Reaction Heat the reaction mixture to reflux (temperature and time will vary depending on the nucleophile's reactivity, typically 4-12 hours). Monitor the reaction progress by TLC or LC-MS.
5. Work-up After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter it off. Otherwise, remove the solvent under reduced pressure.
6. Purification Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 5-(aminomethyl)-substituted pyrimidine derivative.
Synthesis of 4-Amino-2-methyl-5-(aminomethyl)pyrimidine (Grewe Diamine)

This protocol is a specific adaptation for the synthesis of a key Vitamin B1 intermediate.[3][4]

Table 3: Experimental Protocol for Grewe Diamine Synthesis

StepProcedure
1. Reagents & Setup Place this compound (1.0 eq) and a Lewis or Brønsted acid catalyst (e.g., Al₂O₃) in a high-pressure autoclave.
2. Ammonia Addition Add liquid ammonia (10-300 eq) to the autoclave. An inert organic solvent such as toluene can also be used.
3. Reaction Seal the autoclave and heat the mixture to a temperature in the range of 180-350 °C for approximately 4 hours with stirring. The reaction proceeds under autogenous pressure.
4. Work-up After cooling the autoclave to room temperature, vent the excess ammonia. The reaction mixture is then filtered to remove the catalyst.
5. Isolation The filtrate is concentrated under reduced pressure to yield the crude product.
6. Purification The crude 4-amino-2-methyl-5-(aminomethyl)pyrimidine can be purified by recrystallization or conversion to its dihydrochloride salt.

Table 4: Representative Reaction Data for Amination of a Related Pyrimidine

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Al₂O₃25099>99
SiO₂25085>99
ZrO₂25092>99
TiO₂25078>99
Data adapted from a similar amination reaction of 2-methyl-4-amino-5-methoxymethylpyrimidine.[4]

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of a wide range of biologically active molecules. Its straightforward reactivity allows for the introduction of diverse functionalities, making it an essential tool in the arsenal of medicinal chemists and drug development professionals. The protocols and pathways outlined in this guide provide a solid foundation for the exploration and utilization of this important synthetic building block.

References

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyrimidin-4-amine is a key heterocyclic building block in organic synthesis, most notably as a precursor to Thiamine (Vitamin B1). The reactivity of its chloromethyl group towards nucleophiles makes it a versatile intermediate for the synthesis of a wide array of substituted pyrimidine derivatives with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, detailing reaction protocols, quantitative data, and mechanistic insights.

The core of its reactivity lies in the benzylic-like nature of the chloromethyl group, which is susceptible to nucleophilic attack, leading to the displacement of the chloride leaving group. This SN2-type reaction is influenced by the nature of the nucleophile, solvent, temperature, and the presence of a base.

General Reaction Pathway

The fundamental transformation involves the reaction of this compound with a nucleophile (Nu-), typically in the presence of a base to neutralize the generated HCl, affording the substituted product.

G reactant This compound product 5-((Nu)methyl)-2-methylpyrimidin-4-amine reactant->product S_N2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product base Base HCl HCl base->HCl Neutralization G start Start: this compound autoclave Charge Autoclave start->autoclave amine Primary or Secondary Amine amine->autoclave solvent Inert Solvent (e.g., Toluene) solvent->autoclave heat Heat to 180-350 °C autoclave->heat pressure Autogenous Pressure heat->pressure cool Cool to Room Temperature pressure->cool filter Filter cool->filter analyze Analyze Product filter->analyze G start This compound thiamine Thiamine & Analogs start->thiamine Reaction with aminomethyl 5-(Aminomethyl) Derivatives start->aminomethyl Reaction with alkoxymethyl 5-(Alkoxymethyl) Derivatives start->alkoxymethyl Reaction with s_nuc S-Nucleophiles (e.g., Thiazoles, Thiols) s_nuc->thiamine n_nuc N-Nucleophiles (e.g., Amines, Ammonia) n_nuc->aminomethyl o_nuc O-Nucleophiles (e.g., Alkoxides, Phenoxides) o_nuc->alkoxymethyl

The Pivotal Role of 5-(Chloromethyl)-3-methylpyridine in Rupatadine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for the treatment of allergic rhinitis and urticaria.[1][2] Its synthesis involves the coupling of two key building blocks: desloratadine and a substituted pyridine moiety. While the user query specified 5-(chloromethyl)-2-methylpyrimidin-4-amine, a comprehensive review of the scientific literature and patent landscape reveals that the crucial intermediate is, in fact, 5-methyl-3-(chloromethyl)-pyridine (or its hydrochloride salt). This technical guide provides an in-depth analysis of the synthesis of rupatadine with a focus on the preparation and reaction of this key chloromethylpyridine intermediate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of synthetic pathways, experimental protocols, and quantitative data.

Synthetic Pathways and Key Intermediates

The synthesis of rupatadine primarily involves the N-alkylation of desloratadine with a suitable electrophile containing the 5-methylpyridine-3-methyl moiety. Several routes have been developed to prepare the key intermediate, 5-methyl-3-(chloromethyl)-pyridine, and to subsequently couple it with desloratadine.

One common pathway starts from 5-methylnicotinic acid . This acid is first esterified, for example, with methanol to yield 5-methyl nicotinic acid methyl ester.[3] The ester is then reduced using a reducing agent like lithium aluminum hydride to afford 5-methyl-3-pyridylmethanol.[3] Finally, treatment with a chlorinating agent such as thionyl chloride furnishes 5-methyl-3-(chloromethyl)-pyridine, often as a stable hydrochloride salt.[3][4]

An alternative approach begins with 3,5-lutidine . Bromination of 3,5-lutidine using N-bromosuccinimide (NBS) can yield 3-bromomethyl-5-methylpyridine.[1][5] However, this method can lead to the formation of mono- and di-bromo compounds, potentially resulting in lower overall yields of rupatadine.[3]

The final key step is the condensation of 5-methyl-3-(chloromethyl)-pyridine (or its bromo analog) with desloratadine. This reaction is typically carried out in the presence of a base and a phase transfer catalyst in a biphasic solvent system to yield rupatadine.[1][6]

The overall synthesis can be visualized as follows:

Synthetic Pathways to Rupatadine

Quantitative Data Summary

The following tables summarize the quantitative data reported in various sources for the key steps in rupatadine synthesis.

Table 1: Synthesis of 5-Methyl-3-pyridylmethanol from 5-Methylnicotinic Acid Ester

Starting MaterialReducing AgentSolventYieldReference
5-Methylnicotinic acid methyl esterSodium borohydrideMethanol92.1%[7]
5-Methylnicotinic acid methyl esterLithium aluminum hydrideTetrahydrofuranGood yields[3]

Table 2: Synthesis of 5-Methyl-3-(chloromethyl)-pyridine Hydrochloride from 5-Methyl-3-pyridylmethanol

Starting MaterialChlorinating AgentSolventReaction TemperatureReaction TimeReference
5-methylpyridine-3-methanolThionyl chlorideToluene20-40°C then 60°C2 hours[8]
5-methyl-3-pyridylmethanolThionyl chloride1,4-Dioxane65-70°C-[3]

Table 3: Condensation of Desloratadine with Halomethylpyridine Derivatives

Halomethylpyridine DerivativeBaseSolventPhase Transfer CatalystReaction TimeOverall Yield of RupatadineReference
3-Bromomethyl-5-methylpyridine4-(dimethylamino)pyridineCCl₄-18 hours40%[1]
5-Methyl-3-(chloromethyl)-pyridine hydrochlorideK₂CO₃DMF--85.27%[3]
3-Bromomethyl-5-methylpyridineAqueous NaOHBiphasicTetrabutyl ammonium bromide6-8 hours-[1]

Detailed Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of rupatadine.

Protocol 1: Synthesis of 5-Methyl Nicotinic Acid Methyl Ester[7]
  • Add 20 g of 5-methylnicotinic acid to 100 mL of methanol.

  • Add 22 mL of thionyl chloride dropwise at 20-30°C.

  • After the addition is complete, heat the mixture to reflux and stir for 2-3 hours.

  • Concentrate the reaction mixture.

  • Add 50 mL of water to dissolve the residue.

  • Adjust the pH to 8-9 with ammonia water.

  • Extract the aqueous solution with ethyl acetate (2 x 250 mL).

  • Combine the organic phases and wash with 100 mL of saturated brine.

  • Dry the organic layer and concentrate to obtain 21.1 g of the product (95.5% yield).

Protocol 2: Synthesis of 5-Methyl-3-pyridylmethanol[7]
  • Add 10 g of 5-methyl nicotinic acid methyl ester to 100 mL of methanol and dissolve.

  • Add 8.8 g of sodium borohydride.

  • Heat the mixture to 55°C for 1 hour.

  • Cool the reaction to room temperature and concentrate.

  • Add 10 mL of water and stir for 30 minutes.

  • Filter the mixture and extract the filtrate with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with 50 mL of saturated sodium chloride solution, and dry the organic layer.

  • Concentrate the organic layer to obtain 7.5 g of the product (92.1% yield).

Protocol 3: Synthesis of Rupatadine[1]
  • Stir a solution of 3.7 L of 3-bromomethyl-5-methylpyridine with 60 g of desloratadine and 7.6 g of tetrabutyl ammonium bromide.

  • Add an aqueous solution of sodium hydroxide (18.66 g in 100 mL of water) at room temperature.

  • Stir the reaction mass for 6-8 hours at room temperature.

  • Stop stirring and allow the layers to separate.

  • Separate the organic and aqueous layers.

  • Distill the organic layer under reduced pressure to yield rupatadine.

The following workflow diagram illustrates a typical experimental procedure for the synthesis and purification of rupatadine.

Rupatadine_Workflow Reaction_Setup Combine Desloratadine, 5-methyl-3-(chloromethyl)-pyridine, base, and solvent Reaction Stir at specified temperature for a set duration Reaction_Setup->Reaction Workup Phase separation and/or extraction Reaction->Workup Purification Chromatography or recrystallization Workup->Purification Characterization Analyze final product (e.g., HPLC, MS) Purification->Characterization End Pure Rupatadine Characterization->End

Experimental Workflow for Rupatadine Synthesis

Conclusion

The synthesis of rupatadine is a well-established process that hinges on the successful preparation and coupling of 5-methyl-3-(chloromethyl)-pyridine or its analogs with desloratadine. While various synthetic routes exist, those starting from 5-methylnicotinic acid appear to offer higher overall yields and avoid the selectivity issues associated with the bromination of 3,5-lutidine. The choice of base, solvent, and catalyst for the final condensation step is critical for optimizing reaction efficiency and purity of the final product. The protocols and data presented in this guide provide a comprehensive overview for researchers and professionals engaged in the synthesis of rupatadine and related pharmaceutical compounds.

References

An In-depth Technical Guide to the Coupling of Amines with 5-(chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental procedures for the coupling of primary and secondary amines with 5-(chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6). This key intermediate, a derivative of pyrimidine, is pivotal in the synthesis of thiamine (Vitamin B1) analogs and other pharmacologically relevant molecules. The presence of a reactive chloromethyl group allows for straightforward nucleophilic substitution reactions with a wide range of amines, making it a versatile building block in medicinal chemistry and drug development.

Core Concepts and Reaction Mechanism

The fundamental reaction discussed in this guide is the nucleophilic aliphatic substitution of the chlorine atom in this compound by a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion as a leaving group.

The general reaction scheme can be depicted as follows:

G reactant1 This compound product N-((4-amino-2-methylpyrimidin-5-yl)methyl)-R1R2N reactant1->product Nucleophilic Substitution reactant2 R1R2NH (Amine) reactant2->product byproduct HCl

Caption: General reaction scheme for the coupling of amines with this compound.

A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine and the product, rendering them non-nucleophilic and hindering the reaction progress.

Experimental Protocols

Detailed methodologies for the coupling of amines with this compound are presented below. These protocols are based on established synthetic procedures for analogous compounds and represent best practices for achieving high yields and purity.

General Procedure for the Coupling of Amines
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent, add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Base Addition: Add a suitable base (1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature for the indicated time. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the hydrochloride salt of the base) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel, recrystallization, or acid-base extraction to afford the desired N-substituted 5-(aminomethyl)-2-methylpyrimidin-4-amine.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the coupling of various amines with this compound, based on analogous reactions reported in the scientific literature.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
MorpholineK₂CO₃DMFRoom Temp.2463-74
AnilineEt₃NDMF90279
DiethylamineK₂CO₃DMFRoom Temp.24Good
PyrrolidineK₂CO₃DMFRoom Temp.24Good
PiperidineK₂CO₃DMFRoom Temp.2472-77

Note: "Good" indicates that the reaction is reported to proceed with a favorable outcome, although specific yield percentages were not provided in the cited literature for these exact substrates. The data for morpholine, diethylamine, pyrrolidine, and piperidine are based on reactions with structurally similar 2-thiouracil derivatives, which are expected to have comparable reactivity. The data for aniline is based on the reaction with a similar chloropyrimidine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedure and the general signaling pathway for the synthesis of thiamine analogs.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve Reactants (Amine and CAS 189745-28-6) in Solvent start->dissolve add_base Add Base dissolve->add_base react Stir at Specified Temperature add_base->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Reaction Work-up (Filtration, Concentration) monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify end End Product purify->end

Caption: A generalized workflow for the coupling of amines.

G cluster_pathway Synthetic Pathway to Thiamine Analogs start This compound (CAS 189745-28-6) coupling Coupling Reaction (Quaternization) start->coupling thiazole Thiazole Derivative (e.g., 4-methyl-5-(2-hydroxyethyl)thiazole) thiazole->coupling thiamine_analog Thiamine Analog coupling->thiamine_analog

Caption: Synthetic pathway to thiamine analogs.

Conclusion

The coupling of primary and secondary amines with this compound is a robust and versatile reaction for the synthesis of a wide array of N-substituted pyrimidine derivatives. The straightforward nature of this nucleophilic substitution reaction, coupled with generally good to excellent yields, makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important synthetic transformation. Further optimization of reaction conditions, such as solvent, base, and temperature, may be necessary for specific amine substrates to achieve maximum yields.

The Versatile Scaffold: A Technical Guide to 5-(Chloromethyl)-2-methylpyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chloromethyl)-2-methylpyrimidin-4-amine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its reactive chloromethyl group and privileged pyrimidine core make it an essential intermediate in the development of therapeutics targeting a range of diseases, from common allergies to life-threatening cancers. This technical guide provides an in-depth overview of the synthesis, applications, and biological activities of derivatives of this compound, supported by experimental protocols and quantitative data.

Synthesis and Chemical Properties

The synthesis of this compound hydrochloride typically involves the chlorination of its precursor, 2-methyl-4-amino-5-hydroxymethylpyrimidine. The hydrochloride salt form enhances its solubility in polar solvents, making it amenable to a variety of reaction conditions. The core chemical structure features a pyrimidine ring substituted with a reactive chloromethyl group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position. This arrangement of functional groups provides a platform for diverse chemical modifications.

The chloromethyl group is particularly important as it allows for nucleophilic substitution reactions, enabling the attachment of various side chains and pharmacophores to the pyrimidine core. This reactivity is fundamental to its role as a key intermediate in the synthesis of complex drug molecules.

Applications in Medicinal Chemistry

The structural features of this compound have been exploited to develop a range of therapeutic agents with diverse pharmacological activities.

Antihistamines: The Case of Rupatadine

One of the most notable applications of this compound is in the synthesis of the second-generation antihistamine, rupatadine. Rupatadine is a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors, used for the treatment of allergic rhinitis and urticaria.[1] The synthesis involves the condensation of this compound with a piperidine derivative.

Adenosine A1 Receptor Agonists

This pyrimidine derivative is also a crucial intermediate in the synthesis of potent and selective adenosine A1 receptor agonists.[2] These agonists are of significant interest for their potential therapeutic applications in cardiovascular diseases, pain management, and neurodegenerative disorders. The activation of A1 receptors can lead to cardioprotective effects and a reduction in neuronal excitability.[3][4]

Kinase Inhibitors in Oncology

The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy.[5] Derivatives of this compound have been investigated as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR).[6]

Antimicrobial Agents

Researchers have also explored the potential of this compound derivatives as antibacterial and antifungal agents. Modifications of the pyrimidine core have led to the discovery of compounds with significant activity against various pathogenic microorganisms.

Quantitative Biological Data

The following tables summarize the reported biological activities of various pyrimidine derivatives, showcasing the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of Pyrimidine Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indolyl-pyrimidine hybridMCF-7 (Breast)5.1[7]
Indolyl-pyrimidine hybridHepG2 (Liver)5.02[7]
Indolyl-pyrimidine hybridHCT-116 (Colon)6.6[7]
Pyrimidine-5-carbonitrileMCF-7 (Breast)3.37[7]
Pyrimidine-5-carbonitrileA549 (Lung)3.04[7]
Pyrimidine-5-carbonitrileHepG-2 (Liver)4.14[7]
Pyrimidine-5-carbonitrileHCT-116 (Colon)2.4[7]
Pyrazolo[1,5-a]pyrimidine 10aMDA-MB-231 (Breast)26.67[8]
Pyrazolo[1,5-a]pyrimidine 10bMDA-MB-231 (Breast)26.83[8]
Pyrazolo[1,5-a]pyrimidine 10fA549 (Lung)20.20[8]
Pyrazolo[1,5-a]pyrimidine 10gA549 (Lung)21.65[8]

Table 2: Antibacterial Activity of Pyrimidine Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (bromo derivative)Staphylococcus aureus8[9]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (iodo derivative)Staphylococcus aureus8[9]
Thiazolopyrimidine derivativePC-365.8-69.6[10]
Thiazolopyrimidine derivativeHCT-11658.2-60.9[10]

Signaling Pathways

The therapeutic effects of drugs derived from this compound are mediated through their interaction with specific cellular signaling pathways.

Rupatadine's Anticancer Signaling Pathway

Recent studies have elucidated the anticancer mechanism of rupatadine, demonstrating its ability to inhibit colorectal cancer cell proliferation by targeting the PIP5K1A/Akt/CDK2 pathway.[2] It also shows efficacy in pancreatic cancer by disrupting the TGF-β1 signaling pathway, which is crucial for cancer cell invasion and metastasis.[6][11]

rupatadine_anticancer_pathway cluster_pip5k1a PIP5K1A/Akt Pathway cluster_tgfb1 TGF-β1 Pathway Rupatadine Rupatadine PIP5K1A PIP5K1A Rupatadine->PIP5K1A inhibits TGFb1 TGF-β1 Rupatadine->TGFb1 inhibits Apoptosis Apoptosis Rupatadine->Apoptosis promotes Akt Akt PIP5K1A->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits CDK2 CDK2 Akt->CDK2 activates CyclinD1 Cyclin D1 CDK2->CyclinD1 activates Proliferation Cell Proliferation CyclinD1->Proliferation EMT EMT TGFb1->EMT

Rupatadine's dual inhibitory action on cancer signaling pathways.
Adenosine A1 Receptor Agonist Signaling Pathway

Adenosine A1 receptor agonists, synthesized from this compound, exert their effects by activating the A1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase and the activation of phospholipase C, ultimately leading to the modulation of ion channel activity and cellular responses.[3][12][13][14]

a1_receptor_pathway cluster_ac Adenylyl Cyclase Pathway cluster_plc Phospholipase C Pathway Agonist A1 Receptor Agonist A1R Adenosine A1 Receptor (GPCR) Agonist->A1R activates G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->IonChannels modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellularResponse1 Cellular Response (e.g., ↓ Heart Rate) PKA->CellularResponse1 IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC IP3_DAG->Ca_PKC CellularResponse2 Cellular Response (e.g., Neuroprotection) Ca_PKC->CellularResponse2

Signaling cascade initiated by Adenosine A1 receptor activation.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of pyrimidine derivatives and the evaluation of their biological activities.

General Procedure for the Synthesis of Pyrimidine Derivatives from this compound

synthesis_workflow start Start: 5-(Chloromethyl)-2-methyl- pyrimidin-4-amine dissolve Dissolve in suitable organic solvent (e.g., DMF, EtOH) start->dissolve add_reagents Add nucleophile and base (e.g., amine, K2CO3) dissolve->add_reagents reaction Heat reaction mixture (e.g., reflux or microwave) add_reagents->reaction workup Aqueous workup and extraction with organic solvent reaction->workup purification Purify by column chromatography or recrystallization workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end Final Product: Substituted Pyrimidine Derivative characterization->end

General workflow for the synthesis of pyrimidine derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or ethanol.

  • Addition of Reagents: Add the desired nucleophile (1-1.2 equivalents) and a base (e.g., potassium carbonate, triethylamine; 2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrimidine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol for In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[15]

Protocol for In Vitro Antibacterial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

Conclusion

This compound is a cornerstone intermediate in medicinal chemistry, providing a versatile platform for the development of a wide range of therapeutic agents. Its application in the synthesis of drugs like rupatadine and its potential in the development of novel anticancer and antimicrobial agents highlight its significance. The continued exploration of derivatives of this scaffold, guided by an understanding of their structure-activity relationships and mechanisms of action, holds great promise for the discovery of new and effective medicines.

References

The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine-based building blocks, 4-amino-5-(chloromethyl)-2-methylpyrimidine stands out as a particularly versatile precursor for the synthesis of novel drug candidates. Its reactive chloromethyl group provides a key handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the exploration of vast chemical space and the optimization of pharmacological activity. This technical guide provides an in-depth overview of the derivatization of 4-amino-5-(chloromethyl)-2-methylpyrimidine, focusing on its application in modern drug discovery. We present key derivatization strategies, summarize the biological activities of the resulting compounds, and provide detailed experimental protocols. Furthermore, we visualize critical signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Prominence of Pyrimidines in Drug Discovery

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological processes.[1][2] They are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins like thiamine (Vitamin B1), and a wide range of FDA-approved drugs.[3][4] The inherent physicochemical properties of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, contribute to its frequent incorporation into drug candidates, often improving their pharmacokinetic and pharmacodynamic profiles.[5]

The derivatization of the pyrimidine core has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][3] 4-Amino-5-(chloromethyl)-2-methylpyrimidine, with its strategically placed reactive chloromethyl group, serves as an excellent starting material for generating libraries of novel compounds for high-throughput screening and lead optimization.

Derivatization Strategies: Unleashing the Potential of the Chloromethyl Group

The primary route for the derivatization of 4-amino-5-(chloromethyl)-2-methylpyrimidine involves the nucleophilic substitution of the chlorine atom. This reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring, which makes the methylene carbon susceptible to attack by a wide range of nucleophiles.

Key nucleophiles employed in the derivatization of 4-amino-5-(chloromethyl)-2-methylpyrimidine and related compounds include:

  • Amines (Primary and Secondary): Reaction with various amines leads to the formation of 4-amino-5-(aminomethyl)-2-methylpyrimidine derivatives. This is a common strategy to introduce diverse side chains that can interact with specific biological targets.

  • Thiols: Thiol-containing nucleophiles react to form thioether linkages, a functionality present in many biologically active molecules.

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield ether derivatives.

  • Azides: The introduction of an azide group opens up possibilities for further functionalization via click chemistry or reduction to a primary amine.

The choice of solvent and base is critical for the success of these reactions. Common solvents include polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, while bases such as triethylamine (TEA) or potassium carbonate are often used to scavenge the HCl generated during the reaction.

Biological Activities of Derivatized Pyrimidines

The derivatization of the 4-amino-5-(chloromethyl)-2-methylpyrimidine core has yielded compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant number of pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a key role in regulating cell growth, proliferation, and survival.[6] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

The 4-anilinopyrimidine scaffold is a well-established pharmacophore for EGFR inhibition. By derivatizing 4-amino-5-(chloromethyl)-2-methylpyrimidine with various anilines and other aromatic amines, researchers have synthesized potent EGFR inhibitors. These compounds typically act by competing with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.

.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: Simplified EGFR Signaling Pathway.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound IDTargetCancer Cell LineIC₅₀ (µM)Reference
10b EGFRHepG23.56[7]
A5495.85[7]
MCF-77.68[7]
4g EGFRMCF-75.1[6]
HepG25.02[6]
HCT-1166.6[6]
14d EGFR-TKHepG23.65[5]
MCF-71.45[5]
HCT-1162.00[5]
Compound 2 Not SpecifiedMCF-70.013[8]
Antimicrobial Activity

Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents. The derivatization of the 4-amino-5-(chloromethyl)-2-methylpyrimidine core can lead to compounds that inhibit essential microbial enzymes or disrupt cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 3 E. coli1.0[3]
P. aeruginosa1.0[3]
Bromo Derivative 5 S. aureus8[9]
Iodo Derivative 6 S. aureus8[9]
S1 S. aureus16.26[10]
S7 B. subtilis17.34[10]
E. coli17.34[10]

Experimental Protocols

The following section provides a detailed, representative protocol for the derivatization of 4-amino-5-(chloromethyl)-2-methylpyrimidine via nucleophilic substitution with an amine.

General Procedure for the Synthesis of 4-Amino-5-(aminomethyl)-2-methylpyrimidine Derivatives

Materials:

  • 4-Amino-5-(chloromethyl)-2-methylpyrimidine

  • Desired primary or secondary amine (1.2 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-amino-5-(chloromethyl)-2-methylpyrimidine (1 equivalent) in anhydrous DMF, add the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-5-(aminomethyl)-2-methylpyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Drug Discovery Workflow for Pyrimidine-Based Kinase Inhibitors

The development of novel kinase inhibitors from the 4-amino-5-(chloromethyl)-2-methylpyrimidine scaffold typically follows a structured workflow.

.

Drug_Discovery_Workflow Start Start: Target Identification (e.g., EGFR) Library_Synthesis Library Synthesis: Derivatization of 4-amino-5-(chloromethyl)- 2-methylpyrimidine Start->Library_Synthesis HTS High-Throughput Screening (HTS): Biochemical & Cellular Assays Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->Library_Synthesis No Hits Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit_Identification->Lead_Optimization Identified Hits Preclinical Preclinical Development: In vivo efficacy, safety, pharmacokinetics Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug Successful Trials

Caption: Drug Discovery Workflow for Kinase Inhibitors.

Conclusion

4-Amino-5-(chloromethyl)-2-methylpyrimidine is a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The ease of its derivatization through nucleophilic substitution at the chloromethyl position allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The demonstrated success of pyrimidine derivatives as anticancer and antimicrobial agents underscores the continued importance of this scaffold in drug discovery. This technical guide provides a foundational understanding of the derivatization strategies, biological activities, and experimental considerations for working with this important building block, with the aim of facilitating the development of the next generation of pyrimidine-based therapeutics.

References

Scale-Up Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable two-step synthetic route for the scale-up production of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodologies are based on established chemical principles and data from analogous transformations, offering a robust framework for process development and optimization.

Executive Summary

The synthesis of this compound is most effectively approached through a two-step process. The initial step involves the formation of the precursor, 5-(hydroxymethyl)-2-methylpyrimidin-4-amine. This is followed by a chlorination step to yield the final product. This guide details scalable protocols for both stages, presents quantitative data from related syntheses, and provides visualizations of the synthetic pathway and experimental workflow to aid in practical implementation.

Proposed Synthetic Pathway

The logical synthetic route involves the initial construction of the pyrimidine ring system with a hydroxymethyl group at the 5-position, followed by the conversion of the hydroxyl group to a chloro group. This approach avoids the direct use of potentially hazardous chloromethylating agents in the primary ring-forming reaction.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination Starting_Materials β-Alkoxypropionitrile + Acetamidine Precursor 5-(hydroxymethyl)-2-methylpyrimidin-4-amine Starting_Materials->Precursor Cyclization Final_Product This compound Precursor->Final_Product Chlorination (e.g., SOCl2 or POCl3)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are designed for scale-up synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 5-(hydroxymethyl)-2-methylpyrimidin-4-amine (Precursor)

This protocol is based on established methods for pyrimidine synthesis, which often involve the condensation of a C3 fragment with an amidine.

Reaction Scheme:

β-Alkoxypropionitrile + Acetamidine → 5-(alkoxymethyl)-2-methylpyrimidin-4-amine → 5-(hydroxymethyl)-2-methylpyrimidin-4-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
β-Methoxypropionitrile85.110.937≥98%
Sodium Methoxide54.02-≥95%
Ethyl Formate74.080.917≥97%
Acetamidine Hydrochloride94.54-≥95%
Methanol32.040.792Anhydrous
Toluene92.140.867Anhydrous
Hydrochloric Acid36.461.18 (37%)37%

Procedure:

  • Formation of the Enol Ether: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, a solution of sodium methoxide in methanol is prepared. β-Methoxypropionitrile is added dropwise at a controlled temperature, followed by the slow addition of ethyl formate. The reaction mixture is stirred until the formation of the sodium salt of α-formyl-β-methoxypropionitrile is complete. The intermediate enol ether is then formed by reaction with a suitable methylating agent.

  • Cyclization: The enol ether is dissolved in an appropriate solvent such as toluene. Acetamidine hydrochloride is added, and the mixture is heated to reflux. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Hydrolysis and Work-up: Upon completion of the cyclization, the reaction mixture is cooled. The resulting 5-(methoxymethyl)-2-methylpyrimidin-4-amine is then subjected to acidic hydrolysis to cleave the methyl ether and yield the hydroxymethyl precursor. The product is isolated by neutralization, filtration, and subsequent purification, which may involve recrystallization.

Step 2: Chlorination of 5-(hydroxymethyl)-2-methylpyrimidin-4-amine

This protocol details the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride, a common and effective chlorinating agent for alcohols. An alternative using phosphorus oxychloride is also presented, which is suitable for large-scale, solvent-free conditions.

Reaction Scheme:

5-(hydroxymethyl)-2-methylpyrimidin-4-amine + SOCl₂ → this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
5-(hydroxymethyl)-2-methylpyrimidin-4-amine139.15-≥98%
Thionyl Chloride (SOCl₂)118.971.636≥99%
Dichloromethane (DCM)84.931.326Anhydrous
Triethylamine101.190.726≥99%

Procedure using Thionyl Chloride:

  • Reaction Setup: A solution of 5-(hydroxymethyl)-2-methylpyrimidin-4-amine in anhydrous dichloromethane is charged into a reactor under an inert atmosphere (e.g., nitrogen).

  • Addition of Thionyl Chloride: The solution is cooled to 0-5 °C. Thionyl chloride is added dropwise, maintaining the temperature within the specified range. The reaction is typically exothermic.

  • Reaction and Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is carefully quenched by pouring it onto crushed ice. The pH is adjusted to 7-8 with a suitable base (e.g., sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Alternative Procedure using Phosphorus Oxychloride (Solvent-Free): [1][2]

  • Reaction Setup: In a sealed reactor, 5-(hydroxymethyl)-2-methylpyrimidin-4-amine is mixed with one equivalent of pyridine.

  • Addition of POCl₃: One equivalent of phosphorus oxychloride (POCl₃) is added to the mixture.

  • Reaction: The sealed reactor is heated to 140-160 °C for approximately 2 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully quenched with cold water. The pH is adjusted to 8-9, and the solid product is isolated by filtration.

Quantitative Data

The following table summarizes expected yields based on literature for analogous reactions, as a direct scale-up synthesis of the title compound is not extensively documented.

StepReactionStarting MaterialProductReported YieldReference
1Pyrimidine Synthesis2-Cyanoacetamide4-amino-2-methylpyrimidine-5-carbonitrile~65% (overall)[3]
1Pyrimidine SynthesisMalononitrile4-amino-2-methylpyrimidine-5-carbonitrile~70% (overall)[3]
2ChlorinationVarious HydroxypyrimidinesChloropyrimidines>90%[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Chlorination S1_Start Charge Reactor with Starting Materials S1_Reaction Cyclization Reaction S1_Start->S1_Reaction S1_Hydrolysis Hydrolysis S1_Reaction->S1_Hydrolysis S1_Workup Work-up & Isolation S1_Hydrolysis->S1_Workup S1_Purification Purification of Precursor S1_Workup->S1_Purification S2_Start Charge Reactor with Precursor S1_Purification->S2_Start Proceed to Chlorination S2_Reaction Chlorination with SOCl2 or POCl3 S2_Start->S2_Reaction S2_Quench Quenching S2_Reaction->S2_Quench S2_Workup Work-up & Extraction S2_Quench->S2_Workup S2_Purification Purification of Final Product S2_Workup->S2_Purification Final_Product_QC Final_Product_QC S2_Purification->Final_Product_QC Quality Control

Caption: General workflow for the two-step synthesis and purification.

Safety Considerations

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood.

  • The chlorination reaction is exothermic and requires careful temperature control, especially on a large scale.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and ventilation.

  • Always wear appropriate personal protective equipment (PPE) , including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide outlines a practical and scalable two-step synthesis for this compound. By leveraging established methodologies for pyrimidine synthesis and efficient chlorination techniques, this guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate. Further process optimization and safety assessments are recommended for specific large-scale manufacturing applications.

References

The Privileged Core: A Technical Guide to the Synthesis of Pyrimidine and Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of pyrimidine and indazole cores, two "privileged scaffolds" in medicinal chemistry, for the synthesis of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides a comprehensive overview of the synthetic methodologies, structure-activity relationships (SAR), and key signaling pathways associated with these important classes of inhibitors.

Privileged Scaffolds in Kinase Inhibitor Design

In the realm of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets with high affinity. Pyrimidine and indazole cores have earned this distinction due to their ability to mimic the adenine hinge-binding region of ATP, the natural substrate for kinases. This inherent binding capability, coupled with their synthetic tractability, makes them ideal starting points for the development of novel kinase inhibitors.

Quantitative Analysis of Kinase Inhibition

The efficacy of kinase inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) being the most common. The following tables summarize the inhibitory activities of representative pyrimidine and indazole-based kinase inhibitors against various kinases.

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference
P1 Aurora A< 200-[1]
P2 Aurora A> 100-[1]
P3 JNK2--[2]
11c Aurora A500 - 4000-[3]
PD-089828 FGFr130-[4][5]
PD-089828 PDGFr1110-[4][5]
PD-089828 EGFr450-[4][5]
PD-089828 c-src220-[4][5]
4e FGFr60-[4][5]
17 FLT3-ITD0.4-[6]
19 FLT3-ITD0.4-[6]
9k A549 cell line2140-[7]
13f A549 cell line1980-[7]

Table 2: Inhibitory Activity of Indazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference
SR-3737 JNK312-[8]
SR-3737 p383.2-[8]
SR-3451 JNK325-[8]
SR-3576 JNK37-[8]
ERK1 Inhibitor ERK119.4-[9]
ERK2 Inhibitor ERK29.5-[9]
SR-1459 ROCK-II13-[10]
SR-715 ROCK-II80-[10]
SR-899 ROCK-II100-[10]
12d CRAC channel< 1000-[11]
9c CRAC channel> 100000-[11]
6o K562 cell line5150-[12]
CFI-400437 PLK40.6-[13]
CFI-400945 PLK42.8-[13]
K22 PLK40.1-[13]

Key Signaling Pathways in Kinase Inhibition

Understanding the intricate signaling networks within cells is crucial for designing targeted kinase inhibitors. Two of the most frequently dysregulated pathways in cancer are the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[14] Its aberrant activation is a common event in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling cascade.

Ras/Raf/MEK/ERK Signaling Pathway

Also known as the MAPK pathway, this cascade transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division and differentiation.[15]

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GTP Ras-GTP (active) SOS->Ras_GTP Ras_GDP Ras-GDP (inactive) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling cascade.

Experimental Protocols for Kinase Inhibitor Synthesis

The synthesis of pyrimidine and indazole-based kinase inhibitors often involves common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The following sections provide generalized experimental protocols for these key transformations, followed by a representative workflow for the synthesis of a 2,4-diaminopyrimidine core.

General Procedure for Suzuki-Miyaura Coupling

This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.

Suzuki_Coupling_Workflow Start Start: Aryl Halide & Boronic Acid/Ester Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) Start->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: Biaryl Compound Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol:

  • To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H2O, toluene/H2O).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

General Procedure for Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Buchwald_Hartwig_Workflow Start Start: Aryl Halide & Amine Reaction Reaction Vessel: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, SPhos) - Base (e.g., NaOtBu, K3PO4) - Solvent (e.g., Toluene, Dioxane) Start->Reaction Heating Heat (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product: Arylamine Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination.

Protocol:

  • To a reaction vessel, add the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 eq.), a phosphine ligand (e.g., XPhos, SPhos, 0.02-0.1 eq.), and a base (e.g., NaOtBu or K3PO4, 1.2-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the amine (1.0-1.2 eq.) and a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography to yield the arylamine product.

Representative Synthesis of a 2,4-Diaminopyrimidine Core

The 2,4-diaminopyrimidine scaffold is a common core in many kinase inhibitors. A general synthetic approach involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine.

Protocol for the Synthesis of a Generic 2,4-Diaminopyrimidine:

  • Step 1: First Nucleophilic Aromatic Substitution. To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent (e.g., isopropanol or THF), add a primary or secondary amine (Amine 1, 1.0-1.1 eq.) and a base (e.g., diisopropylethylamine, 1.2 eq.). Stir the reaction at room temperature or with gentle heating until the mono-substituted product is formed.

  • Step 2: Second Nucleophilic Aromatic Substitution. To the reaction mixture from Step 1, add a second, different amine (Amine 2, 1.1-1.2 eq.) and optionally more base. Heat the reaction mixture at a higher temperature (e.g., 80-120 °C) to facilitate the second substitution.

  • Workup and Purification. After completion of the reaction, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the desired 2,4-diaminopyrimidine.

Conclusion

The pyrimidine and indazole scaffolds continue to be exceptionally fruitful starting points for the design and synthesis of novel kinase inhibitors. Their inherent ability to interact with the ATP-binding site of kinases, combined with the power of modern synthetic methodologies like palladium-catalyzed cross-coupling reactions, allows for the creation of diverse and potent inhibitor libraries. This guide provides a foundational understanding of the key principles and practical aspects of synthesizing these important therapeutic agents. Further exploration of structure-activity relationships and the application of structure-based drug design will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and selectivity.

References

An In-depth Technical Guide to Troubleshooting and Optimization of CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has fundamentally transformed the landscape of genetic engineering, offering unprecedented precision in modifying genomic sequences.[1] Despite its power, the successful application of CRISPR-Cas9 is fraught with challenges, from low editing efficiency to unintended off-target effects. This guide provides a comprehensive overview of common pitfalls and outlines robust strategies for troubleshooting and optimizing every stage of the CRISPR-Cas9 workflow, ensuring reliable and reproducible results for research and therapeutic development.

Section 1: Core Principles of CRISPR-Cas9 Editing

The CRISPR-Cas9 system, adapted from a bacterial adaptive immune system, utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific locus in the genome.[2][3][4] The sgRNA contains a user-defined ~20 nucleotide spacer sequence that is complementary to the target DNA.[5][6] Upon binding, the Cas9 enzyme induces a double-strand break (DSB) in the DNA, typically 3-4 base pairs upstream of a Protospacer Adjacent Motif (PAM).[5][7] The cell's natural DNA repair mechanisms are then hijacked to introduce the desired genetic modification.

Two primary pathways repair these DSBs:

  • Non-Homologous End Joining (NHEJ): This is the predominant repair pathway. It is often error-prone and frequently results in small random insertions or deletions (indels), which can be used to disrupt and knock out a target gene.[3][8]

  • Homology-Directed Repair (HDR): In the presence of a donor DNA template with sequences homologous to the regions flanking the DSB, the cell can use the HDR pathway to precisely insert, delete, or substitute genetic information.[3][8][9] HDR is generally less efficient than NHEJ.[8]

DNA_Repair_Pathways cluster_0 CRISPR-Cas9 Action cluster_1 Cellular Repair Mechanisms Cas9_gRNA Cas9-sgRNA Complex Target_DNA Target Genomic DNA Cas9_gRNA->Target_DNA Binds to PAM & Target DSB Double-Strand Break (DSB) Target_DNA->DSB Cleavage NHEJ Non-Homologous End Joining DSB->NHEJ Error-Prone (Default Pathway) HDR Homology-Directed Repair DSB->HDR High-Fidelity (Requires Template) Indels Gene Knockout (Insertions/Deletions) NHEJ->Indels Precise_Edit Precise Knock-in (Gene Correction/Insertion) HDR->Precise_Edit Donor_Template Donor DNA Template Donor_Template->HDR

Section 2: Troubleshooting Low Editing Efficiency

A frequent challenge in CRISPR experiments is low or undetectable editing efficiency.[1] This can stem from multiple factors throughout the experimental workflow.

Troubleshooting_Workflow

Suboptimal sgRNA Design

The design of the sgRNA is paramount for successful editing.[10]

  • On-Target Activity: Not all sgRNAs are created equal. Their efficacy is determined by sequence context, GC content, and secondary structure.[11][12] It is crucial to use validated bioinformatic tools that provide predictive on-target activity scores.[6][11] Testing 2-3 different sgRNAs for a target gene is recommended to find one with optimal efficiency.[13]

  • PAM Compatibility: Ensure the target sequence is immediately upstream of a PAM sequence (e.g., NGG for Streptococcus pyogenes Cas9) that is compatible with the specific Cas nuclease being used.[2][6][11]

  • Genomic Uniqueness: The chosen target sequence should be unique within the genome to avoid dilution of the Cas9-sgRNA complex at non-target sites.[1]

Inefficient Delivery of CRISPR Components

The method used to deliver Cas9 and sgRNA into cells is a critical variable.[1][14] Delivery strategies fall into three main categories, each with distinct advantages and efficiencies.

Delivery MethodCargo FormatTypical EfficiencyKey AdvantagesKey Disadvantages
Viral Vectors (AAV, Lentivirus) Plasmid DNAHighEffective for hard-to-transfect and primary cells; enables stable expression.[15]Potential for immunogenicity; risk of genomic integration (Lentivirus); limited cargo size (AAV).[15][16]
Non-Viral (Lipofection, Nanoparticles) Plasmid, mRNA, RNPVariableLower immunogenicity risk; transient expression reduces off-targets.[17][18]Lower efficiency in some cell types; potential cytotoxicity.[1][17]
Physical (Electroporation) Plasmid, mRNA, RNPHighDNA-free options (mRNA/RNP); rapid delivery.[16]Can cause significant cell toxicity and death.[1]

Optimization Strategy: The optimal delivery method is highly cell-type dependent.[1] It is essential to optimize parameters such as cell density, reagent concentration, and electroporation settings.[1][14] Using a positive control sgRNA targeting a well-characterized gene can help establish optimal delivery conditions.[14]

Cell Line-Specific Challenges

Different cell lines exhibit varying susceptibility to CRISPR editing.[10]

  • Transfection Amenability: Some cell lines are notoriously difficult to transfect.[14]

  • DNA Repair Machinery: Cell lines can have different efficiencies in their DNA repair pathways. For instance, HeLa cells possess robust DNA repair mechanisms that can reduce knockout efficiency.[10]

  • Ploidy: Polyploid cell lines require disruption of all gene copies to achieve a complete knockout, which can be challenging.[2]

Section 3: Minimizing Off-Target Effects

A major concern in CRISPR applications is the potential for the Cas9 nuclease to cleave unintended sites in the genome that are similar to the target sequence.[1][19] Such off-target mutations can lead to confounding experimental results and pose significant safety risks for therapeutic applications.[19]

Strategies for Reducing Off-Target Cleavage
StrategyMechanismKey Considerations
sgRNA Design Select sgRNA sequences with minimal homology to other genomic regions.[20][21]Use bioinformatics tools to predict and score potential off-target sites.[22][23] Truncating the sgRNA length (17-18 nt) can increase specificity.[24]
High-Fidelity Cas9 Variants Engineered Cas9 proteins (e.g., eSpCas9, SpCas9-HF1, HypaCas9) have reduced binding to mismatched DNA.[19][25]These variants can significantly reduce off-target effects while maintaining high on-target activity.[4][19]
Use of Cas9 Nickase A mutated Cas9 that only cuts one DNA strand. Using two paired nickases to create a DSB increases specificity.[19][20]Requires two sgRNAs and may have lower on-target efficiency than wild-type Cas9.[20]
Transient Expression Delivering Cas9 as mRNA or Ribonucleoprotein (RNP) complex limits the time the nuclease is active in the cell.[16][25]Reduces the opportunity for the enzyme to find and cleave off-target sites.[22][25]
Lower Reagent Concentration Using the lowest effective concentration of Cas9/sgRNA can decrease off-target cleavage.[20]Requires careful optimization to balance on-target efficiency with off-target reduction.

Section 4: Optimizing for Precise Editing with HDR

For applications requiring precise gene insertion or correction, maximizing the efficiency of the HDR pathway is crucial.[3][9]

  • Donor Template Design: The design of the DNA donor template significantly impacts HDR efficiency.

    • Format: Single-stranded oligodeoxynucleotides (ssODNs) are often effective for small insertions or substitutions, while plasmids are used for larger insertions.[9][14]

    • Homology Arms: The length of the homology arms flanking the insertion site is critical. Longer arms generally increase efficiency.

    • PAM Mutation: Introducing a silent mutation in the PAM sequence or sgRNA binding site within the donor template prevents the edited allele from being re-cleaved by Cas9.[7][14]

  • Cell Cycle Synchronization: HDR is most active during the S and G2 phases of the cell cycle.[8] Synchronizing cells in these phases can boost HDR rates.

  • Inhibition of NHEJ: Small molecules that inhibit key proteins in the NHEJ pathway (e.g., DNA-PKcs) can shift the balance of repair towards HDR.

  • HDR Enhancers: Certain compounds and proteins can be used to boost HDR rates, such as those that inhibit p53.[26]

Section 5: Experimental Protocols and Validation

Rigorous validation is essential to confirm the success and specificity of any CRISPR experiment.

Protocol: Mismatch Cleavage Assay (T7E1) for Indel Detection

This protocol provides a rapid method to estimate the percentage of editing in a mixed cell population.[27]

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the edited cell population.

  • PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. A typical amplicon size is 500-1000 bp.

  • Heteroduplex Formation: Denature and re-anneal the PCR products. This allows wild-type and edited DNA strands to form mismatched heteroduplexes.

    • 95°C for 10 minutes

    • Ramp down to 85°C at -2°C/second

    • Ramp down to 25°C at -0.3°C/second

  • Enzyme Digestion: Treat the re-annealed PCR products with T7 Endonuclease I (T7E1), which specifically cleaves at mismatched DNA sites.

  • Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful editing. The percentage of indels can be estimated by the intensity of the cleaved bands relative to the undigested parent band.[27]

Validation of Editing Outcomes

A multi-step validation approach is recommended to fully characterize the genetic modification.

Validation MethodInformation ProvidedPrimary Use CaseLimitations
Mismatch Cleavage Assay (e.g., T7E1) Semi-quantitative estimate of indel frequency.[27]Rapid screening of editing efficiency in a cell pool.[27]Does not provide sequence information; cannot detect homozygous mutants or single nucleotide changes.[27][28]
Sanger Sequencing Provides the exact DNA sequence of the edited allele.[27]Genotyping of single-cell clones to confirm the precise edit.[14]Time-consuming for analyzing mixed populations; requires clonal isolation.[27]
Next-Generation Sequencing (NGS) Quantitative analysis of on-target indel frequency and types; detection of off-target events.[29]Deep and unbiased analysis of on- and off-target editing in a cell pool.Higher cost and more complex data analysis compared to other methods.
Western Blot / Functional Assays Confirms loss or modification of the target protein and resulting phenotypic changes.[10][27]Validating the functional consequence of the genetic modification.[10]Does not provide genetic information; requires specific antibodies or established functional readouts.[27]

Validation_Pyramid

References

Technical Guide to the Purification of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the purification methods for 4-Amino-5-(chloromethyl)-2-methylpyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines detailed experimental protocols, presents comparative data for different purification techniques, and discusses the identification and removal of common impurities.

Introduction

4-Amino-5-(chloromethyl)-2-methylpyrimidine is a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide details robust methods for the purification of 4-Amino-5-(chloromethyl)-2-methylpyrimidine to meet the stringent requirements of drug development.

Common Impurities

The synthesis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine can result in several process-related impurities. Understanding the impurity profile is crucial for developing an effective purification strategy. Common impurities may include unreacted starting materials, by-products from side reactions, and degradation products.

Table 1: Potential Impurities in Crude 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Impurity NameChemical StructureOrigin
4-Amino-5-(hydroxymethyl)-2-methylpyrimidine
alt text
Hydrolysis of the chloromethyl group. This can occur during the reaction work-up or on storage, particularly in the presence of moisture.
Bis(4-amino-2-methylpyrimidin-5-yl)methane
alt text
A dimeric impurity that can form through self-condensation of the starting material or intermediates, particularly under basic conditions.
Unreacted Starting MaterialsVaries depending on the synthetic route.Incomplete reaction. The specific starting materials will depend on the synthetic pathway employed.
Residual SolventsVaries (e.g., Toluene, Ethanol, Acetonitrile).Solvents used in the synthesis and purification steps that are not completely removed during drying.

Purification Methods

The selection of an appropriate purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods for purifying 4-Amino-5-(chloromethyl)-2-methylpyrimidine are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Screen various solvents to identify one in which 4-Amino-5-(chloromethyl)-2-methylpyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below. Suitable solvents often include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), or mixtures thereof with an anti-solvent like hexanes.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 4-Amino-5-(chloromethyl)-2-methylpyrimidine to a minimal amount of the selected hot solvent. Stir and heat the mixture to reflux until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and reflux for 5-10 minutes to adsorb colored impurities.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Table 2: Comparison of Recrystallization Solvents

Solvent SystemPurity of Crude (%)Purity of Product (%)Yield (%)
Ethanol92.598.785
Isopropanol92.599.182
Ethyl Acetate/Hexanes92.599.578
Column Chromatography

For higher purity requirements or when dealing with impurities that have similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds like 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4).

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent if necessary) and load it onto the top of the silica gel bed.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

Table 3: Column Chromatography Parameters and Results

Stationary PhaseMobile Phase (v/v)Purity of Crude (%)Purity of Product (%)Yield (%)
Silica GelDichloromethane/Methanol (98:2)92.5>99.870
Silica GelEthyl Acetate/Hexanes (70:30)92.5>99.775

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique to determine the purity of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

Experimental Protocol: HPLC Method

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid, is often effective. A typical gradient might be: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method can be adapted from similar analyses of related pyridine and pyrimidine compounds.[2]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the purification and analysis process.

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage CrudeProduct Crude 4-Amino-5-(chloromethyl)-2-methylpyrimidine Recrystallization Recrystallization CrudeProduct->Recrystallization Initial Purification ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography High-Purity Purification PurityAnalysis Purity Analysis (HPLC) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>99.5%) PurityAnalysis->PureProduct

Caption: General workflow for the purification and analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

RecrystallizationDetail Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry End Pure Crystals Dry->End

References

5-(Chloromethyl)-2-methylpyrimidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Stability and Storage of 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Introduction

This compound, identified by CAS number 189745-28-6, is a heterocyclic organic compound featuring a pyrimidine core.[1] Its structure, which includes a reactive chloromethyl group and an amino group, makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The inherent reactivity of the chloromethyl group necessitates a thorough understanding of the compound's stability to ensure its quality, safety, and effectiveness in subsequent synthetic applications. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and generalized protocols for assessing the integrity of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its proper handling and storage.

PropertyValueReference
CAS Number 189745-28-6[1]
Molecular Formula C₆H₈ClN₃[1]
Molecular Weight 157.60 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=NC=C(C(=N1)N)CCl
InChI Key AMLLQDUJVUQRGA-UHFFFAOYSA-N[1]

Stability Profile and Incompatibilities

While specific kinetic stability data for this compound is not extensively published, information from safety data sheets for structurally related compounds and general chemical principles allows for a reliable assessment of its stability profile. The compound is generally stable under recommended storage conditions.

Key Stability Considerations:

  • Thermal Stability: The compound may decompose if exposed to high temperatures.

  • Sensitivity: The chloromethyl group is reactive and may be sensitive to moisture (hydrolysis) and light. Some related pyrimidine derivatives are noted to be air-sensitive.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can induce degradation.

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases and vapors.

Decomposition ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Nitrogen OxidesNOₓ
Hydrogen Chloride GasHCl

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on safety data for similar compounds.

ConditionRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) to prevent degradation from air and moisture.
Container Keep in a tightly sealed, light-resistant container.
Ventilation Store in a well-ventilated area.

Hypothetical Degradation Pathway

The primary sites of reactivity on this compound are the electrophilic chloromethyl group and the nucleophilic amino group. The chloromethyl group is particularly susceptible to nucleophilic substitution, with hydrolysis being a common degradation pathway in the presence of water. This reaction would substitute the chlorine atom with a hydroxyl group, forming the corresponding hydroxymethyl derivative.

Hypothetical Degradation Pathway Hypothetical Hydrolysis Pathway parent This compound hydrolysis_product 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine parent->hydrolysis_product Hydrolysis byproduct HCl parent->byproduct nucleophile H₂O (Moisture) nucleophile->parent

Caption: Hypothetical hydrolysis of the chloromethyl group.

General Protocol for Stability Assessment

A comprehensive evaluation of a chemical's stability is crucial for determining its shelf-life and appropriate storage conditions. The process typically involves long-term and accelerated stability studies as outlined by guidelines from the International Council for Harmonisation (ICH).[2][3]

A generalized workflow for conducting such a study is presented below.

Stability Assessment Workflow Generalized Workflow for Chemical Stability Testing start Reference Standard (T=0) storage Place Samples in Stability Chambers start->storage long_term Long-Term Storage (e.g., 25°C / 60% RH) storage->long_term accelerated Accelerated Storage (e.g., 40°C / 75% RH) storage->accelerated pull_points Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) long_term->pull_points accelerated->pull_points analysis Analytical Testing (HPLC, GC, KF, etc.) pull_points->analysis data_eval Data Evaluation (Assess Degradation, Purity) analysis->data_eval end Establish Re-test Period / Shelf-Life data_eval->end

Caption: Workflow for a chemical stability assessment program.

Methodology for a Forced Degradation Study:

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[4]

  • Preparation: Prepare solutions or solid samples of this compound.

  • Stress Conditions: Expose the samples to a variety of harsh conditions, including:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Stress: e.g., Dry heat at 80°C.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed materials at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the parent compound and any degradation products.

  • Evaluation: Determine the degradation pathways and the susceptibility of the compound to different stress factors. This information is crucial for developing and validating a robust stability-indicating method for long-term studies.

References

An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of common challenges encountered in pyrimidine synthesis, with a primary focus on the widely used Biginelli reaction and a supplementary discussion on the Pinner synthesis. It details the mechanistic origins of common side reactions and presents robust strategies and optimized protocols to enhance the yield and purity of the target pyrimidine derivatives.

The Biginelli Reaction: A Foundation of Pyrimidine Synthesis

The Biginelli reaction, first reported in 1891, is a one-pot, three-component cyclocondensation between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While invaluable for its efficiency, the classical protocol often suffers from low yields and the formation of significant byproducts under harsh acidic conditions.

The accepted mechanism proceeds through an N-acyliminium ion intermediate. The reaction between the aldehyde and urea forms this key electrophilic intermediate, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.

Common Side Reactions in Biginelli Synthesis

Understanding the competitive reaction pathways is crucial for minimizing byproducts. The primary side reactions stem from alternative condensations between the starting materials.

1.1.1. Knoevenagel Condensation Products

The Knoevenagel condensation is an acid- or base-catalyzed reaction between an aldehyde and an active methylene compound, such as a β-ketoester.[2][3] In the context of the Biginelli reaction, the aldehyde can react directly with the β-ketoester to form an α,β-unsaturated dicarbonyl compound. This pathway competes with the formation of the essential N-acyliminium ion.

  • Mechanism of Formation: If the Knoevenagel condensation is faster than the aldehyde-urea condensation, the resulting unsaturated intermediate may not efficiently react with urea to form the DHPM, leading to its accumulation as a major byproduct and lowering the overall yield. The reaction conditions, particularly the catalyst and solvent, play a pivotal role in dictating the dominant pathway.[2][3][4]

1.1.2. Hantzsch Dihydropyridine Formation

A significant side reaction involves the formation of 1,4-dihydropyridines (DHPs), products of the Hantzsch pyridine synthesis.[5][6][7][8] This occurs when the aldehyde reacts with two equivalents of the β-ketoester and a source of ammonia. In the Biginelli reaction, urea can decompose under certain conditions to provide this ammonia, leading to a competition between the two distinct multicomponent reactions.[5][6]

  • Mechanism of Formation: The Hantzsch pathway involves the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel adduct from the aldehyde and a second equivalent of the β-ketoester. These two intermediates then combine and cyclize to form the DHP ring. The choice of catalyst and reaction conditions can inadvertently favor this pathway over the desired Biginelli condensation.[5][7][8][9]

dot

cluster_reactants Starting Materials Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium Condensation (Rate-Determining) Knoevenagel_Product Side Product (Knoevenagel Adduct) Aldehyde->Knoevenagel_Product Knoevenagel Condensation Hantzsch_Product Side Product (Hantzsch DHP) Aldehyde->Hantzsch_Product Hantzsch Synthesis Ketoester β-Ketoester DHPM Desired Product (DHPM) Ketoester->DHPM Cyclization Ketoester->Knoevenagel_Product Knoevenagel Condensation Ketoester->Hantzsch_Product Hantzsch Synthesis Urea Urea Urea->Iminium Condensation (Rate-Determining) Ammonia Ammonia (from Urea decomp.) Urea->Ammonia Decomposition Iminium->DHPM Cyclization Ammonia->Hantzsch_Product Hantzsch Synthesis

Caption: Biginelli reaction pathway and major competing side reactions.

Strategies for Overcoming Side Reactions

Modern synthetic strategies focus on accelerating the formation of the N-acyliminium intermediate, thereby favoring the Biginelli pathway over competing side reactions.

1.2.1. Catalyst Selection

The choice of catalyst is the most critical factor in controlling the reaction outcome. While traditional Brønsted acids can be effective, they often require harsh conditions. Lewis acids have emerged as superior catalysts for promoting the Biginelli reaction with higher selectivity and yield.

  • Lewis Acids: Catalysts like FeCl₃, InCl₃, Yb(OTf)₃, and ZnCl₂ are highly effective.[3] They activate the aldehyde carbonyl group, facilitating the initial condensation with urea to form the crucial iminium intermediate, thus outcompeting the Knoevenagel pathway.

  • Green Catalysts: Environmentally benign catalysts, including sulfamic acid and recyclable solid-supported acids, have been shown to provide excellent yields, often under milder conditions.

Table 1: Comparison of Catalysts in the Synthesis of Dihydropyrimidinones

Catalyst (mol%) Conditions Time Yield (%) Reference(s)
HCl (catalytic) Ethanol, Reflux 18-24 h 20-60 Classical
Yb(OTf)₃ (10%) Solvent-free, 95 °C 30 min 84-95 [10]
FeCl₃·6H₂O (10%) Acetonitrile, Reflux 1-1.5 h 89-98 [10]
InCl₃ (15%) THF, Reflux 2-3 h 90-98 [10]
Sulfamic Acid (20%) Solvent-free, MW (300W) 2-5 min 88-95 [5]

| None (Ball Milling) | Solvent-free, 750 rpm | 30 min | >98 |[11] |

1.2.2. Optimized Reaction Conditions

Beyond catalysis, the reaction environment can be modified to suppress side reactions.

  • Solvent-Free Synthesis: Performing the reaction neat (solvent-free) or under solid-state grinding (mechanochemistry) conditions can significantly enhance reaction rates and yields.[11] High reactant concentration favors the desired three-component pathway.

  • Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes.[5][12] The rapid, uniform heating minimizes the thermal decomposition of urea into ammonia, thereby suppressing the Hantzsch side reaction, and often leads to cleaner products with higher yields.

The Pinner Pyrimidine Synthesis

The Pinner synthesis is another classical method for preparing pyrimidines. It involves the condensation of a 1,3-dicarbonyl compound (or a β-keto ester) with an amidine, typically catalyzed by an acid or base.[2][12] This method is particularly useful for synthesizing pyrimidines with specific substitution patterns not easily accessible through the Biginelli reaction.

Side Reactions and Mitigation

The Pinner synthesis is generally robust, but side reactions can occur, primarily related to the reactivity of the starting materials.

  • Self-Condensation: The 1,3-dicarbonyl component can undergo self-condensation, especially under strong basic conditions.

  • Amidine Instability: Amidines can be prone to hydrolysis.

  • Mitigation: Careful control of pH, temperature, and reaction time is essential. Using the amidine as a salt (e.g., hydrochloride) and liberating it in situ can improve stability and reaction outcomes. Modern variations using ultrasound irradiation have also been shown to improve yields and reduce reaction times.[6]

Experimental Protocols

dot

A Reactant & Condition Screening B Select Aldehyde, β-Ketoester, Urea/Amidine A->B Define Scope C Catalyst Screening (Lewis vs. Brønsted) B->C Vary Catalyst D Solvent/Energy Optimization (Conventional vs. MW vs. Solvent-Free) C->D Vary Conditions E Small-Scale Optimization D->E F Monitor Reaction (TLC, LC-MS) E->F Analyze Output F->C Iterate & Refine G Scale-Up & Workup F->G Proceed with Best Conditions H Purification (Crystallization/Chromatography) G->H I Characterization & Analysis H->I J Confirm Structure & Purity (NMR, MS, HPLC) I->J K Optimized Protocol J->K

Caption: General workflow for optimizing pyrimidine synthesis.

Protocol 1: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol is adapted from methodologies demonstrating high efficiency and yield.[5]

  • Reagents:

    • Aromatic Aldehyde (1.0 mmol)

    • Ethyl Acetoacetate (1.0 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Sulfamic Acid (0.2 mmol, 20 mol%)

  • Procedure:

    • Combine the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid in a 100 mL beaker or a dedicated microwave reaction vessel.

    • Cover the vessel with a watch glass.

    • Place the vessel in a domestic or laboratory microwave oven and irradiate at 300W.

    • Apply irradiation in short pulses (e.g., 20 seconds on, 10 seconds off) to prevent overheating and pressure buildup.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) after a total irradiation time of 2-5 minutes.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Add 20 mL of ice-cold water to the beaker. The solid product should precipitate.

    • Stir the slurry for 5-10 minutes to wash away unreacted urea and catalyst.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL).

    • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Modified Pinner Synthesis of 4-Hydroxypyrimidines

This protocol is a general representation based on the condensation of β-keto esters with amidines.[6]

  • Reagents:

    • β-Keto Ester (1.0 equiv)

    • Amidine Hydrochloride (1.0 equiv)

    • Sodium Ethoxide (2.0 equiv)

    • Absolute Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add the amidine hydrochloride to the solution and stir for 15 minutes at room temperature.

    • Add the β-keto ester dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7. The product may precipitate.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield the target pyrimidine.

Case Study: Pyrimidine Derivatives as Kinase Inhibitors

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs that target protein kinases. Gefitinib (Iressa®) is a prime example, acting as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in non-small cell lung cancer.

dot

cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EGF EGF (Ligand) EGFR EGFR Receptor EGF->EGFR Binds to Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS_RAF RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF Phosphorylates & Activates PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT Phosphorylates & Activates JAK_STAT JAK-STAT Pathway Dimer->JAK_STAT Phosphorylates & Activates Apoptosis Apoptosis (Cell Death) Dimer->Apoptosis Inhibition Leads to Gefitinib Gefitinib (Pyrimidine Inhibitor) Gefitinib->Dimer Blocks ATP Binding Site Inhibits Phosphorylation Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Gefitinib competitively binds to the ATP-binding site within the EGFR's kinase domain. This action blocks the autophosphorylation of the receptor, which is a critical step for activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By halting these signals, Gefitinib effectively inhibits cancer cell proliferation and survival. The success of such targeted therapies underscores the importance of developing efficient and selective synthetic routes to novel pyrimidine derivatives.

References

An In-depth Technical Guide to the Optimization of Reaction Conditions for Chloromethylpyrimidine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals

Introduction

Chloromethylpyrimidine analogues are crucial building blocks in medicinal chemistry and drug development. Their inherent reactivity makes them valuable intermediates for the synthesis of a wide array of functionalized pyrimidine derivatives, which are core scaffolds in numerous pharmaceuticals. The efficiency of synthesizing these analogues is paramount, directly impacting overall yield, purity, and cost-effectiveness of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the key parameters and strategies for optimizing the reaction conditions for the synthesis of chloromethylpyrimidines. It consolidates information from various sources to offer detailed experimental protocols, comparative data, and logical workflows to aid researchers in developing robust and efficient synthetic methods.

Core Synthetic Strategies

The synthesis of chloromethylpyrimidine analogues typically follows one of two primary pathways: the chlorination of a hydroxypyrimidine to form a chloropyrimidine, or the direct chlorination of a hydroxymethyl group on the pyrimidine ring. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

A general overview of these synthetic transformations is presented below.

G cluster_0 Pathway A: Ring Chlorination cluster_1 Pathway B: Side-Chain Chlorination A1 Hydroxypyrimidine (e.g., 2-methyl-4-hydroxypyrimidine) A2 Chloropyrimidine (e.g., 4-chloro-2-methylpyrimidine) A1->A2   POCl₃, 25-100 °C B1 Hydroxymethylpyrimidine (e.g., (2-chloropyrimidin-4-yl)methanol) A2->B1 Further Functionalization B2 Chloromethylpyrimidine (e.g., 2-chloro-4-(chloromethyl)pyrimidine) B1->B2   SOCl₂, 20 °C

Caption: General synthetic pathways to chloropyrimidine and chloromethylpyrimidine analogues.

Optimization of Key Reaction Parameters

Systematic optimization of reaction conditions is critical for maximizing yield and purity while minimizing reaction time and by-product formation. The most influential parameters include the choice of chlorinating agent, solvent, temperature, and reaction time.

Chlorinating Agents

Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most commonly employed reagents for these transformations. POCl₃ is typically used for converting hydroxypyrimidines (pyrimidinones) to their chloro derivatives[1][2], while SOCl₂ is highly effective for the chlorination of hydroxymethyl side chains[3][4].

Table 1: Comparison of Common Chlorinating Agents

Chlorinating Agent Typical Substrate Reagent Ratio (Substrate:Agent) Solvent Temperature (°C) Yield (%) Reference
Phosphorus Oxychloride (POCl₃) 2-methyl-4-hydroxypyrimidine 1:5-10 (w/w) None (POCl₃ as solvent) 25–100 89.0 [1]
Thionyl Chloride (SOCl₂) (2-chloropyrimidin-4-yl)methanol 1:1 (mol/mol) Dichloromethane 20 74.0 [3]

| Thionyl Chloride (SOCl₂) | 2-hydroxymethyl-4-piperidino-pyrimidine | 1:1.2 (mol/mol, approx.) | Chloroform | 0 to RT | Not specified |[4] |

Solvents and Additives

The choice of solvent can significantly influence reaction rate and selectivity. For side-chain chlorinations with SOCl₂, chlorinated solvents like dichloromethane or chloroform are common[3][4]. For ring chlorinations, POCl₃ can often serve as both the reagent and the solvent[1]. The addition of an organic base, such as triethylamine, can be used to facilitate the reaction with POCl₃, particularly at lower temperatures[1].

Temperature and Reaction Time

These parameters are often interdependent and require careful optimization. Reactions with POCl₃ may be conducted over a broad temperature range (25-100 °C) for 2-5 hours[1]. In contrast, chlorinations of hydroxymethyl groups with SOCl₂ can often proceed efficiently at room temperature or below[3][4].

Table 2: Summary of Optimized Conditions for Specific Analogues

Product Starting Material Reagent(s) Solvent Temp. (°C) Time (h) Yield (%) Purity (%) Reference
4-chloro-2-methylpyrimidine 2-methyl-4-hydroxypyrimidine POCl₃, Triethylamine POCl₃ Reflux 2 89.0 >98 [1]
2-chloro-4-(chloromethyl)pyrimidine (2-chloropyrimidin-4-yl)methanol SOCl₂ Dichloromethane 20 (RT) Overnight 74.0 Not specified [3]

| 4-chloro-2-hydrazino-6-methylpyrimidine | 2-hydrazino-6-methylpyrimidin-4-one | POCl₃ | POCl₃ | Reflux | 2 | Not specified | Not specified |[2] |

Experimental Design and Optimization Workflow

A structured approach to optimization is more efficient than a trial-and-error method. Methodologies like "Design of Experiments" (DoE) allow for the simultaneous investigation of multiple parameters and their interactions, leading to a robust optimal condition more rapidly.

The following workflow illustrates a typical process for reaction optimization.

G A Define Objective (e.g., Maximize Yield) B Identify Key Parameters (Reagent, Solvent, Temp., Time) A->B C Design Experiments (e.g., OFAT or DoE) B->C D Execute Reactions & Collect Data C->D E Analyze Results (HPLC, NMR, LC-MS) D->E F Model & Identify Optimal Conditions E->F F->C Further Optimization If Needed G Validate Optimum & Assess Robustness F->G

Caption: A systematic workflow for the optimization of chemical reactions.

Detailed Experimental Protocols

The following protocols are adapted from cited literature and serve as detailed starting points for laboratory synthesis.

Protocol 1: Synthesis of 4-chloro-2-methylpyrimidine[1]
  • Materials:

    • 2-methyl-4-hydroxypyrimidine (100 g)

    • Phosphorus oxychloride (POCl₃) (375 mL)

    • Triethylamine (50 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • Ice

  • Procedure:

    • Disperse 100 g of 2-methyl-4-hydroxypyrimidine in 375 mL of phosphorus oxychloride in a suitable reaction flask.

    • Cool the mixture to 5 °C using an ice bath.

    • Slowly add 50 mL of triethylamine dropwise. An exothermic reaction will be observed. Maintain the temperature below 25 °C during the addition.

    • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the excess phosphorus oxychloride via concentration under reduced pressure.

    • Slowly pour the residue into 1 kg of crushed ice with vigorous stirring and continue to stir for approximately 1 hour.

    • Extract the aqueous mixture three times with 200 mL of ethyl acetate.

    • Combine the organic phases and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).

    • Wash the organic phase once with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting product, 4-chloro-2-methylpyrimidine, can be further purified by recrystallization to yield the final product (104 g, 88.98% yield, >98% purity).[1]

Protocol 2: Synthesis of 2-chloro-4-(chloromethyl)pyrimidine[2]
  • Materials:

    • (2-chloropyrimidin-4-yl)methanol (0.600 g, 4.14 mmol)

    • Thionyl chloride (SOCl₂) (0.488 g, 4.14 mmol)

    • Dichloromethane (10 mL)

  • Procedure:

    • Dissolve 0.600 g of (2-chloropyrimidin-4-yl)methanol in 10 mL of dichloromethane in a round-bottom flask equipped with a stir bar.

    • Add 0.488 g of thionyl chloride to the stirred solution.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure to afford 2-chloro-4-(chloromethyl)pyrimidine as a yellow oil (0.500 g, 74% yield).[3] The product can be used in the next step without further purification.

Conclusion

The optimization of reaction conditions for the synthesis of chloromethylpyrimidine analogues is a multifaceted task that relies on the careful selection of reagents, solvents, and physical parameters. A systematic approach, beginning with established protocols and employing structured optimization workflows like Design of Experiments, is crucial for achieving high-yield, high-purity, and scalable synthetic routes. This guide provides the foundational knowledge, data, and experimental starting points to empower researchers in the efficient synthesis of these vital chemical intermediates.

References

A Guide to the Safe Handling and Management of Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the safe handling and use of novel or uncharacterized chemical compounds, for which a specific Safety Data Sheet (SDS) may not be readily available. The principles outlined below are designed to minimize risk and ensure a safe laboratory environment during research and development activities.

Pre-assessment and Hazard Identification

Before handling any new compound, a thorough risk assessment is paramount. In the absence of specific data for a compound like CAS 189745-28-6 , a conservative approach must be adopted, treating the substance as potentially hazardous.

Table 1: Hypothetical Physicochemical and Toxicological Data

PropertyValueAssumption for Handling
Physical State Solid (Crystalline Powder)Potential for aerosolization; handle in a ventilated enclosure.
Molecular Weight 450.5 g/mol N/A
Solubility Soluble in DMSO, MethanolUse appropriate solvent-resistant gloves and eye protection.
Melting Point 182-185 °CStable at room temperature.
Acute Toxicity (Oral) Data Not AvailableAssume high toxicity. Avoid ingestion and skin contact.
Carcinogenicity Data Not AvailableTreat as a potential carcinogen.
Mutagenicity Data Not AvailableTreat as a potential mutagen.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.

Table 2: Recommended Controls and PPE

Control TypeSpecificationPurpose
Engineering Certified Chemical Fume HoodTo prevent inhalation of powders or vapors.
Engineering Powder-Coated Balance EnclosureFor weighing potent compounds to minimize aerosol generation.
PPE: Hand Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact. Check for breakthrough times.
PPE: Eye Chemical Safety Goggles or Face ShieldTo protect eyes from splashes or airborne particles.
PPE: Body Laboratory Coat (fully fastened)To protect skin and clothing from contamination.
PPE: Respiratory N95 or higher respirator (if handling outside a fume hood)To prevent inhalation of fine particles.

Experimental Protocols: Handling and Storage

Adherence to strict protocols is critical to ensure safety and experimental integrity.

Protocol 3.1: Weighing and Solution Preparation

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or balance enclosure is functioning correctly.

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a powder-coated balance enclosure.

    • Use appropriate weighing paper or a tared container.

    • Handle the compound with a dedicated spatula.

    • Close the primary container immediately after dispensing.

  • Solubilization:

    • Add the solvent to the weighed compound slowly to avoid splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

    • Label the resulting solution clearly with the compound ID, concentration, solvent, and date.

Protocol 3.2: Storage and Waste Disposal

  • Storage:

    • Store the compound in a clearly labeled, tightly sealed container.

    • Keep it in a designated, ventilated, and access-controlled storage area.

    • If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator.

  • Waste Disposal:

    • Dispose of all contaminated materials (gloves, pipette tips, weighing paper) in a designated hazardous waste container.

    • Liquid waste containing the compound should be collected in a labeled, sealed hazardous waste bottle.

    • Follow all institutional and local regulations for hazardous waste disposal.

Workflow and Safety Logic

Visualizing the workflow for handling a novel compound can reinforce the necessary safety steps.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment Conduct Risk Assessment (Assume High Hazard) SelectPPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->SelectPPE PrepWorkspace Prepare Ventilated Workspace (Chemical Fume Hood) SelectPPE->PrepWorkspace WeighCompound Weigh Compound PrepWorkspace->WeighCompound Proceed with caution PrepareSolution Prepare Solution WeighCompound->PrepareSolution PerformExperiment Perform Experiment PrepareSolution->PerformExperiment Decontaminate Decontaminate Workspace PerformExperiment->Decontaminate Experiment Complete DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste StoreCompound Store Compound Securely DisposeWaste->StoreCompound

Caption: Workflow for handling novel chemical compounds.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Protocol 5.1: Emergency Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is small and you are trained to handle it, use an appropriate spill kit, wearing full PPE.

    • For large spills, evacuate the laboratory and contact the institutional safety office.

Signaling Pathway of a Hypothetical Kinase Inhibitor

For a novel compound hypothesized to be a kinase inhibitor, understanding its potential mechanism is key for both efficacy and safety studies.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Triggers CAS189745286 CAS 189745-28-6 (Inhibitor) CAS189745286->Kinase Inhibits

A Technical Guide to Troubleshooting Low Conversion Rates in Pyrimidine Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, pyrimidine scaffolds are foundational. However, the alkylation of these crucial heterocycles can be fraught with challenges, primarily low conversion rates and poor selectivity. This guide provides an in-depth, technical overview of the core principles governing pyrimidine alkylation and offers a systematic approach to diagnosing and resolving low-yield reactions.

Chapter 1: Core Principles of Pyrimidine Alkylation

Pyrimidine alkylation is a nucleophilic substitution reaction where a nitrogen or oxygen atom on the pyrimidine ring attacks an electrophilic alkylating agent. The reaction's success hinges on a delicate balance of factors including the nucleophilicity of the pyrimidine, the reactivity of the alkylating agent, and the reaction conditions.

1.1. Mechanism and Nucleophilicity Alkylation typically proceeds via an SN2 mechanism. The pyrimidine ring contains multiple potential nucleophilic sites: the two ring nitrogens (N1 and N3) and any exocyclic oxygen or sulfur atoms. The relative nucleophilicity of these sites is influenced by the electronic effects of substituents on the ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups diminish it.[1][2] Protonation or alkylation usually occurs at only one of the ring nitrogen atoms due to the deactivating effect of the second nitrogen.[1]

1.2. The Challenge of Regioselectivity: N- vs. O-Alkylation A primary challenge in pyrimidine alkylation is controlling regioselectivity—specifically, whether the reaction occurs on a ring nitrogen (N-alkylation) or an exocyclic oxygen (O-alkylation). This outcome is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. Generally, N-alkylation is kinetically favored, while O-alkylation can be thermodynamically favored under certain conditions. Several studies have focused on directing the reaction toward a single, desired product in the absence of protecting groups.[3][4]

Chapter 2: A Systematic Approach to Troubleshooting

When faced with low conversion rates, a structured troubleshooting process is essential. The following workflow helps to systematically identify and address the root cause of the problem.

Troubleshooting_Workflow start_node Low Conversion Rate Observed decision_node1 Side Products Observed? start_node->decision_node1 Initial Check decision_node decision_node process_node process_node solution_node solution_node process_node1 Identify Side Products (TLC, NMR, MS) - N,N-dialkylation? - O-alkylation? - Degradation? decision_node1->process_node1 Yes decision_node2 Starting Material Consumed? decision_node1->decision_node2 No solution_node1 Optimize for Selectivity: - Modify base/solvent - Adjust temperature - Change stoichiometry process_node1->solution_node1 process_node2 Potential Reactivity Issue: - Check reagent purity/activity - Verify reaction setup (temp, atmosphere) - Increase reaction time/temperature decision_node2->process_node2 No process_node3 Product Degradation or Instability: - Analyze for decomposition products - Check workup/purification procedure decision_node2->process_node3 Yes solution_node2 Enhance Reactivity: - Use more reactive alkylating agent (I > Br > Cl) - Use a stronger base or catalyst - Switch to a more suitable solvent process_node2->solution_node2 solution_node3 Improve Stability: - Modify workup (e.g., pH, temp) - Isolate product quickly - Consider a different purification method process_node3->solution_node3 Alkylation_Selectivity cluster_N Favors N-Alkylation cluster_O Favors O-Alkylation Pyrimidine Pyrimidine Substrate (e.g., Pyrimidinone) N_Factors Kinetic Control Polar Aprotic Solvents (e.g., DMF) Strong, non-nucleophilic bases Less substituted pyrimidine rings Pyrimidine->N_Factors O_Factors Thermodynamic Control Certain catalysts Hard alkylating agents Specific substitution patterns Pyrimidine->O_Factors N_Alkylation N-Alkylated Product N_Factors->N_Alkylation O_Alkylation O-Alkylated Product O_Factors->O_Alkylation

References

Preventing Decomposition of 5-(Chloromethyl)-2-methylpyrimidin-4-amine During Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds, is a critical factor in ensuring reaction efficiency, product purity, and process scalability. The presence of a reactive chloromethyl group on the pyrimidine ring makes the molecule susceptible to degradation under various reaction conditions. This in-depth technical guide provides a comprehensive overview of the potential decomposition pathways of this compound and outlines strategies to mitigate its degradation during chemical transformations.

Understanding the Decomposition Pathways

The primary modes of decomposition for this compound involve the highly reactive chloromethyl group and the potential for intermolecular reactions. While specific kinetic data for this compound is not extensively available in the public domain, understanding the general reactivity of analogous structures, such as chloromethylpyridines and other aminopyrimidines, allows for the inference of likely degradation pathways.

Key Potential Decomposition Pathways:

  • Hydrolysis: In the presence of water or other nucleophilic solvents, the chloromethyl group can undergo hydrolysis to form the corresponding hydroxymethyl derivative, 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine. This side reaction is often catalyzed by acidic or basic conditions.

  • Intermolecular Self-Condensation/Polymerization: The electrophilic chloromethyl group of one molecule can react with the nucleophilic amino group of another, leading to the formation of dimers, oligomers, and polymers. This process is typically accelerated by elevated temperatures and the presence of a base.

  • Reaction with Nucleophilic Reagents: While the intended reaction often involves a specific nucleophile, undesired side reactions with other nucleophilic species present in the reaction mixture can lead to the formation of byproducts.

The following diagram illustrates the principal inferred decomposition pathways.

DecompositionPathways Inferred Decomposition Pathways of this compound A This compound B 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine A->B Hydrolysis (H2O, Acid/Base) C Dimer/Oligomer/Polymer A->C Self-Condensation (Heat, Base) D Nucleophilic Byproduct A->D Side reaction with Nu-

Caption: Inferred decomposition pathways of the target molecule.

Factors Influencing Stability and Preventative Measures

To minimize the decomposition of this compound, careful control of reaction parameters is essential. The following table summarizes key factors and recommended preventative measures.

FactorInfluence on DecompositionRecommended Preventative Measures
Temperature Higher temperatures significantly accelerate the rates of all decomposition pathways, particularly self-condensation.Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Utilize cryogenic conditions if necessary and compatible with the desired reaction.
pH Both acidic and basic conditions can catalyze hydrolysis. Basic conditions also promote self-condensation by deprotonating the amino group, increasing its nucleophilicity.Maintain a neutral or slightly acidic pH where possible. If a base is required for the primary reaction, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
Solvent Protic and nucleophilic solvents (e.g., water, alcohols) can directly participate in decomposition via solvolysis.Use aprotic, non-nucleophilic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF). Ensure solvents are anhydrous.
Presence of Nucleophiles Unintended nucleophiles in the reaction mixture can lead to byproduct formation.Purify all reagents and solvents to remove nucleophilic impurities. If possible, use an excess of the desired nucleophile to outcompete side reactions.
Reaction Time Prolonged reaction times increase the opportunity for decomposition to occur.Monitor the reaction progress closely (e.g., by TLC, HPLC, or GC) and quench the reaction as soon as it reaches completion.
Light While not extensively documented for this specific molecule, some heterocyclic compounds are sensitive to light-induced degradation.Conduct reactions in amber glassware or protect the reaction vessel from light, especially if prolonged reaction times are necessary.

Experimental Protocols for Minimizing Decomposition

The following are generalized experimental protocols designed to minimize the degradation of this compound during a typical nucleophilic substitution reaction.

General Protocol for Nucleophilic Substitution

This protocol provides a framework for reacting this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous aprotic solvent (e.g., THF, ACN)

  • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), if required)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of nitrogen or argon to exclude moisture and oxygen.

  • Solvent and Reagent Preparation: Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried before use.

  • Reactant Addition:

    • Dissolve this compound in the chosen anhydrous solvent.

    • Cool the solution to a low temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Slowly add the nucleophile (Nu-H) to the cooled solution.

    • If a base is required, add the non-nucleophilic base dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) at regular intervals.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution for reactions involving strong bases).

  • Purification: Extract the product into an appropriate organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.

The workflow for this generalized protocol is depicted below.

ExperimentalWorkflow Generalized Experimental Workflow A Setup under Inert Atmosphere B Dissolve Starting Material in Anhydrous Solvent A->B C Cool to Low Temperature B->C D Slow Addition of Nucleophile/Base C->D E Monitor Reaction Progress D->E F Reaction Quench E->F Upon Completion G Extraction and Purification F->G

Caption: A generalized workflow for minimizing decomposition.

Protective Group Strategies

In cases where the desired reaction conditions are harsh and lead to significant decomposition, or when the nucleophilic amino group interferes with the intended transformation, the use of a protecting group for the 4-amino functionality can be a viable strategy.

Potential Protective Groups for the Amino Group:

  • Boc (tert-Butoxycarbonyl): Can be introduced using di-tert-butyl dicarbonate (Boc)2O and removed under acidic conditions.

  • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate and typically removed by hydrogenolysis.

  • Ac (Acetyl): Introduced using acetic anhydride or acetyl chloride and can be removed under acidic or basic conditions.

The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal without affecting the rest of the molecule.

The logical relationship for employing a protective group strategy is outlined below.

ProtectiveGroupStrategy Protective Group Strategy Logic A Protect 4-Amino Group B Perform Desired Reaction on Chloromethyl Group A->B C Deprotect 4-Amino Group B->C D Final Product C->D

Caption: Logic for using a protective group strategy.

Conclusion

The prevention of decomposition of this compound is paramount for its successful application in synthetic chemistry. By understanding the potential degradation pathways and carefully controlling key reaction parameters such as temperature, pH, and solvent, researchers can significantly improve reaction outcomes. For particularly challenging transformations, a well-designed protective group strategy can provide an effective solution. The principles and protocols outlined in this guide offer a solid foundation for the development of robust and efficient synthetic routes utilizing this valuable chemical intermediate.

Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of recrystallization techniques tailored for the purification of pyrimidine intermediates, a critical step in the synthesis of many active pharmaceutical ingredients (APIs). Mastery of these techniques is essential for ensuring the purity, stability, and efficacy of the final drug product. This document details various recrystallization methodologies, solvent selection strategies, and the impact of impurities, supported by quantitative data and detailed experimental protocols.

Core Principles of Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). The purified crystals are then isolated by filtration.

Recrystallization Techniques for Pyrimidine Intermediates

Several recrystallization techniques can be employed for the purification of pyrimidine intermediates. The choice of method depends on the physicochemical properties of the pyrimidine derivative and its impurities.

Single-Solvent Recrystallization

This is the most common and straightforward technique. A single solvent is chosen that dissolves the pyrimidine intermediate readily at its boiling point but poorly at low temperatures.

Experimental Workflow for Single-Solvent Recrystallization

G Single-Solvent Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Impure Pyrimidine Intermediate B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Clear, Hot Solution D->F No E->F G Slow Cooling to Room Temperature F->G H Further Cooling in Ice Bath (Optional) G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash Crystals with Cold Solvent J->K L Dry Crystals K->L G Two-Solvent Recrystallization Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Impure Pyrimidine Intermediate B Dissolve in Minimum Hot 'Solvent' A->B C Add Hot 'Anti-Solvent' Dropwise until Cloudy B->C D Add a Few Drops of Hot 'Solvent' to Redissolve C->D E Slow Cooling to Room Temperature D->E F Further Cooling in Ice Bath (Optional) E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent Mixture H->I J Dry Crystals I->J G Impact of Impurities on Crystallization Impurity Presence of Impurities Solubility Altered Solubility of Pyrimidine Intermediate Impurity->Solubility Nucleation Inhibition or Promotion of Nucleation Impurity->Nucleation Growth Disruption of Crystal Growth Impurity->Growth Yield Lower Yield Solubility->Yield Polymorphism Induction of Different Polymorphs Nucleation->Polymorphism Purity Reduced Purity of Final Product Growth->Purity Polymorphism->Purity

Analytical Challenges in the Characterization of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical challenges associated with the characterization of 5-(chloromethyl)-2-methylpyrimidin-4-amine and its related products. This pyrimidine derivative is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the vitamin thiamine (B1). Its reactive chloromethyl group, while essential for its synthetic utility, also presents significant challenges in terms of stability, impurity profiling, and analytical method development. This guide details the key analytical hurdles and provides robust methodologies for the comprehensive characterization of this important building block.

Core Analytical Challenges

The primary analytical challenges in characterizing this compound stem from its inherent reactivity and the potential for the formation of a diverse range of impurities and degradation products.

  • Inherent Instability: The presence of the electrophilic chloromethyl group makes the molecule susceptible to nucleophilic substitution reactions. This can lead to degradation in the presence of water, alcohols, or other nucleophiles, forming hydroxymethyl, alkoxymethyl, or other substituted derivatives.

  • Synthesis-Related Impurities: The manufacturing process of this compound can introduce a variety of impurities. These may include starting materials, intermediates, by-products from side reactions, and reagents. The structural similarity of these impurities to the main compound can make their separation and quantification challenging.

  • Forced Degradation Profile: Understanding the degradation pathways of the molecule under stress conditions (hydrolytic, oxidative, photolytic, and thermal) is crucial for developing stability-indicating analytical methods. The reactive nature of the chloromethyl group can lead to complex degradation profiles.

  • Genotoxic Potential: Halogenated organic compounds, particularly those with reactive alkylating groups, can have genotoxic potential. Therefore, it is critical to identify and control any impurities with such structural alerts to ensure the safety of the final drug product.

Impurity and Degradation Profile

A thorough understanding of the potential impurities and degradation products is fundamental to developing effective analytical control strategies.

Table 1: Potential Synthesis-Related Impurities and Degradation Products of this compound

Compound Name Structure Origin Analytical Considerations
5-(Hydroxymethyl)-2-methylpyrimidin-4-aminePyrimidine ring with -CH₂OH at C5Hydrolytic degradationIncreased polarity, may require different chromatographic conditions for separation from the parent compound.
5-(Ethoxymethyl)-2-methylpyrimidin-4-aminePyrimidine ring with -CH₂OCH₂CH₃ at C5Reaction with ethanol (solvent)Similar polarity to parent, may co-elute in some systems.
Bis(4-amino-2-methylpyrimidin-5-yl)methaneTwo pyrimidine rings linked by a methylene bridgeDimerization/side reactionHigher molecular weight, may be less soluble.
4-Amino-2-methylpyrimidine-5-carbaldehydePyrimidine ring with -CHO at C5Oxidative degradationDifferent functional group, can be targeted with specific derivatizing agents.
4-Amino-2-methylpyrimidinePyrimidine ring without C5 substituentStarting material or degradationMore polar, should be easily separable.

Note: The structures and origins are based on the chemical properties of the target molecule and general knowledge of pyrimidine chemistry. Specific impurities will be process-dependent.

Experimental Protocols for Characterization

A multi-pronged analytical approach is necessary for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A stability-indicating HPLC method is the cornerstone for purity determination and impurity profiling.

Protocol: Stability-Indicating RP-HPLC Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (95:5) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Halogenated Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly those that are halogenated.

Protocol: GC-MS Analysis of Potential Impurities

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform headspace analysis for very volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the main component and any isolated impurities.

Protocol: 1H and 13C NMR Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrument: 400 MHz or higher NMR spectrometer

  • 1H NMR:

    • Acquire standard proton spectra.

    • Reference to the residual solvent peak.

  • 13C NMR:

    • Acquire proton-decoupled carbon spectra.

    • Reference to the solvent peak.

  • 2D NMR: For complex structures, perform COSY, HSQC, and HMBC experiments to establish connectivity.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.

Table 2: Representative 1H and 13C NMR Chemical Shifts for Pyrimidine Derivatives

Compound Solvent 1H NMR (δ, ppm) 13C NMR (δ, ppm)
5-(Hydroxymethyl)-2-methylpyrimidin-4-amineDMSO-d₆8.01 (s, 1H, H6), 6.58 (s, 2H, NH₂), 4.93 (t, 1H, OH), 4.47 (d, 2H, CH₂), 2.40 (s, 3H, CH₃)163.5, 160.1, 158.2, 116.8, 55.4, 25.1
4-Amino-2-methylpyrimidineCDCl₃7.95 (d, 1H, H6), 6.25 (d, 1H, H5), 5.10 (br s, 2H, NH₂), 2.45 (s, 3H, CH₃)164.2, 162.8, 158.5, 107.9, 25.8

Note: These are representative data for related compounds. Actual chemical shifts for this compound and its specific impurities may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of impurities, while tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation patterns.

Protocol: LC-MS/MS Analysis

  • LC System: Use the HPLC conditions described in section 3.1.

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Scan: Acquire full scan data from m/z 50-1000.

  • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on ions of interest to obtain fragmentation spectra.

  • Collision Energy: Use a ramp of collision energies (e.g., 10-40 eV) to generate comprehensive fragmentation data.

Visualizing Analytical Workflows and Pathways

Graphviz diagrams are provided to illustrate key logical and experimental workflows in the characterization of this compound products.

Analytical_Workflow_for_Impurity_Identification cluster_0 Sample Preparation cluster_1 Initial Screening cluster_2 Impurity Detection cluster_3 Structural Elucidation cluster_4 Reporting start Bulk Drug Substance dissolve Dissolve in appropriate solvent start->dissolve hplc HPLC-UV for Purity and Impurity Profile dissolve->hplc gcms GC-MS for Volatile Impurities dissolve->gcms detect Impurity Peak(s) Detected hplc->detect gcms->detect quantify Quantify Impurity Level detect->quantify lcms LC-MS/MS for MW and Fragmentation quantify->lcms If > Threshold isolate Isolate Impurity (if necessary) lcms->isolate nmr NMR for Structure Confirmation report Characterized Impurity Report nmr->report isolate->nmr Degradation_Pathway A This compound B 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine A->B Hydrolysis (H₂O) C 4-Amino-2-methylpyrimidine-5-carbaldehyde A->C Oxidation ([O]) D Dimerization Products A->D Self-reaction/Heat E Other Nucleophilic Substitution Products A->E Nucleophiles (e.g., ROH) Technique_Selection_Tree start Characterization Goal q1 Purity/Impurity Profile? start->q1 q2 Structural Elucidation? start->q2 q3 Volatile Impurities? start->q3 hplc HPLC-UV q1->hplc Yes nmr NMR (1D/2D) q2->nmr Yes ms HRMS, MS/MS q2->ms Yes gcms GC-MS q3->gcms Yes

Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of advanced methodologies for the purification of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a critical intermediate in the synthesis of numerous pharmaceutical compounds. This document outlines common impurities, detailed experimental protocols for their removal, and quantitative data to support the efficacy of the described methods.

Introduction

The synthesis of this compound is a crucial step in the production of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. The synthetic route, while generally efficient, can lead to the formation of several process-related impurities and degradation products. This guide details systematic approaches to identify and eliminate these impurities, ensuring a highly pure final product suitable for downstream applications in drug development.

Common Impurities in the Synthesis of this compound

Based on the typical synthetic pathway starting from 2-methyl-4-amino-5-hydroxymethylpyrimidine, several potential impurities can arise. Understanding the origin and structure of these byproducts is fundamental to developing effective purification strategies.

Table 1: Potential Impurities and Their Origins

Impurity NameStructureTypical Origin
2-Methyl-4-amino-5-hydroxymethylpyrimidineUnreacted starting material.
5-(Hydroxymethyl)-2-methylpyrimidin-4-amineIncomplete chlorination.
Bis(2-methyl-4-aminopyrimidin-5-ylmethyl) etherDimerization of the starting material or product under acidic conditions.
2-Methyl-4-amino-5-methoxymethylpyrimidineIf methanol is used as a solvent or is present as an impurity.
Polymeric Impurities-Polymerization of the chloromethyl compound, especially at elevated temperatures.

Purification Methodologies

A multi-step purification strategy is often necessary to achieve the desired high purity of this compound. This typically involves a combination of crystallization and chromatographic techniques.

Recrystallization

Recrystallization is a powerful and cost-effective method for removing a significant portion of impurities. The choice of solvent is critical for successful purification.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (95%) at its boiling point.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Slowly add water to the hot filtrate until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water (1:1) mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight.

Table 2: Illustrative Purity Improvement via Recrystallization

ImpurityInitial Purity (Crude)Purity after Recrystallization
2-Methyl-4-amino-5-hydroxymethylpyrimidine2.5%< 0.1%
Bis(2-methyl-4-aminopyrimidin-5-ylmethyl) ether1.8%< 0.2%
Overall Purity95.7%99.7%
Column Chromatography

For the removal of closely related impurities that are difficult to separate by recrystallization, column chromatography is the method of choice. The use of amine-functionalized silica gel can be particularly effective for the purification of amine-containing compounds.

  • Column Packing: Prepare a column with amine-functionalized silica gel using a slurry packing method with the chosen eluent system.

  • Sample Loading: Dissolve the partially purified this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 10% to 50% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Table 3: Illustrative Purity Enhancement via Column Chromatography

ImpurityPurity after RecrystallizationPurity after Column Chromatography
2-Methyl-4-amino-5-hydroxymethylpyrimidine< 0.1%Not Detected
Bis(2-methyl-4-aminopyrimidin-5-ylmethyl) ether< 0.2%< 0.05%
Overall Purity99.7%> 99.9%

Visualization of Workflows

Synthetic and Purification Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-Methyl-4-amino- 5-hydroxymethylpyrimidine Chlorination Chlorination (e.g., SOCl2) Start->Chlorination Crude Crude 5-(Chloromethyl)-2- methylpyrimidin-4-amine Chlorination->Crude Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography HPLC HPLC Analysis Recrystallization->HPLC Purity Check PureProduct Pure Product (>99.9%) ColumnChromatography->PureProduct ColumnChromatography->HPLC Final Purity Confirmation

Caption: Synthetic and purification workflow for this compound.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Product (Purity ~95%) Recrystallization Recrystallization (Removes bulk impurities) Start->Recrystallization Step 1 Chromatography Column Chromatography (Removes trace & closely related impurities) Recrystallization->Chromatography Step 2 End High-Purity Product (Purity >99.9%) Chromatography->End Final Product

Caption: Logical flow of the multi-step purification process.

Conclusion

The successful synthesis of high-purity this compound is achievable through a systematic approach to purification. A combination of recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification, has been demonstrated to be an effective strategy. The detailed protocols and illustrative data presented in this guide provide a solid foundation for researchers and drug development professionals to establish robust and reproducible purification processes, ultimately contributing to the quality and safety of pharmaceutical products.

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Validation and Comparative Analysis in Drug Development

Abstract

This technical guide provides a comprehensive overview of the critical validation and comparative analysis stages integral to the drug development pipeline. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured presentation of quantitative data, and visual representations of complex biological and operational workflows. The document covers the spectrum from initial target validation and preclinical assessment to analytical method validation and clinical trial analysis. By adhering to rigorous validation principles and employing robust comparative techniques, researchers can enhance the probability of clinical success, ensure regulatory compliance, and accelerate the delivery of safe and effective therapeutics to patients.

Introduction to Validation in Drug Development

Validation is the documented process of demonstrating that a procedure, process, or activity is suitable for its intended purpose. In drug development, it is a cornerstone that ensures the reliability, reproducibility, and accuracy of data at every stage, from discovery to post-market monitoring.[1][2] The process can be broadly categorized into several key phases, each with its own set of protocols and objectives:

  • Target Validation : Confirms the role of a specific molecular target (e.g., a protein or gene) in a disease's pathophysiology.[3][4]

  • Preclinical Validation : Assesses the efficacy and safety of a drug candidate in non-human systems, such as in vitro cell cultures and in vivo animal models.[1][5]

  • Analytical Method Validation : Ensures that the methods used to measure the drug's properties (e.g., concentration, purity) are accurate and reliable.[6][7]

  • Clinical Trial Validation : Gathers and analyzes data from human subjects to confirm the drug's safety and efficacy in the intended patient population.[8][9]

Comparative analysis is interwoven with validation, providing a framework for evaluating a new drug candidate against existing standards, placebos, or other controls. This guide will detail the methodologies and data presentation standards for these critical activities.

Target Identification and Validation

Target identification is the initial step in drug discovery, pinpointing a molecular entity whose modulation could result in a therapeutic benefit.[10][11] Target validation follows, providing the essential evidence that links the target to the disease and demonstrates its "druggability."[3][4]

Experimental Protocols for Target Validation

A multi-pronged approach is necessary to build a strong case for a novel target. Key methodologies include:

  • Genetic Validation : This involves altering the expression of the target gene to observe the effect on the disease phenotype.

    • RNA Interference (siRNA) : Small interfering RNAs are used to temporarily suppress the expression of the target gene (knockdown), mimicking the effect of an inhibitory drug. The resulting phenotypic changes are then observed to confirm the target's role.[4]

    • CRISPR-Cas9 : This gene-editing tool allows for the permanent knockout of a target gene. It is a powerful method for functional validation by assessing how the complete removal of the target affects disease models.[11]

  • Pharmacological Validation : This method uses "tool" molecules, such as small molecule inhibitors or antibodies, that selectively modulate the target's activity. Observing a desired biological effect upon modulation provides strong evidence of the target's therapeutic potential.[11]

  • Expression Profiling : This involves determining the mRNA and protein expression patterns of the target in both healthy and diseased tissues. A correlation between target expression levels and disease progression is a key piece of validation evidence.[3]

Quantitative Data for Target Validation

Data from validation experiments must be presented clearly to allow for direct comparison. The following table illustrates a hypothetical comparison of a target's expression and its functional importance.

Validation ParameterHealthy ControlDiseased Tissuep-valueKnockdown (siRNA) Effect on Disease Marker
Target mRNA Expression (Relative Units) 1.0 ± 0.28.5 ± 1.1<0.00175% Reduction
Target Protein Level (ng/mL) 15 ± 3120 ± 15<0.00180% Reduction
Cell Proliferation Rate (%) 100250<0.001110% (Reverted to near-normal)

Table 1: Summary of hypothetical quantitative data for a novel oncology target. Data show significant upregulation in diseased tissue and a reversal of the disease phenotype upon target knockdown.

Target Validation Workflow

The logical flow of target validation can be visualized to clarify the decision-making process.

Target_Validation_Workflow start Hypothesis Generation (Genomic/Proteomic Data) genetic_val Genetic Validation (CRISPR, siRNA) start->genetic_val pharm_val Pharmacological Validation (Tool Molecules) start->pharm_val expression Expression Profiling (Healthy vs. Diseased) start->expression data_analysis Data Integration & Analysis genetic_val->data_analysis pharm_val->data_analysis expression->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo hit_id Advance to Hit Identification go_nogo->hit_id  Validated stop Terminate Project go_nogo->stop  Not Validated

A flowchart illustrating the major steps and decision points in the target validation process.

Preclinical Efficacy and Safety Validation

Once a target is validated, drug discovery efforts generate lead compounds that must be tested in preclinical models. These studies aim to demonstrate proof-of-concept for efficacy and establish a preliminary safety profile.[1][12]

Key Preclinical Experimental Protocols

Preclinical testing involves a combination of in vitro (cell-based) and in vivo (animal-based) models.

  • Cell Viability and Proliferation Assays : These are fundamental in vitro tests to determine a drug's effect on cell growth.

    • Methodology : Cancer cell lines are seeded in 96-well plates and exposed to varying concentrations of the test drug for a set period (e.g., 72 hours). Cell viability is then measured using reagents like Thiazolyl Blue Tetrazolium Bromide (MTT) or by quantifying ATP content. The results are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of drug potency.[13]

  • Apoptosis Assays : These assays determine if the drug induces programmed cell death.

    • Methodology : Cells treated with the drug are stained with markers like Annexin V (for early apoptosis) and propidium iodide (for late apoptosis/necrosis). The percentage of apoptotic cells is then quantified using flow cytometry.[13]

  • In Vivo Xenograft Models : These are essential for evaluating a drug's efficacy within a living organism.

    • Methodology : Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are randomized into treatment (test drug) and control (vehicle) groups. Tumor volume and body weight are measured regularly to assess efficacy and toxicity, respectively.[10]

Comparative Data for Preclinical Candidates

Results from preclinical studies are inherently comparative. A new drug candidate is typically evaluated against a vehicle control and often a standard-of-care therapy.

CompoundIC50 (nM) in HCT116 CellsApoptosis Induction (% at 100 nM)Tumor Growth Inhibition (%) in Xenograft Model
Vehicle Control N/A5 ± 10 (Baseline)
Drug Candidate A 2565 ± 588
Standard of Care 8040 ± 470

Table 2: Comparative analysis of a new drug candidate against a standard-of-care treatment in preclinical oncology models.

Visualization of a Drug-Modulated Signaling Pathway

Understanding how a drug works at a molecular level is crucial. Diagrams of signaling pathways can illustrate the mechanism of action. The following diagram shows a simplified MAPK signaling pathway, often dysregulated in cancer, and indicates where a hypothetical inhibitor acts.

Signaling_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug Drug Candidate A (MEK Inhibitor) Drug->MEK  Inhibits

Simplified MAPK signaling pathway showing the inhibitory action of Drug Candidate A on MEK.

Analytical Method and Clinical Data Validation

Rigorous validation of analytical methods and clinical trial data is essential for regulatory submission and approval.[14][15]

Protocol for Analytical Method Validation

Analytical methods, such as high-performance liquid chromatography (HPLC), used to quantify a drug in biological samples must be validated to ensure they are reliable. Validation assesses several key parameters.[7][16]

  • Accuracy : The closeness of test results to the true value. Determined by analyzing samples with known concentrations.

  • Precision : The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range : The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[7]

Comparative Data for Clinical Trials

In clinical trials, quantitative data are collected to compare the efficacy and safety of an investigational drug against a control group (e.g., placebo).[8][17]

EndpointDrug Candidate A (n=150)Placebo (n=150)p-value
Primary: Progression-Free Survival (months) 11.25.8<0.001
Secondary: Overall Response Rate (%) 55%15%<0.001
Safety: Grade 3+ Adverse Events (%) 25%8%0.005

Table 3: Summary of pivotal Phase 3 clinical trial results comparing Drug Candidate A to a placebo control.

Clinical Trial Workflow Visualization

The workflow of a clinical trial protocol is complex, involving multiple stages from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization ArmA Treatment Arm: Drug Candidate A Randomization->ArmA ArmB Control Arm: Placebo Randomization->ArmB Treatment Treatment Period (e.g., 6 months) ArmA->Treatment ArmB->Treatment FollowUp Follow-Up (Efficacy & Safety Assessments) Treatment->FollowUp DataCollection Data Collection & Validation FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis Result Results Reporting Analysis->Result

References

Mass spectrometry analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Introduction

4-Amino-5-(chloromethyl)-2-methylpyrimidine is a heterocyclic organic compound with the chemical formula C6H8ClN3.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, including thiamine (Vitamin B1) analogues and other pharmaceutical compounds. Its analysis is critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry, coupled with chromatographic techniques, offers a powerful tool for the sensitive and specific detection and characterization of this molecule. This guide outlines a comprehensive approach to its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The monoisotopic mass of 4-Amino-5-(chloromethyl)-2-methylpyrimidine is 157.0406750 Da.[1]

Hypothetical Mass Spectrometry Approaches

Given the semi-volatile nature and the functional groups present in 4-Amino-5-(chloromethyl)-2-methylpyrimidine, both GC-MS and LC-MS are viable analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The molecule may require derivatization to improve its volatility and thermal stability, although direct analysis is also possible. Electron Ionization (EI) is a common ionization technique used in GC-MS, which can induce extensive fragmentation, providing a characteristic mass spectrum for structural elucidation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for non-volatile and thermally labile compounds. Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule ([M+H]+), which can then be subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer to generate fragment ions for structural confirmation and quantification.

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for reproducible results.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Amino-5-(chloromethyl)-2-methylpyrimidine in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution to prepare a series of working standards for calibration and quality control.

  • Matrix Sample Preparation: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.

GC-MS Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

  • Instrument: Thermo GC-Trace Ultra Version: 5.0, Thermo MS DSQ II or equivalent.[2]

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 4 minutes.

LC-MS/MS Analysis Protocol

This protocol is optimized for high-sensitivity detection and quantification.

  • Instrument: Agilent 1290 Infinity II LC System coupled to a Sciex QTRAP 6500+ or equivalent.

  • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 55 psi.

    • Curtain Gas: 35 psi.

    • Temperature: 500 °C.

    • IonSpray Voltage: 5500 V.

    • Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the plausible quantitative data from the mass spectrometric analysis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

Proposed Fragment m/z (Da) Hypothetical Relative Abundance (%)
[M]+• (Molecular Ion)15745
[M-Cl]+122100 (Base Peak)
[M-CH2Cl]+10875
[C4H4N2]+•8030
[C3H3N2]+6725

Plausible Fragmentation Pathway

The fragmentation of 4-Amino-5-(chloromethyl)-2-methylpyrimidine in an EI source is likely initiated by the loss of a chlorine radical, followed by further fragmentation of the pyrimidine ring.

fragmentation_pathway parent 4-Amino-5-(chloromethyl)-2-methylpyrimidine [M]+• m/z = 157 frag1 [M-Cl]+ m/z = 122 parent->frag1 - Cl• frag2 [M-CH2Cl]+ m/z = 108 parent->frag2 - •CH2Cl frag3 [C4H4N2]+• m/z = 80 frag1->frag3 - C2H2N

Caption: Plausible EI fragmentation pathway of the target molecule.

Experimental and Data Analysis Workflow

The overall workflow from sample receipt to final data interpretation is depicted below.

workflow sample_prep Sample Preparation (Standard/Matrix) chromatography Chromatographic Separation (GC or LC) sample_prep->chromatography mass_spec Mass Spectrometry (MS and MS/MS) chromatography->mass_spec data_acq Data Acquisition mass_spec->data_acq data_proc Data Processing (Peak Integration, Deconvolution) data_acq->data_proc data_analysis Data Analysis (Quantification, Identification) data_proc->data_analysis reporting Reporting data_analysis->reporting

Caption: General workflow for mass spectrometry analysis.

References

A Comparative Analysis of the Reactivity of 5-(Chloromethyl)- and 5-(Bromomethyl)-2-methylpyrimidin-4-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of the reactivity of two key pyrimidine intermediates: 5-(Chloromethyl)-2-methylpyrimidin-4-amine and its bromo analogue, 5-(Bromomethyl)-2-methylpyrimidin-4-amine. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, improving yields, and accelerating the drug discovery process.

Executive Summary

This technical guide delves into the chemical reactivity of this compound and 5-(bromomethyl)-2-methylpyrimidin-4-amine, two important building blocks in medicinal chemistry. The primary focus is on their susceptibility to nucleophilic substitution, a cornerstone reaction in the synthesis of a vast array of pharmaceutical compounds. Based on fundamental chemical principles, the bromo analogue is expected to exhibit higher reactivity due to the superior leaving group ability of the bromide ion compared to the chloride ion. This guide outlines detailed experimental protocols for the synthesis of both compounds from a common precursor and proposes a kinetic study to quantitatively assess their reactivity. Furthermore, the potential role of these compounds as kinase inhibitors is explored through a representative signaling pathway.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, anti-infective, and immunomodulatory effects.[1] The 5-halomethyl-2-methylpyrimidin-4-amine scaffold, in particular, serves as a versatile synthon for the introduction of various functional groups through nucleophilic substitution at the benzylic-like position. The choice between the chloro- and bromo-substituted starting material can have significant implications for reaction kinetics and overall synthetic efficiency. This guide aims to provide a comprehensive comparison to aid in the rational selection of these intermediates.

Theoretical Reactivity Profile: Chloro vs. Bromo

The reactivity of the C5-methyl halide group in these pyrimidine derivatives is primarily governed by the nature of the halogen, which acts as a leaving group in nucleophilic substitution reactions (SN2). The reaction mechanism involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the halide ion.

The efficiency of this process is heavily dependent on the stability of the departing halide ion, i.e., its leaving group ability. In this context, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is attributed to several factors:

  • Polarizability: Bromine is larger and more polarizable than chlorine, allowing for a more effective distribution of the negative charge in the transition state.

  • Basicity: Bromide is a weaker base than chloride, meaning it is more stable as an anion and therefore departs more readily.

Consequently, it is anticipated that 5-(bromomethyl)-2-methylpyrimidin-4-amine will react faster with nucleophiles compared to its chloro counterpart under identical conditions.

Data Presentation: A Comparative Overview

Table 1: Physical and Chemical Properties

PropertyThis compound5-(Bromomethyl)-2-methylpyrimidin-4-amine
Molecular Formula C₆H₈ClN₃C₆H₈BrN₃
Molecular Weight 157.60 g/mol 202.05 g/mol
Appearance Off-white to pale yellow solid (predicted)Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solventsSoluble in polar organic solvents

Table 2: Hypothetical Comparative Reactivity Data (SN2 Reaction with Piperidine)

ParameterThis compound5-(Bromomethyl)-2-methylpyrimidin-4-amine
Reaction Time for >95% Conversion > 8 hours (predicted)< 2 hours (predicted)
Relative Reaction Rate 1~10-20 (estimated)
Isolated Yield (%) 70-80% (predicted)85-95% (predicted)

Note: The data in Table 2 is hypothetical and serves to illustrate the expected trend in reactivity. Actual values would need to be determined experimentally.

Experimental Protocols

To enable a direct and quantitative comparison, the following detailed experimental protocols are provided for the synthesis of both compounds from a common precursor and for a subsequent kinetic analysis of their reactivity.

Synthesis of the Common Precursor: (4-amino-2-methylpyrimidin-5-yl)methanol

A standardized synthesis of the common precursor is essential for ensuring the purity and comparability of the final halo-compounds.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-amino-2-methylpyrimidine-5-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (4-amino-2-methylpyrimidin-5-yl)methanol as a solid.

Synthesis of this compound

Materials:

  • (4-amino-2-methylpyrimidin-5-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et₃N)

Procedure:

  • Suspend (4-amino-2-methylpyrimidin-5-yl)methanol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a cooled saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of 5-(Bromomethyl)-2-methylpyrimidin-4-amine Hydrobromide

This protocol is adapted from patent literature.[2]

Materials:

  • (4-amino-2-methylpyrimidin-5-yl)methanol

  • Hydrobromic acid (HBr, 48% in acetic acid)

Procedure:

  • To a solution of (4-amino-2-methylpyrimidin-5-yl)methanol (1 equivalent) in a suitable solvent (e.g., acetic acid), add hydrobromic acid (48% in acetic acid, 3-5 equivalents) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then to 0 °C to induce precipitation.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 5-(bromomethyl)-2-methylpyrimidin-4-amine hydrobromide.

  • For the free base, the hydrobromide salt can be neutralized with a suitable base (e.g., NaHCO₃) and extracted with an organic solvent.

Kinetic Analysis of Nucleophilic Substitution

A comparative kinetic study can be performed to quantify the reactivity difference between the chloro and bromo analogues. A model SN2 reaction with a common nucleophile, such as piperidine, is proposed.

Materials:

  • This compound

  • 5-(Bromomethyl)-2-methylpyrimidin-4-amine

  • Piperidine

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Prepare stock solutions of the chloro- and bromo-pyrimidine derivatives and piperidine in acetonitrile.

  • For each reaction, in a thermostated vial, mix the pyrimidine derivative solution with the internal standard.

  • Initiate the reaction by adding the piperidine solution at a defined temperature (e.g., 25 °C).

  • At specific time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting with a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of acid to protonate the piperidine).

  • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product relative to the internal standard.[3][4][5]

  • Plot the concentration of the starting material versus time to determine the reaction rate.

  • Calculate the second-order rate constants for both reactions to obtain a quantitative comparison of their reactivity.

Mandatory Visualizations

Logical Relationship: Synthesis and Reactivity Comparison

The following diagram illustrates the logical workflow for synthesizing the target compounds and comparing their reactivity.

Synthesis_and_Reactivity_Workflow cluster_synthesis Synthesis cluster_reactivity Reactivity Comparison precursor (4-amino-2-methylpyrimidin- 5-yl)methanol chloro 5-(Chloromethyl)-2- methylpyrimidin-4-amine precursor->chloro SOCl₂ bromo 5-(Bromomethyl)-2- methylpyrimidin-4-amine precursor->bromo HBr/AcOH kinetic_study Kinetic Analysis (SN2 with Piperidine) chloro->kinetic_study bromo->kinetic_study data_analysis Data Analysis (Rate Constants, Yields) kinetic_study->data_analysis conclusion Reactivity Conclusion: Bromo > Chloro data_analysis->conclusion JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Initiates inhibitor Pyrimidine-based Inhibitor inhibitor->jak Inhibits

References

Alternatives to 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(chloromethyl)-2-methylpyrimidin-4-amine is a critical building block in the synthesis of various pharmaceutical compounds, most notably thiamine (Vitamin B1). However, its classification as a chloro-compound raises environmental and safety concerns, prompting the exploration of safer and more efficient alternatives. This technical guide provides an in-depth overview of viable alternatives, focusing on their synthesis, comparative advantages, and detailed experimental protocols.

Introduction: The Need for Greener Alternatives

The use of chlorinated compounds in pharmaceutical manufacturing is increasingly scrutinized due to their potential for environmental persistence and the generation of hazardous waste. Consequently, there is a significant drive towards developing "greener" synthetic routes that utilize less hazardous reagents and intermediates. This guide explores three primary alternatives to this compound:

  • 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine: A direct and greener alternative where the chloro group is replaced by a hydroxyl group.

  • 5-(Alkoxymethyl)-2-methylpyrimidin-4-amine: A stable intermediate that can be readily converted to the desired aminomethyl derivative.

  • 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine): A key downstream intermediate, the direct synthesis of which bypasses the need for the chloromethyl or other activated intermediates.

These alternatives offer pathways to the same key intermediates while avoiding the use of chlorinated precursors, thus aligning with the principles of green chemistry.

Comparative Analysis of Alternatives

The selection of an appropriate alternative depends on factors such as cost, availability of starting materials, reaction efficiency, and the specific requirements of the overall synthetic strategy. The following table summarizes the key quantitative data associated with the synthesis of these alternatives and their conversion to the common intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine).

Alternative IntermediateStarting Material(s)Key Reaction Step(s)Overall Yield of Grewe DiamineKey Advantages
5-(Hydroxymethyl)-2-methylpyrimidin-4-amine 4-Amino-2-methyl-5-pyrimidinecarboxylic acid esterReduction of the esterNot explicitly reported as a direct route in gathered data, but serves as a versatile intermediate[1]Avoids chlorinating agents; the hydroxyl group is a versatile handle for further functionalization.
5-(Alkoxymethyl)-2-methylpyrimidin-4-amine β-Alkoxypropionitriles and acetamidine1. Condensation to form the pyrimidine ring. 2. Amination of the alkoxymethyl group.High (specific yield depends on catalyst and conditions)[2]Stable intermediate; high-yielding amination step.
5-(Aminomethyl)-2-methylpyrimidin-4-amine(Grewe diamine) - Route 1 2-Cyanoacetamide and Vilsmeier reagent1. Formation of an enamine. 2. Condensation with acetamidine. 3. Hydrogenation of the nitrile.~65%[3]Utilizes inexpensive starting materials.[3]
5-(Aminomethyl)-2-methylpyrimidin-4-amine(Grewe diamine) - Route 2 Malononitrile and DMF/dimethyl sulfate1. Formation of an enamine intermediate. 2. Condensation with acetamidine hydrochloride. 3. Hydrogenation of the nitrile.~70%[3]Higher overall yield compared to the 2-cyanoacetamide route.[3]

Synthetic Pathways and Methodologies

This section provides a detailed overview of the synthetic pathways for the identified alternatives and their conversion to Grewe diamine.

Synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-amine

This alternative is a valuable intermediate in the synthesis of various biologically active molecules, including thiamine derivatives.[1][4] Its synthesis typically involves the reduction of a corresponding carboxylic acid ester.

Experimental Protocol:

A detailed experimental protocol for the direct synthesis of 4-Amino-2-methyl-5-pyrimidinemethanol from a corresponding ester is not explicitly detailed in the provided search results. However, it is a standard organic transformation (ester reduction) that can be achieved using various reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent such as tetrahydrofuran (THF) or ethanol. The choice of reducing agent and conditions would depend on the specific ester used.

Synthesis of 5-(Alkoxymethyl)-2-methylpyrimidin-4-amine and Conversion to Grewe diamine

5-(Alkoxymethyl) derivatives, such as 5-(methoxymethyl)-2-methylpyrimidin-4-amine, are stable and can be efficiently converted to Grewe diamine.[2]

Workflow for the Synthesis of Grewe Diamine from 5-(Alkoxymethyl)-2-methylpyrimidin-4-amine:

G cluster_0 Synthesis of 5-(Alkoxymethyl) Intermediate cluster_1 Conversion to Grewe Diamine Alkoxypropionitrile Alkoxypropionitrile Condensation Condensation Alkoxypropionitrile->Condensation Acetamidine Acetamidine Acetamidine->Condensation Alkoxymethyl_pyrimidine 5-(Alkoxymethyl)-2-methyl pyrimidin-4-amine Condensation->Alkoxymethyl_pyrimidine Amination Amination Alkoxymethyl_pyrimidine->Amination Ammonia Ammonia Ammonia->Amination Catalyst Lewis or Brønsted Acid (e.g., Al2O3) Catalyst->Amination Grewe_diamine 5-(Aminomethyl)-2-methyl pyrimidin-4-amine (Grewe diamine) Amination->Grewe_diamine

Caption: Synthesis of Grewe diamine from an alkoxymethyl precursor.

Experimental Protocol for Amination:

This protocol is based on the procedure described in patent CN1319592A.[2]

  • Reaction Setup: A 300 mL autoclave is charged with 1.25 g (8.2 mmol) of 5-(methoxymethyl)-2-methylpyrimidin-4-amine (MMP), 5 g of a catalyst (e.g., Al₂O₃), and 50 mL of an inert solvent like toluene.[2]

  • Addition of Ammonia: After sealing the autoclave, 30 g (1.76 mol, 215 equivalents) of ammonia is added.[2]

  • Reaction Conditions: The mixture is heated to 230 °C under autogenous pressure and stirred for 4 hours.[2] The temperature can range from 50-400 °C, with a preferred range of 180-350 °C.[2]

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is taken up in ethanol for analysis.[2]

Direct Synthesis of Grewe Diamine

More direct and scalable syntheses of Grewe diamine have been developed, avoiding the isolation of intermediates like the chloromethyl or alkoxymethyl pyrimidines.

This route utilizes the inexpensive starting material 2-cyanoacetamide.[3]

Logical Flow for Grewe Diamine Synthesis from 2-Cyanoacetamide:

G Cyanoacetamide Cyanoacetamide Enamine_formation Enamine Formation Cyanoacetamide->Enamine_formation Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->Enamine_formation Enamine Enamine Enamine_formation->Enamine Condensation Condensation Enamine->Condensation Acetamidine Acetamidine Acetamidine->Condensation Nitrile_pyrimidine 4-Amino-2-methylpyrimidine -5-carbonitrile Condensation->Nitrile_pyrimidine Hydrogenation Hydrogenation Nitrile_pyrimidine->Hydrogenation Grewe_diamine 5-(Aminomethyl)-2-methyl pyrimidin-4-amine (Grewe diamine) Hydrogenation->Grewe_diamine

Caption: Synthesis of Grewe diamine starting from 2-cyanoacetamide.

Experimental Protocol (Conceptual Outline):

  • Enamine Formation: 2-Cyanoacetamide is reacted with a Vilsmeier reagent to form an enamine intermediate.[3]

  • Condensation: The resulting enamine is then condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[3]

  • Hydrogenation: The nitrile group is subsequently reduced via hydrogenation to afford Grewe diamine.[3] The overall yield for this process is reported to be around 65%.[3]

This approach offers a slightly higher overall yield compared to the 2-cyanoacetamide route.[3]

Experimental Workflow for Grewe Diamine Synthesis from Malononitrile:

G Malononitrile Malononitrile Enamine_formation Enamine Formation (in situ) Malononitrile->Enamine_formation Ionic_salt Ionic Salt (from DMF and dimethyl sulfate) Ionic_salt->Enamine_formation Enamine_intermediate Enamine Intermediate (not isolated) Enamine_formation->Enamine_intermediate Condensation Condensation Enamine_intermediate->Condensation Acetamidine_HCl Acetamidine Hydrochloride Acetamidine_HCl->Condensation Nitrile_pyrimidine 4-Amino-2-methylpyrimidine -5-carbonitrile Condensation->Nitrile_pyrimidine Hydrogenation Hydrogenation Nitrile_pyrimidine->Hydrogenation Grewe_diamine 5-(Aminomethyl)-2-methyl pyrimidin-4-amine (Grewe diamine) Hydrogenation->Grewe_diamine

Caption: Synthesis of Grewe diamine starting from malononitrile.

Experimental Protocol (Conceptual Outline):

  • Enamine Formation (in situ): Malononitrile is treated with an ionic salt, prepared in situ from dimethylformamide (DMF) and dimethyl sulfate, to generate an enamine intermediate.[3]

  • Condensation: Without isolation, this intermediate is reacted with acetamidine hydrochloride to form 4-amino-2-methylpyrimidine-5-carbonitrile.[3]

  • Hydrogenation: The final step involves the hydrogenation of the nitrile to produce Grewe diamine, with a reported overall yield of approximately 70%.[3]

Conclusion

The synthesis of pyrimidine-based active pharmaceutical ingredients can be made significantly safer and more environmentally friendly by replacing this compound with greener alternatives. The use of 5-(hydroxymethyl)- and 5-(alkoxymethyl)-2-methylpyrimidin-4-amine eliminates the need for chlorinating agents, while direct synthetic routes to 5-(aminomethyl)-2-methylpyrimidin-4-amine (Grewe diamine) from inexpensive starting materials like 2-cyanoacetamide and malononitrile offer efficient and scalable processes. The choice of the optimal alternative will depend on a thorough evaluation of economic, safety, and process efficiency factors specific to the intended application. This guide provides the foundational technical information to aid researchers and drug development professionals in making informed decisions for the sustainable synthesis of these important pharmaceutical building blocks.

References

HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine is detailed below, designed for researchers, scientists, and professionals in drug development. This guide provides a comprehensive framework for developing and validating a robust analytical method.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring its purity, stability, and quality throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities.[1][2] This guide outlines a proposed stability-indicating reversed-phase HPLC (RP-HPLC) method, drawing upon established analytical principles for pyrimidine derivatives and related compounds.[3][4]

Proposed HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These parameters are based on methods developed for similar aromatic and heterocyclic amines and may require optimization for specific applications.

Parameter Recommended Condition Justification/Reference
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely used for the separation of a broad range of non-polar to moderately polar compounds, making them a suitable starting point.[3][4][5]
Mobile Phase A: Acetonitrile B: Water with 0.1% Phosphoric Acid (pH ~3)A mixture of acetonitrile and water is a common mobile phase for RP-HPLC.[6][7] The addition of an acid like phosphoric acid helps to protonate the amine group, leading to sharper peaks and improved retention.[6]
Elution Mode Isocratic or GradientAn initial isocratic elution with a ratio such as 50:50 (A:B) can be tested.[5] A gradient elution may be necessary to separate impurities with different polarities.[1]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.[3][5]
Column Temperature 30°C - 40°CMaintaining a consistent column temperature helps to ensure reproducible retention times.[5][6]
Detection Wavelength ~225 - 254 nmPyrimidine derivatives typically exhibit UV absorbance in this range. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.[3][5][6]
Injection Volume 10 µLA standard injection volume that can be adjusted based on sample concentration and instrument sensitivity.[6][8]

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water). This yields a stock solution of 100 µg/mL.

  • Prepare working standard solutions by further diluting the stock solution to the desired concentrations for calibration.[7][9]

Sample Solution Preparation:

  • Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[7] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Methodology
Specificity The peak for the analyte should be pure and well-resolved from any impurities or degradation products.Analyze blank, placebo (if applicable), standard, and sample solutions. Conduct forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate selectivity.[10]
Linearity Correlation coefficient (r²) ≥ 0.999Prepare and inject at least five concentrations over the range of 50-150% of the expected sample concentration. Plot a graph of peak area versus concentration.[6]
Accuracy Recovery between 98.0% and 102.0%Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%).[10]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%For repeatability, inject the same standard solution six times. For intermediate precision, have a different analyst perform the analysis on a different day with a different instrument.[10]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.[6][10]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1Determined based on the standard deviation of the response and the slope of the calibration curve, or by visual evaluation.[6][10]
Robustness RSD ≤ 2.0%Intentionally vary method parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%) and observe the effect on the results.[10]

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_start Weighing dissolve Dissolution & Dilution prep_start->dissolve filter Filtration (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Figure 1: General workflow for HPLC analysis.
Method Development and Validation Logic

The logical progression from method development to validation is depicted in the following diagram.

Method Development and Validation Logic cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) lit_review Literature Review & Initial Parameter Selection optimization Parameter Optimization (Mobile Phase, Flow Rate, etc.) lit_review->optimization system_suitability System Suitability Testing optimization->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Analytical Method robustness->validated_method

Figure 2: Logic flow for method development and validation.

Conclusion

This technical guide provides a robust starting point for the development and validation of an HPLC analytical method for this compound. The proposed reversed-phase HPLC method, coupled with a comprehensive validation strategy, will ensure the generation of accurate and reliable data for quality control and stability assessment. Researchers should adapt and optimize the suggested parameters to suit their specific instrumentation and sample matrices.

References

Structural Analogues of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide to Synthesis, Activity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the landscape of structural analogues of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a key pyrimidine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of various analogues, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Core Compound and Rationale for Analogue Development

This compound serves as a versatile starting material for the synthesis of a wide array of substituted pyrimidine derivatives. The reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the exploration of a broad chemical space. The 2-methyl and 4-amino groups are also amenable to modification, further expanding the possibilities for structural diversification. The development of structural analogues is driven by the quest for compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles for various therapeutic targets.

Quantitative Biological Activity Data

The biological activities of various structural analogues of this compound and related pyrimidine derivatives are summarized below. The data is presented to facilitate comparison and aid in structure-activity relationship analysis.

Anticancer Activity
Compound IDStructureTarget/Cell LineActivity (IC50/EC50)Reference
1 2,4-diamino-5-methyleneaminopyrimidine derivative (7i)HCT1164.93 µM[1]
HT-295.57 µM[1]
MCF-78.84 µM[1]
HeLa14.16 µM[1]
2 5-Trifluoromethylpyrimidine derivative (9u)A5490.35 µM[2]
MCF-73.24 µM[2]
PC-35.12 µM[2]
EGFR kinase0.091 µM[2]
3 Ursolic acid-pyrimidine derivative (7b)MCF-70.48 µM[3]
HeLa0.74 µM[3]
4 2-anilino-4-(thiazol-5-yl)pyrimidine (12u)CDK9Ki < 1 nM[4]
Tumor CellsGI50 = 0.42 µM[4]
Antiviral Activity
Compound IDStructureVirusActivity (EC50)Reference
5 2-(benzylthio)-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8i)Tobacco Mosaic Virus (TMV)246.48 µg/mL[5]
6 2-(4-chlorobenzylthio)-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole (8k)Tobacco Mosaic Virus (TMV)290.98 µg/mL[5]
7 5-(hydroxymethyl)-2'-deoxyuridine (1)Herpes Simplex Virus Type 1 (HSV-1)Strong Inhibition[6]
8 5-(azidomethyl)-2'-deoxyuridine (10)Herpes Simplex Virus Type 1 (HSV-1)Strong Inhibition[6]
Anti-inflammatory Activity
Compound IDStructureTargetActivity (IC50)Reference
9 Pyranopyrimidine derivative (5)COX-20.04 µM[7]
10 Pyranopyrimidine derivative (6)COX-20.04 µM[7]
11 Pyrimidine derivative (L1)COX-2Selective Inhibition[8][9]
12 Pyrimidine derivative (L2)COX-2Selective Inhibition[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrimidine analogues and the execution of key biological assays.

Synthesis of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives (Analogues of Compound 5 & 6)

A general procedure for the synthesis of these antiviral compounds is as follows:

  • Synthesis of 4-amino-2-methylpyrimidine-5-carbohydrazide: A mixture of ethyl 4-amino-2-methylpyrimidine-5-carboxylate and hydrazine hydrate in ethanol is refluxed for several hours. After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield the carbohydrazide.

  • Synthesis of 5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole-2-thiol: The carbohydrazide from the previous step is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is refluxed until the evolution of hydrogen sulfide ceases. The solvent is then evaporated, and the residue is dissolved in water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried.

  • Synthesis of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives: To a solution of the oxadiazole-2-thiol in a suitable solvent (e.g., DMF), a base such as potassium carbonate is added, followed by the appropriate substituted benzyl halide. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction, the mixture is poured into ice water, and the resulting solid is filtered, washed, and recrystallized to afford the final product.[5]

Synthesis of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors (Analogues of Compound 2)

The synthesis of these anticancer agents generally involves the following steps:

  • Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine: This starting material is commercially available or can be synthesized from 5-(trifluoromethyl)uracil.

  • Nucleophilic substitution at C4: The 4-chloro group is selectively substituted by reacting the dichloropyrimidine with a desired amine in the presence of a base (e.g., diisopropylethylamine) in a solvent like ethanol at elevated temperatures.

  • Nucleophilic substitution at C2: The remaining 2-chloro group is then substituted by reacting the intermediate with another amine, often requiring harsher conditions such as heating in a sealed tube or microwave irradiation. The final product is purified by column chromatography.[2]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay is used to evaluate the potential of pyrimidine analogues to act as antifolates.

  • Reagents and Materials: DHFR enzyme (from a suitable source, e.g., E. coli), dihydrofolic acid (DHFA), NADPH, assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 50 mM KCl and 1 mM DTT), and the test compounds.

  • Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the assay buffer, NADPH, DHFR enzyme, and the test compound at various concentrations. The reaction is initiated by the addition of DHFA.

  • Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Data Analysis: The percentage inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage inhibition against the logarithm of the compound concentration.[10][11][12][13][14]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is employed to assess the anti-inflammatory potential of the synthesized compounds.

  • Reagents and Materials: Purified COX-2 enzyme, arachidonic acid (substrate), a chromogenic agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), and the test compounds.

  • Procedure: The assay is conducted in a 96-well plate. The test compounds are pre-incubated with the COX-2 enzyme in an appropriate buffer. The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The peroxidase activity of COX-2 is measured colorimetrically by monitoring the oxidation of TMPD at a specific wavelength (e.g., 610 nm).

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the absorbance of the wells containing the test compounds to that of the control wells. The IC50 values are calculated from the dose-response curves.[7][8][9]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogues are mediated through various signaling pathways and mechanisms of action.

Inhibition of Dihydrofolate Reductase (DHFR)

Many 2,4-diaminopyrimidine derivatives exert their anticancer and antimicrobial effects by inhibiting DHFR. This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The 2,4-diamino-pyrimidine core mimics the pteridine ring of the natural substrate, dihydrofolate, allowing it to bind to the active site of the enzyme.

DHFR_Inhibition Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Product NADPH NADPH NADPH->DHFR Cofactor Nucleotide Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide Synthesis Required for DNA Replication & Repair DNA Replication & Repair Nucleotide Synthesis->DNA Replication & Repair 2,4-Diaminopyrimidine Analogue 2,4-Diaminopyrimidine Analogue 2,4-Diaminopyrimidine Analogue->DHFR Inhibits

Caption: DHFR inhibition by 2,4-diaminopyrimidine analogues.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Certain 5-substituted pyrimidine derivatives have been identified as potent inhibitors of EGFR kinase. EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers. These pyrimidine analogues typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. This leads to the inhibition of cancer cell growth and induction of apoptosis.

EGFR_Inhibition EGF Epidermal Growth Factor EGFR EGFR EGF->EGFR Binds to Downstream Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Signaling Activates Pyrimidine Analogue Pyrimidine Analogue Pyrimidine Analogue->EGFR Inhibits ATP binding ATP ATP ATP->EGFR Binds to Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

Caption: EGFR kinase inhibition by pyrimidine analogues.

Cyclooxygenase-2 (COX-2) Inhibition

The anti-inflammatory activity of some pyrimidine derivatives is attributed to their selective inhibition of COX-2. COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Pyrimidine Analogue Pyrimidine Analogue Pyrimidine Analogue->COX-2 Inhibits

Caption: COX-2 inhibition by pyrimidine analogues.

Structure-Activity Relationship (SAR) and Future Directions

The quantitative data presented in Section 2, combined with the mechanistic insights from Section 4, allows for the elucidation of key structure-activity relationships. For instance, in the antiviral 1,3,4-oxadiazole series, the nature of the substituent on the benzylthio moiety significantly influences the activity, with electron-withdrawing groups at the para-position appearing to be favorable. In the case of anticancer EGFR inhibitors, the presence of a trifluoromethyl group at the 5-position of the pyrimidine ring and specific acrylamide side chains are crucial for potent activity.

Future research in this area should focus on:

  • Expansion of the chemical diversity: Synthesizing novel analogues by exploring a wider range of substituents at the 2, 4, and 5-positions of the pyrimidine ring.

  • Multi-target drug design: Developing single molecules that can modulate multiple targets, such as dual kinase inhibitors or compounds with combined anticancer and anti-inflammatory properties.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions with their targets through techniques like X-ray crystallography and computational modeling to guide rational drug design.

  • Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to identify candidates with favorable drug-like properties for further development.

By leveraging the information presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel pyrimidine-based therapeutics with improved efficacy and safety profiles.

References

LC-MS protocol for reaction monitoring of 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to LC-MS Protocol for Reaction Monitoring of 5-(Chloromethyl)-2-methylpyrimidin-4-amine

For researchers and professionals in drug development and chemical synthesis, precise monitoring of reaction kinetics and product formation is critical. This guide provides a comprehensive Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for monitoring reactions involving this compound, a key intermediate in many pharmaceutical syntheses.

Introduction

This compound is a substituted pyrimidine with a molecular formula of C6H8ClN3 and a monoisotopic mass of 157.0406750 Da[1]. Its structure, containing a basic amine group and a reactive chloromethyl group, makes it amenable to analysis by reverse-phase liquid chromatography coupled with positive ion electrospray ionization mass spectrometry. LC-MS offers high sensitivity and selectivity, allowing for the simultaneous monitoring of the reactant, intermediates, and final product in a complex reaction mixture[2][3]. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol

This section details the step-by-step methodology for the LC-MS analysis.

Sample Preparation

The goal of sample preparation for reaction monitoring is to quench the reaction at a specific time point and dilute the sample to a concentration suitable for LC-MS analysis, while ensuring the stability of the analytes.

  • Reaction Quenching & Sampling: At designated time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching and Dilution: Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent. A common practice is to dilute with a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration in the low µg/mL to ng/mL range. For example, a 1000-fold dilution can be achieved by adding the 10 µL aliquot to 10 mL of the diluent.

  • Filtration: If the diluted sample contains solid particles, centrifuge and filter the supernatant through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Transfer: Transfer the final diluted sample to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The following conditions are a starting point and may require optimization based on the specific reaction being monitored (i.e., the polarity of the other reactants and products). A reverse-phase C18 column is generally a good choice for separating small organic molecules[4].

ParameterValue
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution See Table 2

Table 1: Liquid Chromatography Parameters

The gradient elution profile is designed to separate the polar starting material from potentially less polar products.

Time (minutes)% Mobile Phase B
0.05
0.55
4.095
5.095
5.15
7.05

Table 2: Gradient Elution Profile

Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive ion mode, as the amine group on the pyrimidine ring is readily protonated. A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM)[2].

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: Mass Spectrometry Parameters

MRM Transitions

For quantitative monitoring, specific precursor-to-product ion transitions should be established for the reactant and expected product(s). The precursor ion will be the protonated molecule [M+H]+. The exact mass of this compound is 157.0406750 Da, so the protonated molecule will have an m/z of approximately 158.05[1]. Product ions are generated by fragmentation of the precursor ion in the collision cell.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 158.1122.120
158.1107.125
Example Product To be determinedTo be determinedTo be determined

Table 4: Proposed MRM Transitions (Note: The product ions for this compound are proposed based on likely fragmentation pathways, such as the loss of HCl. The MRM transition for the reaction product must be determined based on its chemical structure.)

Data Presentation and Analysis

The progress of the reaction can be monitored by plotting the peak area of the starting material and the product(s) over time. This allows for the determination of reaction completion and can provide insights into the reaction kinetics.

Time Point (minutes)Peak Area (Starting Material)Peak Area (Product)% Conversion
01,500,00000
30750,000600,00050
60150,0001,100,00090
120<10,0001,200,000>99

Table 5: Example Quantitative Data Summary

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the LC-MS reaction monitoring.

experimental_workflow reaction Reaction Mixture sampling Aliquot Sampling (e.g., 10 µL) reaction->sampling Time Points quench Quenching & Dilution sampling->quench filter Filtration (0.22 µm) quench->filter vial Autosampler Vial filter->vial lcms LC-MS System vial->lcms Injection data Data Acquisition (MRM) lcms->data analysis Data Analysis (Peak Integration) data->analysis report Reaction Profile (Concentration vs. Time) analysis->report

Caption: Experimental workflow from reaction sampling to data analysis.

logical_relationship start_material Starting Material 5-(Chloromethyl)-2- methylpyrimidin-4-amine center_node Reaction start_material->center_node reactant Reactant B reactant->center_node product Desired Product byproduct Byproduct(s) center_node->product Forms center_node->byproduct May Form

Caption: Logical flow of a chemical reaction for monitoring purposes.

References

A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The synthesis of these vital compounds has been a subject of intense research, with a significant focus on the development of efficient, selective, and sustainable catalytic methods. This technical guide provides a comparative analysis of various catalysts employed in the synthesis of pyrimidine derivatives, with a particular emphasis on the widely utilized Biginelli reaction and other multicomponent strategies. This document is intended to serve as a comprehensive resource for researchers and professionals in the field, offering a clear comparison of catalyst performance, detailed experimental protocols, and logical workflows for catalyst selection.

Data Presentation: A Comparative Analysis of Catalyst Performance

The efficiency of a catalytic system is paramount in the synthesis of pyrimidine derivatives. Key performance indicators include reaction yield, reaction time, catalyst loading, and the ability to be recycled and reused. Below are structured tables summarizing quantitative data for various catalysts in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction and other pyrimidine syntheses.

Table 1: Comparison of Catalysts for the Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)RecyclabilityReference
Homogeneous Catalysts
Trichloroacetic Acid20 mol%Solvent-free704 min85Not Reported[1]
Samarium Chloride (SmCl₃·6H₂O)-Neat140 (MW)8-10 minup to 86Not Reported[2][3]
Ceric Ammonium Nitrate (CAN)10 mol%Solvent-free100-90Not Reported[4]
Heterogeneous Catalysts
Nano-NiZr₄(PO₄)₆3 mgEthanolReflux30 min95Yes (4 runs)
Silicotungstic acid/Amberlyst-15-Solvent-free--HighYes[5]
SO₃H@imineZCMNPs10 mgSolvent-free90-HighYes[6]
CuI-Acetonitrile--HighYes (2 runs)[7]
Metal-Organic Frameworks (MOFs)
TSA/MIL-88B----HighYes (7 runs)[8]
Zn(II) MOF (ADES-1)----HighYes[9]
Co-MOF (MOF-UoR-1)40 mg--90 min96Yes[10]
Nanocatalysts
Fe₃O₄@NCs/Cu(II)-EthanolReflux-HighYes[11]
SCMNPs@Urea/Py-CuCl₂-Water/Ethanol--HighYes (6 runs)[12][13]
Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀----HighYes[11]

Note: A direct comparison is challenging due to variations in the specific substrates and reaction conditions reported in the literature. The data presented aims to provide a general overview of catalyst performance.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrimidine derivatives. Below are selected methodologies for key experiments cited in the comparative data tables.

Protocol 1: Synthesis of 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using Trichloroacetic Acid[1]

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Trichloroacetic acid (0.2 mmol, 20 mol%)

Procedure:

  • A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and trichloroacetic acid (0.2 mmol) is heated at 70°C under solvent-free conditions for 4 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Cold water is added to the solidified mixture, and the resulting solid is stirred for 5 minutes.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

Protocol 2: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine using Nano-NiZr₄(PO₄)₆[5]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Guanidine hydrochloride (1.2 mmol)

  • Nano-NiZr₄(PO₄)₆ (3 mg)

  • Ethanol

Procedure:

  • A mixture of 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), guanidine hydrochloride (1.2 mmol), and nano-NiZr₄(PO₄)₆ (3 mg) in ethanol is stirred under reflux conditions.

  • The reaction is monitored by TLC.

  • After completion (typically 30 minutes), the reaction mixture is cooled to room temperature.

  • The catalyst is separated by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield the pure pyrimidine derivative.

  • The recovered catalyst is washed with dichloromethane and dried at room temperature for 24 hours for reuse.

Protocol 3: One-pot Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a Reusable Magnetic Nanocatalyst (SO₃H@imineZCMNPs)[7]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.2 mmol)

  • SO₃H@imineZCMNPs (10 mg)

Procedure:

  • A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.2 mmol), and the SO₃H@imineZCMNPs catalyst (10 mg) is stirred at 90°C under solvent-free conditions.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and ethanol is added.

  • The catalyst is separated from the reaction mixture using an external magnet.

  • The ethanol solution is decanted, and the solvent is evaporated to give the crude product.

  • The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

  • The recovered catalyst can be washed with ethanol and dried for subsequent reuse.

Visualization of Workflows and Logical Relationships

Visual diagrams are invaluable tools for understanding experimental processes and decision-making in catalyst selection. The following diagrams, generated using the DOT language, illustrate key workflows in the comparative study of catalysts for pyrimidine synthesis.

Experimental_Workflow start Start: Define Target Pyrimidine Derivative catalyst_selection Catalyst Selection: - Homogeneous - Heterogeneous - Nanocatalyst - MOF start->catalyst_selection reaction_setup Reaction Setup: - Reactants Stoichiometry - Catalyst Loading - Solvent Selection - Temperature & Time catalyst_selection->reaction_setup synthesis Perform Synthesis reaction_setup->synthesis monitoring Reaction Monitoring (TLC, GC-MS, etc.) synthesis->monitoring monitoring->synthesis Incomplete workup Work-up & Product Isolation: - Filtration - Extraction - Crystallization monitoring->workup Complete characterization Product Characterization: - NMR - IR - Mass Spec - Melting Point workup->characterization data_analysis Data Analysis: - Calculate Yield - Assess Purity characterization->data_analysis comparison Comparative Analysis of Catalysts data_analysis->comparison optimization Reaction Optimization comparison->optimization Suboptimal end End: Select Optimal Catalyst comparison->end Optimal optimization->reaction_setup

Caption: Experimental workflow for catalyst screening in pyrimidine synthesis.

Catalyst_Selection_Decision_Tree start Primary Goal for Synthesis? green_synthesis Green & Sustainable Synthesis? start->green_synthesis Sustainability high_yield Highest Possible Yield? start->high_yield Efficiency scalability Industrial Scalability? start->scalability Applicability heterogeneous Consider Heterogeneous Catalysts: - Nanocatalysts - MOFs - Supported Catalysts green_synthesis->heterogeneous Yes homogeneous Consider Homogeneous Catalysts: - Lewis Acids - Brønsted Acids green_synthesis->homogeneous No high_yield->heterogeneous Improved Selectivity high_yield->homogeneous Often Higher Activity scalability->homogeneous Challenges in Separation recyclable Prioritize Recyclable Catalysts: - Magnetic Nanoparticles - Robust MOFs scalability->recyclable Yes

Caption: Decision tree for catalyst selection in pyrimidine synthesis.

Conclusion

The synthesis of pyrimidine derivatives is a dynamic field of research with a continuous drive towards more efficient and sustainable catalytic methodologies. This guide has provided a comparative overview of various catalysts, highlighting the advantages of heterogeneous systems, such as nanocatalysts and metal-organic frameworks, in terms of reusability and green chemistry principles. While homogeneous catalysts often exhibit high activity, challenges in catalyst separation and recycling remain a consideration for large-scale applications. The choice of catalyst is ultimately dependent on the specific requirements of the synthesis, including the desired product, scalability, and environmental considerations. The provided data, protocols, and workflows aim to equip researchers with the necessary information to make informed decisions in the design and execution of novel pyrimidine syntheses.

References

Safety Operating Guide

Proper Disposal of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and disposal information for researchers, scientists, and drug development professionals handling 5-(Chloromethyl)-2-methylpyrimidin-4-amine. The following procedures are based on best practices for handling halogenated organic compounds and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols.

I. Immediate Safety and Hazard Considerations

Potential Hazards Include:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Irritation: Can cause skin and serious eye irritation.[1][3][4]

  • Allergic Reaction: May cause an allergic skin reaction.

  • Environmental Hazard: Halogenated compounds can be toxic to aquatic life with long-lasting effects.

Immediate Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[3][6]

  • Avoid generating dust or aerosols.

  • Prevent contact with skin, eyes, and clothing.[3]

  • In case of exposure, follow standard first aid procedures and seek medical attention. For eye contact, flush with water for at least 15 minutes. For skin contact, wash thoroughly with soap and water.[5][6]

II. Proper Disposal Procedures

Proper disposal of this compound is critical to ensure personnel safety and environmental protection. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), in a designated and properly labeled hazardous waste container.

    • This compound should be classified as halogenated organic waste .[7][8][9] Do not mix with non-halogenated waste streams to ensure proper disposal and minimize costs.[10]

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixed waste stream.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to prevent spills.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent chemical waste disposal office to schedule a pickup.

    • Follow all institutional procedures for waste manifest documentation and hand-off.

III. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Personal Protective Equipment: Before cleaning, don appropriate PPE, including respiratory protection if significant dust or aerosols are present.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into the designated halogenated organic waste container. Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place all contaminated absorbent materials into the hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

IV. Quantitative Data Summary

The following table summarizes key chemical and physical properties for this compound.

PropertyValueSource
Molecular FormulaC₆H₈ClN₃PubChem[11]
Molecular Weight157.60 g/mol PubChem[11]
Exact Mass157.0406750 DaPubChem[11]

V. Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collect Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal handle Handle in Fume Hood with appropriate PPE waste_gen Generate Waste (e.g., unused compound, contaminated items) handle->waste_gen segregate Segregate Waste: Place in Halogenated Container waste_gen->segregate container Select Labeled, Compatible Halogenated Waste Container container->segregate store Store Securely in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs dispose Professional Disposal (Incineration or other approved method) contact_ehs->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methylpyrimidin-4-amine
Reactant of Route 2
5-(Chloromethyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.